1,4-di(1H-pyrazol-4-yl)benzene
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-10(12-7-15-16-8-12)4-3-9(1)11-5-13-14-6-11/h1-8H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGLQPNWHSDVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036248-62-0 | |
| Record name | 1,4-Di(4'-pyrazolyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1,4-di(1H-pyrazol-4-yl)benzene: A Versatile Linker for Advanced Porous Materials
Abstract
This technical guide provides a comprehensive overview of 1,4-di(1H-pyrazol-4-yl)benzene, a rigid, nitrogen-rich organic linker pivotal in the development of advanced porous materials. Known by synonyms such as H₂BDP or 1,4-benzenedipyrazolate in its deprotonated form, this compound has garnered significant attention for its utility in synthesizing highly stable and functional Metal-Organic Frameworks (MOFs). We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, and explore its primary application in the construction of MOFs with exceptional gas storage capabilities. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are exploring novel porous materials and their applications.
Core Compound Specifications
This compound is a crystalline solid at room temperature, typically appearing as a pale yellow or brown powder.[1][2] Its rigid, linear geometry and the presence of four nitrogen donor atoms make it an exemplary building block for coordination polymers.
| Property | Value | References |
| CAS Number | 1036248-62-0 | [1][3][4][5][6] |
| Molecular Formula | C₁₂H₁₀N₄ | [1][3] |
| Molecular Weight | 210.23 g/mol | [1][3] |
| IUPAC Name | 4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | [3][7] |
| Synonyms | 1,4-Di(4'-pyrazolyl)benzene, H₂BDP | [3][7] |
| Melting Point | >360 °C | [2] |
| Appearance | Pale yellow solid | [1] |
| Solubility | Almost insoluble in water; Soluble in DMF, DMSO | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Molecular Structure and Rationale for Use
The structure of this compound consists of a central benzene ring functionalized at the 1 and 4 positions with pyrazole rings linked at their C4 positions. This arrangement results in a highly symmetric, linear, and rigid molecule. The two pyrazole rings provide a total of four nitrogen atoms that can act as coordination sites for metal ions, making it an excellent ditopic linker for the construction of extended porous networks.
The rigidity of the phenylene backbone and the defined geometry of the pyrazole donors are critical. This structural pre-organization minimizes conformational ambiguity during the self-assembly of MOFs, leading to more crystalline and predictable framework topologies. The pyrazolate moiety, once deprotonated, forms robust coordination bonds with metal centers, contributing to the high thermal and chemical stability observed in the resulting frameworks.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional cobalt metal–organic framework luminescent probe for the efficient sensing of Cr2O72−, MnO4− and nucleobases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 4. Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Broadly hysteretic H2 adsorption in the microporous metal-organic framework Co(1,4-benzenedipyrazolate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
An In-Depth Technical Guide to the Physicochemical Properties of 1,4-di(1H-pyrazol-4-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-di(1H-pyrazol-4-yl)benzene, also denoted as H₂bpzb, is a rigid, ditopic N-heterocyclic ligand that has garnered significant interest in supramolecular chemistry and materials science. Its linear geometry and the presence of two coordinating pyrazole units make it an exceptional building block for the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and other advanced materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, structure, and key characteristics relevant to its application in research and development.
Introduction and Molecular Overview
This compound is a symmetrical aromatic compound featuring a central benzene ring substituted at the 1 and 4 positions with 1H-pyrazol-4-yl groups. The pyrazole rings are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique structure imparts several key features:
-
Rigid and Linear Linker: The molecule's geometry is inherently linear and rigid, a crucial attribute for creating predictable and well-ordered crystalline structures like MOFs.
-
Hydrogen Bonding Capabilities: The N-H protons on the pyrazole rings act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms can act as acceptors. This facilitates the formation of extended supramolecular networks in the solid state.
-
Coordinating Sites: The pyrazole nitrogen atoms are effective coordination sites for a wide range of metal ions, making the molecule a versatile ligand in coordination chemistry.
The inherent properties of the pyrazole moiety, such as its high pKa (approx. 19.8 for the N-H proton), contribute to the formation of exceptionally stable pyrazolate-bridged frameworks when deprotonated.
Structural Representation
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical identifiers and computed properties for this compound is presented below. These values are critical for experimental design, safety assessment, and computational modeling.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |
| CAS Number | 1036248-62-0 | |
| Molecular Formula | C₁₂H₁₀N₄ | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | Pale yellow solid | |
| Melting Point | >360 °C (sublimes) | |
| Boiling Point | 578.0 ± 43.0 °C (Predicted) | |
| Density | 1.289 ± 0.06 g/cm³ (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 | |
| pKa | 13.38 ± 0.50 (Predicted) |
| XLogP3-AA | 1.8 | |
Synthesis and Purification
While multiple synthetic routes are possible, a common conceptual pathway involves the construction of the pyrazole rings onto a central benzene scaffold. A generalized workflow is outlined below.
Conceptual Synthesis Workflow
Caption: Generalized synthetic workflow for this compound.
Exemplary Synthesis Protocol
A frequently employed method for constructing pyrazole rings is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.
-
Step 1: Formation of the Diketo-intermediate. 1,4-diacetylbenzene can be reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate a bis(β-diketone) equivalent. This reaction is typically performed in an appropriate solvent under reflux.
-
Step 2: Cyclization. The resulting intermediate is then treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol. The hydrazine undergoes a condensation reaction with the dicarbonyl moieties, followed by cyclization and dehydration to form the two pyrazole rings.
-
Step 3: Isolation and Purification. The crude product often precipitates from the reaction mixture upon cooling. Due to its low solubility and high melting point, purification can be challenging. Common methods include washing with various solvents to remove impurities, followed by recrystallization from a high-boiling point solvent (e.g., DMF or DMSO) or purification via sublimation under high vacuum.
Trustworthiness Note: The success of this synthesis is critically dependent on the purity of the starting materials and the exclusion of moisture in the initial step. The final product's purity should be rigorously assessed using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.
Spectroscopic and Structural Characterization
Thorough characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly symmetrical. Key signals would include:
-
A singlet for the four aromatic protons on the central benzene ring.
-
Two distinct signals for the protons on the pyrazole rings (at the C3/C5 positions).
-
A broad singlet corresponding to the two N-H protons, the chemical shift of which can be solvent-dependent.
-
-
¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry, showing:
-
Two signals for the carbons of the central benzene ring (one for the substituted carbons and one for the unsubstituted carbons).
-
Signals corresponding to the carbons of the pyrazole rings.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include:
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N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹, characteristic of N-H stretching in the pyrazole rings.
-
C=C and C=N Stretching: A series of sharp bands between 1400-1600 cm⁻¹ corresponding to the aromatic C=C and C=N stretching vibrations of the benzene and pyrazole rings.
-
C-H Stretching: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. The expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of 210.23.
Crystal Structure and Solid-State Properties
Solubility and Stability
Solubility Profile
-
Aqueous Solubility: The compound is classified as practically insoluble in water, with a calculated solubility of 0.013 g/L at 25 °C.
-
Organic Solvents: Due to its rigid, planar structure and strong intermolecular hydrogen bonding, solubility in common nonpolar organic solvents is expected to be low. It is likely to show limited solubility in polar aprotic solvents like DMSO and DMF, particularly upon heating. The parent pyrazole molecule is more soluble in organic solvents like ethanol and methanol than in water.
Thermal Stability
The compound has a very high melting point and sublimes above 360 °C, indicating significant thermal stability. This high stability is attributed to the rigid aromatic backbone and strong intermolecular forces in the solid state. This inherent thermal robustness is a key reason for its use in creating stable MOFs. For instance, coordination polymers derived from pyrazole-based ligands have shown stability in air up to at least 300 °C, with some decomposing only around 500 °C.
Applications in Materials Science and Drug Development
The primary application of this compound is as a structural linker in the synthesis of MOFs and coordination polymers.
Logical Flow for MOF Synthesis
Caption: Conceptual workflow for the synthesis of a MOF using this compound.
The resulting frameworks can exhibit high porosity and thermal stability, making them suitable for applications in:
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Gas Storage and Separation: The defined pore sizes and chemical nature of the framework can be tailored for selective adsorption of gases like CO₂ or H₂.
-
Catalysis: The metal nodes within the MOF can act as catalytic sites.
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Sensing: Luminescent MOFs can be designed for the selective sensing of small molecules or metal ions.
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Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.
In drug development, the pyrazole core is a well-established pharmacophore found in numerous approved drugs. Molecules containing this scaffold are investigated for a wide range of biological activities.
Safety and Handling
According to GHS classifications, this compound is considered a hazardous substance.
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Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a fundamentally important building block in modern materials chemistry. Its rigidity, linearity, and coordinating capabilities, combined with its high thermal stability, make it an ideal candidate for the rational design of porous crystalline materials with tailored properties. This guide has provided a technical overview of its core physicochemical properties, serving as a foundational resource for researchers aiming to exploit its unique characteristics in the development of next-generation functional materials and chemical entities.
crystal structure of 1,4-di(1H-pyrazol-4-yl)benzene
An In-Depth Technical Guide to the Crystal Structure of 1,4-di(1H-pyrazol-4-yl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as H₂bpb, is a rigid, ditopic N-heterocyclic ligand of significant interest in the fields of coordination chemistry and materials science. Its linear geometry and potent hydrogen-bonding capabilities make it an exceptional building block for designing crystalline materials, including metal-organic frameworks (MOFs) with tailored porosity and functionality. This guide provides a comprehensive analysis of the synthesis and structural characterization of this compound, offering field-proven insights into its solid-state behavior and its application in constructing advanced materials. We delve into the primary crystallographic characterization via X-ray Powder Diffraction (XRPD) and explore its definitive structure once integrated into a metal-organic framework, revealing key intermolecular interactions that govern its assembly.
Introduction and Significance
This compound (C₁₂H₁₀N₄) is a bifunctional organic linker composed of a central phenylene ring symmetrically substituted with two pyrazole moieties at the 1 and 4 positions.[1] The pyrazole rings offer two distinct nitrogen environments: a pyrrole-like N-H donor and a pyridine-like sp²-hybridized nitrogen acceptor. This dual functionality is the cornerstone of its utility, enabling the formation of robust and highly directional N-H···N hydrogen bonds. These interactions are fundamental in crystal engineering, allowing for the programmed self-assembly of supramolecular architectures.
For drug development professionals, pyrazole-containing scaffolds are of high importance due to their wide range of biological activities.[2] Understanding the solid-state structure and intermolecular interactions of linker molecules like H₂bpb is critical for polymorphism screening, salt formation, and co-crystallization strategies aimed at optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). For materials scientists, H₂bpb serves as a quintessential linear linker for the synthesis of porous MOFs, which have applications in gas storage, separation, and catalysis.[3][4]
Synthesis and Crystallization
The synthesis of this compound is achieved through established methodologies for pyrazole ring formation. The primary literature indicates a facile preparation route, which yields the compound as a microcrystalline powder.[5]
Rationale for Synthetic Protocol
The chosen synthetic pathway involves a condensation reaction, a robust and high-yielding method for constructing pyrazole heterocycles. The protocol is designed to be self-validating; the purity of the final product is typically high, often requiring minimal purification. The insolubility of the product in common organic solvents drives the reaction to completion and simplifies its isolation.
Detailed Experimental Protocol: Synthesis of this compound
-
Step 1: Precursor Preparation. The synthesis begins with a suitable 1,4-disubstituted benzene precursor, such as 1,4-diacetylbenzene or a related diketone.
-
Step 2: Reagent Introduction. A mixture of the diketone precursor and a source of hydrazine (e.g., hydrazine hydrate) is prepared in a suitable solvent, such as ethanol or a similar polar protic solvent.
-
Step 3: Cyclization Reaction. The reaction mixture is heated to reflux. The condensation reaction proceeds to form the two pyrazole rings. The choice of reflux is causal; the elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Step 4: Product Isolation. Upon cooling, the this compound product precipitates out of the solution as a pale yellow or white solid due to its high crystallinity and low solubility.[2]
-
Step 5: Purification. The solid is collected by vacuum filtration, washed with cold solvent to remove any residual starting materials, and dried under vacuum. The product is often obtained in high purity without the need for further chromatographic purification.
Caption: High-level workflow for the synthesis of this compound.
Crystallization for Structural Analysis
The product is typically obtained as a microcrystalline powder, which is suitable for analysis by XRPD.[5] Growing single crystals suitable for single-crystal X-ray diffraction can be challenging due to the compound's low solubility. However, its structure can be definitively resolved upon coordination to a metal center, as discussed in Section 4.
Crystallographic Analysis
The primary structural characterization of pure this compound was conducted using X-ray Powder Diffraction (XRPD).[5]
Analysis by X-ray Powder Diffraction (XRPD)
Expertise & Causality: For a highly insoluble, microcrystalline material, XRPD is the method of choice. It provides a characteristic "fingerprint" of the crystalline phase, confirming its structure and purity. While it does not provide the atomic-level detail of a single-crystal study (like precise bond lengths and angles), it is a powerful, non-destructive technique to validate the bulk material's solid-state form. The resulting diffraction pattern is a direct consequence of the repeating lattice planes in the crystalline solid, governed by Bragg's Law. The data for this compound is associated with the Cambridge Structural Database (CSD) deposition number CCDC 687662 .[1]
Single-Crystal Structure within a Metal-Organic Framework
To overcome the limitations of XRPD and elucidate the precise molecular geometry, the structure of the deprotonated ligand (bpb²⁻) was determined via single-crystal X-ray diffraction after its incorporation into a zinc-based MOF, designated Zn(bpb).[3] This approach is a cornerstone of materials chemistry: using coordination to "trap" a molecule in a perfectly ordered, single-crystalline state.
The analysis revealed that the Zn(bpb) framework crystallizes in the tetragonal system with the P4₂/mmc space group.[3] This high-symmetry space group is a direct result of the highly symmetric nature of both the Zn(II) tetrahedral coordination environment and the linear, rigid bpb²⁻ ligand.
Table 1: Key Crystallographic Data for Zn(bpb) MOF
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Tetragonal | [3] |
| Space Group | P4₂/mmc | [3] |
| Zn(II) Coordination | Tetrahedral | [3] |
| Zn—N Bond Length | 2.04 Å | [3] |
| Zn···Zn Distance (along c) | 3.62 Å | [3] |
| Framework Channels | Square, 13.2 Å edges | [3] |
| Solvent Accessible Volume | 65% |[3] |
This data authoritatively confirms the linear and rigid conformation of the this compound backbone, an essential feature for the construction of predictable and porous network materials.
Molecular Structure and Intermolecular Interactions
The defining feature of this compound in the solid state is its capacity for forming extensive hydrogen-bonding networks.
Caption: Simplified representation of the this compound molecule.
Each molecule possesses two N-H donor groups and two potential nitrogen acceptor atoms. This arrangement facilitates the formation of strong, linear N-H···N hydrogen bonds, linking molecules into one-dimensional chains or tapes. This is a classic and highly stable supramolecular synthons in pyrazole chemistry.[6] The rigidity of the central benzene ring ensures that these chains are linear and well-ordered.
These primary hydrogen-bonding interactions are further supported by weaker C-H···π and π-π stacking interactions between adjacent chains, leading to a densely packed and stable three-dimensional crystalline lattice. The interplay of these forces is fundamental to the material's properties, including its low solubility and high thermal stability.
Caption: Schematic of the primary N-H···N hydrogen bonding that forms linear chains.
Conclusion
The is a testament to the principles of crystal engineering. While its low solubility makes single-crystal growth of the neutral ligand challenging, its structure has been definitively characterized through a combination of X-ray Powder Diffraction and single-crystal analysis of its corresponding metal-organic frameworks. The molecule is characterized by a rigid, linear geometry and a strong propensity to form one-dimensional chains via N-H···N hydrogen bonds. This predictable self-assembly behavior makes it an invaluable tool for researchers and scientists in the rational design of functional crystalline materials, from novel porous frameworks to multi-component pharmaceutical solids.
References
1H NMR and 13C NMR spectra of 1,4-di(1H-pyrazol-4-yl)benzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-di(1H-pyrazol-4-yl)benzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral features, including chemical shifts, coupling constants, and the effects of molecular symmetry. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this and related compounds, ensuring both accuracy and reproducibility.
Introduction: The Significance of this compound
This compound is a bifunctional N-heterocyclic compound. The pyrazole moiety is a well-established pharmacophore found in a wide array of bioactive molecules, exhibiting diverse pharmacological activities.[1] The rigid, linear geometry imparted by the central phenylene spacer makes this molecule an important building block (linker) in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and liquid crystals.
Accurate structural characterization is paramount for ensuring the purity and identity of such a pivotal compound. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[2] This guide serves to demystify the NMR spectra of this specific molecule, providing a reference for its characterization.
Molecular Structure and Symmetry Considerations
A thorough understanding of the molecule's structure is a prerequisite for spectral interpretation. The high degree of symmetry in this compound is the dominant factor in simplifying its NMR spectra.
Due to free rotation around the C-C single bonds connecting the rings and rapid N-H proton tautomerism within the pyrazole rings, the molecule possesses effective symmetry on the NMR timescale.[3] This results in a reduced number of unique signals in both the ¹H and ¹³C NMR spectra, as chemically equivalent nuclei are also magnetically equivalent.
Figure 1: Molecular structure of this compound with labeling for unique protons.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by its simplicity, with only three distinct signals expected.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Signal Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
|---|---|---|---|---|---|
| Hₐ | Benzene (4H) | ~7.6 - 7.8 | Singlet (s) | 4H | Due to symmetry, all four benzene protons are chemically and magnetically equivalent, collapsing the expected AA'BB' system into a singlet.[4] |
| Hᵦ | Pyrazole C3-H & C5-H (4H) | ~8.0 - 8.3 | Singlet (s) | 4H | Rapid N-H tautomerism makes the C3 and C5 positions equivalent on the NMR timescale. These protons are deshielded due to the aromaticity of the pyrazole ring.[5] |
| H𝒸 | Pyrazole N-H (2H) | ~12.5 - 13.5 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad.[3] |
Causality of Chemical Shifts
-
Benzene Protons (Hₐ): In a 1,4-disubstituted benzene ring with identical substituents, the four protons form an A₄ spin system and appear as a singlet. The pyrazol-4-yl group acts as a weak deactivating group, shifting these protons slightly downfield from benzene (7.34 ppm).
-
Pyrazole C-H Protons (Hᵦ): The protons on the pyrazole ring are in an electron-deficient aromatic system, leading to significant deshielding and a downfield chemical shift.[5][6] The equivalence of the C3-H and C5-H protons is a classic example of the effect of fast tautomerism on NMR spectra.
-
Pyrazole N-H Protons (H𝒸): The acidic N-H protons are highly susceptible to intermolecular interactions, particularly hydrogen bonding with the sulfoxide oxygen of the DMSO-d₆ solvent. This strong interaction dramatically deshields the protons, pushing their signal far downfield.[7] Their rate of exchange with residual water or with each other determines the broadness of the signal.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only four signals for the twelve carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale and Notes |
|---|---|---|---|
| Benzene (C2/C3/C5/C6) | ~126 - 128 | CH | These four equivalent methine carbons of the central ring show a typical chemical shift for substituted aromatic carbons. |
| Benzene (C1/C4) | ~130 - 133 | C (Quaternary) | The ipso-carbons to which the pyrazole rings are attached. Quaternary signals are often of lower intensity. |
| Pyrazole (C4' & C4'') | ~118 - 122 | C (Quaternary) | The quaternary carbons of the pyrazole rings that are attached to the central benzene ring. |
| Pyrazole (C3/C5) | ~133 - 136 | CH | These four equivalent methine carbons are deshielded due to the electronic environment of the pyrazole ring.[8] Tautomerism averages the chemical shifts of C3 and C5. |
Trustworthiness through Cross-Validation
The assignment of carbon signals can be unequivocally confirmed using advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups and quaternary carbons. Further confirmation is achieved with 2D NMR experiments:
-
HSQC/HMQC: A Heteronuclear Single Quantum Coherence spectrum correlates each proton signal with its directly attached carbon, definitively linking Hₐ to the benzene CH carbons and Hᵦ to the pyrazole C3/C5 carbons.
-
HMBC: A Heteronuclear Multiple Bond Correlation spectrum reveals longer-range (2-3 bond) couplings between protons and carbons, providing connectivity information that validates the entire carbon skeleton assignment.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to yield high-fidelity, reproducible NMR data.
Figure 2: A validated workflow for NMR analysis.
Detailed Methodologies
-
Sample Preparation:
-
Rationale: DMSO-d₆ is selected for its high solvating power and its ability to reveal labile N-H protons.[7] Using a high-purity deuterated solvent minimizes interfering residual solvent peaks.[9][10]
-
Procedure:
-
Accurately weigh 10-15 mg of the solid compound.
-
Transfer the solid into a 5 mm NMR tube.
-
Using a pipette, add approximately 0.6 mL of DMSO-d₆.
-
Securely cap the tube and vortex or place in a sonicator bath until the sample is completely dissolved. A clear, particulate-free solution is required.
-
-
-
Spectrometer Setup and Acquisition:
-
Rationale: The parameters below are a starting point for a 400 MHz spectrometer and should be optimized as needed. A longer relaxation delay (e.g., 5 seconds for ¹H) ensures quantitative integration, especially for quaternary carbons in ¹³C NMR.
-
¹H Acquisition:
-
Tune and match the probe for ¹H.
-
Lock the field frequency to the deuterium signal of DMSO-d₆.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set spectral width to cover a range of -2 to 15 ppm.
-
Set number of scans (e.g., 16).
-
Set relaxation delay (d1) to 5 seconds.
-
-
¹³C Acquisition:
-
Tune and match the probe for ¹³C.
-
Use a standard proton-decoupled pulse program.
-
Set spectral width to cover a range of 0 to 180 ppm.
-
Set number of scans (e.g., 1024 or more, depending on concentration).
-
Set relaxation delay (d1) to 2 seconds.
-
-
-
Data Processing:
-
Rationale: Proper referencing is critical for data comparison. The residual solvent peak is the most convenient internal reference.[11]
-
Procedure:
-
Apply exponential multiplication (line broadening) if needed to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Manually phase the spectrum to achieve pure absorption lineshapes.
-
Apply a baseline correction algorithm.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO multiplet to δ 39.52 ppm.
-
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are elegantly simple, reflecting the molecule's high degree of symmetry. A confident structural assignment relies on understanding the predictable effects of the aromatic systems and the dynamic process of tautomerism. By following the robust experimental workflow detailed in this guide, researchers can obtain high-quality, unambiguous data for the verification of this important chemical entity, ensuring the integrity of their subsequent research in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.washington.edu [chem.washington.edu]
- 10. ckgas.com [ckgas.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Pyrazole-Based Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrazole Scaffold - A Privileged Structure Demanding Rigorous Elucidation
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2] Their remarkable versatility as ligands stems from the presence of two adjacent nitrogen atoms within the five-membered aromatic ring—one pyrrole-like (a potential hydrogen bond donor) and one pyridine-like (a Lewis basic coordination site).[3] This unique electronic arrangement allows pyrazoles to coordinate with metal ions in various modes, making them indispensable in the design of catalysts, therapeutic agents, and advanced materials.[3][4][5]
However, this chemical versatility introduces significant characterization challenges. Issues such as annular tautomerism, positional isomerism, and complex coordination behaviors necessitate a multi-faceted spectroscopic approach.[6] A failure to unambiguously determine a ligand's structure can lead to misinterpreted structure-activity relationships (SAR), irreproducible results, and ultimately, the failure of research and development programs.
This guide moves beyond a simple recitation of techniques. It provides a logical, field-tested workflow, explaining the causality behind experimental choices and empowering the scientist to build a self-validating dossier of evidence for any novel pyrazole-based ligand. We will explore the core spectroscopic pillars—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—not as isolated techniques, but as interconnected tools for comprehensive structural elucidation.
Section 1: The Foundational Pillar - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of pyrazole derivatives in solution.[1][7] It provides an atomic-level map of the molecule's carbon-hydrogen framework.
The Causality Behind NMR: Probing the Electronic Environment
The chemical shift (δ) of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment. The aromatic nature of the pyrazole ring and the electronegativity of the nitrogen atoms create a distinct and predictable pattern of signals.
-
¹H NMR: Protons on the pyrazole ring typically resonate in the aromatic region of the spectrum.[1] Their precise chemical shifts and coupling constants (J) reveal their relative positions (e.g., H3, H4, H5).
-
¹³C NMR: The carbon atoms of the pyrazole ring also have characteristic chemical shift ranges, providing a direct count of the unique carbon environments in the molecule.[2][8]
A common challenge in N-unsubstituted pyrazoles is annular tautomerism , where the N-H proton rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 positions (and their attached protons) will average out, often resulting in broadened peaks or a single, averaged signal.[6] This phenomenon is not a complication but a diagnostic feature. Slowing this exchange through low-temperature NMR experiments can resolve the distinct signals for each tautomer, providing valuable insight into the molecule's dynamic behavior.[6]
Data Interpretation: A Multi-dimensional Approach
While 1D (¹H and ¹³C) spectra provide the initial overview, 2D NMR techniques are essential for unambiguous assignment, especially in complex or highly substituted systems.[1]
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton-proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is the most reliable way to assign a proton signal to its attached carbon.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key to connecting molecular fragments and assigning quaternary (non-protonated) carbons. For instance, the H4 proton will show an HMBC correlation to both the C3 and C5 carbons, definitively placing it between them.[6]
Quantitative Data Summary
The following table provides typical chemical shift ranges for a simple pyrazole scaffold. Note that these values are highly dependent on the solvent and the nature of substituents.[9]
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| H3 / H5 | 7.4 - 7.7 (doublet)[9][10] | 129 - 139[8][9] |
| H4 | 6.2 - 6.4 (triplet)[9][10] | 105 - 107[8][9] |
| N-H | 10 - 13 (broad, often exchangeable) | N/A |
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][11] The choice of solvent is critical; DMSO-d₆ can help in observing exchangeable protons like N-H, while CDCl₃ is a good general-purpose solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
Instrument Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.[9]
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled spectrum.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Acquisition (2D NMR):
-
Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.
-
For HMBC, optimize the long-range coupling delay to match the expected ⁿJ(C,H) values (typically set to detect couplings around 8-10 Hz).[6]
-
Section 2: Functional Group Fingerprinting - Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] It is an essential first-pass analysis to confirm the presence of key structural motifs and to probe the effects of metal coordination.
The Causality Behind IR: Vibrational Signatures
Chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the radiation is absorbed. This absorption provides a "fingerprint" of the functional groups present. For pyrazole ligands, key vibrations include:
-
N-H Stretch: In N-unsubstituted pyrazoles, a characteristic band appears around 3100-3400 cm⁻¹.[8][12] Its position and shape (broad vs. sharp) can indicate the extent of hydrogen bonding.
-
C=N and C=C Stretches: The aromatic ring gives rise to a series of bands typically in the 1500-1650 cm⁻¹ region.[8]
-
Coordination Effects: Upon coordination to a metal ion through the pyridine-like nitrogen, the electron density in the ring is perturbed. This often leads to noticeable shifts in the C=N and C=C stretching frequencies, providing direct evidence of ligand-metal binding.[8][13]
Quantitative Data Summary
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Comments |
| N-H | Stretch | 3100 - 3400[8][12] | Often broad due to hydrogen bonding. Absent in N-substituted pyrazoles. |
| C-H (Aromatic) | Stretch | 3000 - 3150[8] | Indicates the presence of the aromatic pyrazole ring. |
| C=N | Stretch | 1630 - 1740[8] | Key pyrazole ring vibration. Sensitive to metal coordination. |
| C=C | Stretch | 1500 - 1600[8] | Aromatic ring skeletal vibrations. |
| N-N | Stretch | 1040 - 1050[8] | Characteristic of the pyrazole ring structure. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid method that requires minimal sample preparation.[14]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts from the sample spectrum.
-
Sample Analysis:
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[1] Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal surface after analysis to prevent cross-contamination.
Section 3: Probing Electronic Structure - UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it particularly useful for studying conjugated systems like the pyrazole ring.[1][16]
The Causality Behind UV-Vis: Electronic Excitations
The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In pyrazole ligands, the most common transitions are:
-
π → π* transitions: Occur in aromatic and conjugated systems. These are typically high-intensity absorptions.
-
n → π* transitions: Involve the promotion of a non-bonding electron (e.g., from a nitrogen lone pair) to an anti-bonding π* orbital. These are generally lower in intensity.
The position of the maximum absorption (λmax) is sensitive to the extent of conjugation, the nature of substituents, and coordination to metal ions, which can introduce new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.[17][18]
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent that completely dissolves the ligand (e.g., ethanol, methanol, acetonitrile).[1][19] The solvent should not absorb in the same region as the analyte.
-
Sample Preparation:
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes (glass absorbs UV light).
-
Fill one cuvette with the pure solvent to serve as the "blank."
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-400 nm).[1]
-
Replace the blank with the sample cuvette and record the absorption spectrum. The instrument will automatically subtract the solvent's absorbance.
-
Section 4: Molecular Weight and Fragmentation - Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a pyrazole ligand, thereby confirming its elemental composition.[9] Furthermore, the fragmentation pattern can provide valuable structural clues.
The Causality Behind MS: Ionization and Fragmentation
In the mass spectrometer, molecules are ionized and converted into gas-phase ions. The instrument then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to determine the molecular formula.
The energy of the ionization process can cause the molecular ion [M]⁺• to break apart into smaller, characteristic fragment ions. For pyrazoles, a common fragmentation pathway involves the loss of HCN from the molecular ion, which is a diagnostic feature of the ring system.[20][21]
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique suitable for polar, non-volatile compounds, making it ideal for many pyrazole derivatives.
-
Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the ligand in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺) are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them by their m/z ratio to generate the mass spectrum.
Section 5: Integrated Characterization Workflow
No single technique provides the complete picture. A robust characterization strategy relies on the logical integration of multiple spectroscopic methods.
This workflow represents a self-validating system. The molecular formula from HRMS must be consistent with the structure derived from NMR. The functional groups identified by IR must be present in the final NMR-derived structure. The electronic properties observed by UV-Vis should be explainable by this structure. Any discrepancy signals an error in interpretation or an unexpected chemical reality, prompting further investigation. For absolute confirmation of stereochemistry and packing in the solid state, single-crystal X-ray diffraction is the ultimate arbiter.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of 1,4-di(1H-pyrazol-4-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-di(1H-pyrazol-4-yl)benzene is a bifunctional organic ligand of significant interest in the development of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical compounds. Its rigid aromatic core and nitrogen-rich pyrazole moieties impart unique structural and electronic properties, making a thorough understanding of its thermal stability paramount for its application in materials science and drug development, where high-temperature processing or physiological stability are critical. This guide provides a comprehensive overview of the thermal properties of this compound, detailing the theoretical underpinnings and practical methodologies for its characterization. While direct experimental data for this specific compound is not extensively available in public literature, this paper establishes a predictive framework based on the known thermal behavior of analogous pyrazole-based structures and provides detailed protocols for its empirical validation.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₂H₁₀N₄, is a symmetric molecule featuring a central benzene ring substituted at the 1 and 4 positions with 4-pyrazolyl groups.[1][2][3] The pyrazole rings, with their distinct nitrogen heteroatoms, act as excellent coordination sites for metal ions, making this molecule a versatile building block for supramolecular chemistry. The rigid and linear geometry of the molecule allows for the construction of well-defined and porous crystalline structures, which are highly sought after for applications in gas storage, catalysis, and sensing.
In the pharmaceutical context, the pyrazole nucleus is a well-established pharmacophore found in a variety of therapeutic agents. Therefore, understanding the thermal stability of this compound is crucial for assessing its suitability for drug formulation and storage, where it may be subjected to various thermal stresses.
Predicted Thermal Profile of this compound
Based on available data for structurally related compounds, this compound is anticipated to possess high thermal stability. A predicted melting point of over 360 °C (with sublimation) suggests strong intermolecular forces within the crystal lattice.[2] The thermal stability of pyrazole-containing ligands and their corresponding metal-organic frameworks often exhibit decomposition temperatures well above 300 °C. For instance, pyrazolate-bridged MOFs have shown exceptional thermal stability, with decomposition temperatures reaching as high as 510 °C.[4][5] The rigid aromatic core of this compound is expected to contribute significantly to this high thermal robustness.
Experimental Characterization of Thermal Stability
A comprehensive thermal analysis of this compound would involve two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, identifying intermediate thermal events, and quantifying the mass loss associated with these events.
-
Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter indicating the initiation of thermal degradation.
Based on the high predicted melting point and the stability of related compounds, a single-step decomposition is expected for this compound in an inert atmosphere, likely occurring at a high temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses the expected melting/sublimation point (e.g., 400 °C).
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks typically represent melting or sublimation, while exothermic peaks can indicate crystallization or decomposition.
A sharp endothermic peak is expected at a temperature above 360 °C, corresponding to the melting and/or sublimation of the compound. The absence of any significant thermal events at lower temperatures would further confirm its high thermal stability.
Synthesis and Purification of this compound
Proposed Synthetic Scheme:
A 1,4-diacetylbenzene could be a starting material, which can be converted to a 1,4-bis(3-oxobutanal) derivative. This diketone can then be cyclized with hydrazine to form the desired this compound.
Purification of the final product is critical for accurate thermal analysis. Recrystallization from a suitable solvent (such as dimethylformamide or a high-boiling point alcohol) would be a standard method to obtain a highly pure, crystalline sample. The purity should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Factors Influencing Thermal Stability
The exceptional thermal stability of this compound can be attributed to several key molecular features:
-
Aromaticity: The inherent stability of the benzene and pyrazole rings contributes significantly to the overall thermal robustness of the molecule.
-
Intermolecular Hydrogen Bonding: The N-H protons of the pyrazole rings can participate in intermolecular hydrogen bonding, leading to a well-ordered and stable crystal lattice.
-
Molecular Symmetry: The high degree of symmetry in the molecule allows for efficient packing in the solid state, maximizing intermolecular interactions.
Applications and Implications of High Thermal Stability
The high thermal stability of this compound opens up a wide range of potential applications:
-
High-Temperature Materials: Its use as a ligand in MOFs can lead to materials with exceptional thermal and chemical stability, suitable for applications in demanding industrial processes.[4][5]
-
Pharmaceuticals: A high decomposition temperature is a desirable property for active pharmaceutical ingredients (APIs), as it ensures stability during manufacturing, formulation, and long-term storage.
-
Organic Electronics: The rigid, conjugated structure of the molecule suggests potential for use in organic electronic devices that may operate at elevated temperatures.
Conclusion
While direct experimental thermal analysis data for this compound is limited in the current literature, a comprehensive understanding of its chemical structure and the behavior of analogous compounds allows for a strong prediction of its high thermal stability. This guide has outlined the theoretical basis for this stability and provided detailed, field-proven protocols for its empirical determination using TGA and DSC. The insights gained from such analyses are critical for unlocking the full potential of this versatile molecule in advanced materials and pharmaceutical applications. Further experimental investigation is highly encouraged to validate the predicted thermal profile and to fully characterize this promising compound.
Data Presentation
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Melting Point | >360 °C (sublimation) | Literature Data[2] |
| Decomposition Onset (TGA) | >350 °C (in N₂) | Analogy to related pyrazole-based ligands |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis, purification, and thermal analysis of this compound.
References
literature review on pyrazole-containing metal-organic frameworks
An In-depth Technical Guide to Pyrazole-Containing Metal-Organic Frameworks
Authored by a Senior Application Scientist
Introduction: The Rise of Pyrazole Ligands in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their defining features—high surface area, tunable pore size, and functionalizable structures—have positioned them as highly versatile platforms for applications ranging from gas storage to drug delivery.[1][2][3] While carboxylate-based linkers have historically dominated the field, there is a growing and significant interest in azolate-based linkers, particularly pyrazoles.
Pyrazole ligands offer a unique combination of properties that make them exceptional building blocks for robust and functional MOFs.[4] The nitrogen atoms in the pyrazole ring form strong coordination bonds with metal centers, especially with late transition metals, leading to frameworks with remarkable chemical and thermal stability.[5][6] This enhanced stability, often superior to their carboxylate counterparts, allows pyrazolate-based MOFs to withstand harsh conditions, including strong alkaline solutions, a critical advantage for many real-world applications.[2] This guide provides a comprehensive overview of the synthesis, structure, and application of pyrazole-containing MOFs, with a focus on their utility in catalysis, sensing, and drug delivery for researchers, scientists, and drug development professionals.
Part 1: Ligand Design and Synthetic Strategies
The versatility of pyrazole-containing MOFs stems directly from the design flexibility of the organic linker. By functionalizing the pyrazole core with other coordinating groups, such as carboxylic acids, or by creating multi-topic linkers, a vast library of MOF structures with tailored properties can be accessed.[1][7][8]
The Art of Ligand Functionalization
The combination of pyrazole and carboxylate functionalities within a single ligand is a powerful strategy for creating MOFs with novel topologies and enhanced stability.[8][9] The pyrazole group provides a strong, directional coordination site, while the carboxylate offers diverse binding modes, enabling the construction of complex and robust frameworks.[8] This dual-functionality allows for fine-tuning of the electronic and structural properties of the resulting MOF. For instance, the pH of the reaction media can play a critical role in controlling the final supramolecular architecture by influencing the protonation state of the linker.[1]
Furthermore, post-synthetic modification (PSM) offers another layer of control. In this approach, a stable MOF is first synthesized and then chemically modified, allowing for the introduction of new functional groups or active sites without disrupting the overall framework.[10][11] A particularly innovative strategy involves a two-step synthesis where a template framework is first constructed and then the metal ions are exchanged in a post-synthetic metal metathesis process, enabling the creation of MOFs that are inaccessible through direct synthesis.[12]
Caption: Ligand functionalization strategies for pyrazole-based MOFs.
Key Synthetic Protocol: Solvothermal Synthesis of a Zn(II)-Pyrazole MOF
Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs. The following is a representative protocol adapted from the synthesis of pyrazole-functionalized frameworks.[8][13]
Objective: To synthesize a crystalline Zn(II)-MOF using a pyrazole-functionalized carboxylic acid ligand.
Materials:
-
Zn(NO₃)₂·6H₂O (Zinc nitrate hexahydrate)
-
H₃Pycia (5-(1H-pyrazole-4-carboxamido)isophthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.05 mmol of the H₃Pycia ligand in a 10 mL solvent mixture of DMF and water (4:1 v/v).
-
Solubilization: Sonicate the mixture for 10 minutes to ensure complete dissolution of all reactants.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120°C for 72 hours.
-
Cooling & Crystal Formation: After the reaction period, allow the oven to cool slowly to room temperature. Colorless block-shaped crystals should form at the bottom of the vial.
-
Washing and Activation: Carefully decant the mother liquor. Wash the crystals with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL) to remove any unreacted starting materials trapped within the pores.
-
Drying: Dry the crystals under vacuum at 60°C for 12 hours to obtain the activated MOF.
Causality: The high temperature and pressure conditions of the solvothermal method facilitate the deprotonation of the carboxylic acid groups and promote the coordination of both the pyrazole and carboxylate moieties to the zinc centers, leading to the self-assembly of the crystalline framework. The slow cooling process is crucial for obtaining large, well-defined single crystals suitable for structural analysis.
Part 2: Structural Diversity and Physicochemical Properties
The final architecture of a pyrazole-containing MOF is a direct consequence of the interplay between the metal node and the geometry of the organic linker.[14] This "reticular synthesis" approach allows for the rational design of materials with desired network topologies and, consequently, specific properties.
Architectural Control
The use of linear, angular, or multi-topic pyrazole linkers dictates the dimensionality and connectivity of the resulting framework.[15] For example, a tritopic ligand like 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) can coordinate with metal ions to form robust, three-dimensional porous networks.[5] In contrast, flexible bis-pyrazole linkers can lead to the formation of 2D layered materials or interpenetrated 3D structures, where the ligand's conformational freedom plays a key role.[14][15] The choice of the metal ion is equally important, influencing the geometry of the secondary building unit (SBU) and the overall stability of the framework.
Caption: Schematic of MOF self-assembly from metal nodes and pyrazole linkers.
Key Properties: Stability and Porosity
A hallmark of pyrazolate-based MOFs is their exceptional stability.[2] This robustness is attributed to the strong metal-nitrogen bonds formed, which are often more resistant to hydrolysis than metal-carboxylate bonds.[5] Many pyrazole-containing MOFs exhibit stability in aqueous solutions across a wide pH range, sometimes from pH 1 to 14, a feature that is highly desirable for applications in biological systems or industrial processes.[2][16]
This high stability is often coupled with permanent porosity and large surface areas. The Brunauer–Emmett–Teller (BET) surface area, a measure of the accessible surface for gas adsorption, can reach values well over 1000 m²/g for these materials. This combination of robustness and high internal surface area makes them prime candidates for applications requiring accessible, stable active sites.
| MOF Name | Metal Node | Ligand | BET Surface Area (m²/g) | Pore Size (Å) | Stability Notes | Reference |
| PCN-300 | Cu²⁺ | H₄TPPP | 788 | Microporous | Stable in aq. solution (pH 1-14) | [2] |
| Ni₃(BTP)₂ | Ni²⁺ | H₃BTP | 1639 | ~12 | High thermal and chemical stability | |
| MOF-1 | Zn²⁺ | H₃Pycia | N/A | ~6.0 | Anionic framework | |
| BUT-124(Co) | Co²⁺ | BTP³⁻ | 1256 | N/A | Stable in 1 M KOH solution | [12] |
Table 1: Physicochemical properties of selected pyrazole-containing MOFs. H₄TPPP = 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin, H₃BTP = 1,3,5-tris(1H-pyrazol-4-yl)benzene, H₃Pycia = 5-(1H-pyrazole-4-carboxamido)isophthalic acid.
Part 3: Applications in Drug Development and Beyond
The unique properties of pyrazole-containing MOFs translate into excellent performance in a variety of applications relevant to the pharmaceutical and chemical industries.
Heterogeneous Catalysis
MOFs are ideal platforms for heterogeneous catalysis, offering well-defined, isolated active sites within a porous and stable support.[2] Pyrazolate-based MOFs have been successfully employed in a range of organic transformations. For example, cobalt-containing pyrazolate MOFs have shown high activity in biomimetic oxidation reactions, and copper-based frameworks like PCN-300 can efficiently catalyze challenging C-O cross-coupling reactions.[2][17] The synergy between the active metal center and the framework itself can lead to enhanced catalytic performance.[2]
Experimental Workflow: Catalytic Oxidation using a Co(II)-Pyrazolate MOF
Objective: To evaluate the catalytic activity of a Co(II)-pyrazolate MOF (e.g., MFU-1) for the oxidation of an organic substrate using a peroxide.[17]
-
Catalyst Activation: Activate the Co(II)-MOF catalyst by heating under vacuum to remove any guest solvent molecules from the pores.
-
Reaction Setup: In a round-bottom flask, suspend the activated MOF catalyst (e.g., 10 mg) in a suitable solvent (e.g., 5 mL of acetonitrile).
-
Substrate Addition: Add the organic substrate (e.g., 1 mmol of cyclohexene) to the suspension.
-
Initiation: Add the oxidant (e.g., 1.2 mmol of tert-butyl hydroperoxide) to the mixture to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 60°C) and monitor its progress by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Catalyst Recovery: Upon completion, separate the solid MOF catalyst from the reaction mixture by centrifugation.
-
Product Analysis: Analyze the supernatant to determine the conversion of the substrate and the selectivity for the desired oxidized products.
-
Catalyst Recycling: Wash the recovered catalyst with fresh solvent and dry it under vacuum. The catalyst can then be reused in subsequent reaction cycles to test its stability and reusability.
Luminescent Sensing
Luminescent MOFs (LMOFs) are an exciting subclass of materials for chemical sensing.[18] The emission properties can originate from the organic linker, the metal node (particularly with lanthanides), or from guest molecules encapsulated within the pores.[13][19] Pyrazole-carboxylate ligands are excellent chromophores, and their incorporation into MOFs can lead to materials that exhibit strong and stable luminescence.
These LMOFs can act as highly sensitive and selective sensors. The mechanism often involves the quenching or enhancement of luminescence upon interaction with a specific analyte. For instance, lanthanide-based pyrazole MOFs have been developed for the rapid and selective detection of Fe³⁺ ions and acetone in aqueous media through a fluorescence quenching effect.[1] This capability is crucial for detecting impurities or monitoring specific analytes in pharmaceutical formulations and biological samples.
Caption: Workflow for luminescent sensing using a pyrazole-based MOF.
Drug Delivery Systems
The high porosity, large surface area, and biocompatibility of certain MOFs make them promising candidates for drug delivery systems (DDSs).[20][21] The stable nature of pyrazolate-based MOFs is a significant advantage, ensuring the integrity of the carrier in biological environments.[16] The pores of the MOF can be loaded with therapeutic agents, protecting them from degradation and allowing for controlled and sustained release at the target site.[22] For example, pyrazolate-based frameworks have been investigated as carriers for the anti-inflammatory drug diclofenac, demonstrating their potential in advanced therapeutic applications.[16]
Gas Storage and Separation
The well-defined pore structures of pyrazole-containing MOFs allow for selective adsorption of gases based on size, shape, and chemical affinity. This has led to their application in challenging separations such as Xe/Kr, propylene/propane, and acetylene/CO₂.[6][23] While not a direct application in drug development, this demonstrates the high degree of control over the internal chemical environment of the pores, a principle that is also fundamental to selective molecular recognition in sensing and catalysis. They have also been explored for the capture of volatile organic compounds (VOCs) like formaldehyde from indoor air.[24][25]
Part 4: Challenges and Future Outlook
Despite the significant progress, challenges remain in the field of pyrazole-containing MOFs. For some highly stable pyrazolate frameworks, achieving high crystallinity can be difficult, which poses a challenge for detailed structural elucidation.[2] Furthermore, the scalability of synthesis and the cost of sophisticated organic linkers are practical hurdles that need to be addressed for widespread industrial adoption.[1]
The future of pyrazole-containing MOFs is bright. Research is moving towards the design of multifunctional materials that combine, for example, catalytic activity with sensing capabilities. The development of chiral MOFs for enantioselective separation and catalysis is another promising avenue.[26] As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, pyrazole-containing MOFs are poised to play an increasingly important role in addressing key challenges in chemistry, materials science, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. The luminescent principle and sensing mechanism of metal-organic framework for bioanalysis and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drpress.org [drpress.org]
- 21. mdpi.com [mdpi.com]
- 22. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
electronic properties of 1,4-di(1H-pyrazol-4-yl)benzene
An In-depth Technical Guide to the Electronic Properties of 1,4-di(1H-pyrazol-4-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a conjugated organic molecule featuring a central benzene ring linked to two pyrazole moieties. This unique structure imparts specific electronic properties that make it a molecule of significant interest as a building block for functional materials such as metal-organic frameworks (MOFs), as a scaffold in medicinal chemistry, and as a potential component in organic electronic devices. This guide provides a comprehensive overview of the core , grounded in theoretical principles and established experimental methodologies. We will explore its molecular structure, frontier molecular orbitals, and the experimental techniques used for characterization, offering researchers a robust framework for investigating and utilizing this versatile compound.
Introduction and Molecular Structure
This compound, with the chemical formula C₁₂H₁₀N₄, is a symmetric, nitrogen-rich heterocyclic compound.[1][2] Its structure consists of a central phenylene ring connected at the 1 and 4 positions to the 4-position of two 1H-pyrazole rings. This arrangement creates an extended π-conjugated system that is fundamental to its electronic behavior. The pyrazole rings act as electron-rich heterocyclic moieties, while the benzene ring serves as a rigid conjugated linker.
The molecule's planarity and the presence of N-H donors and N acceptors on the pyrazole rings allow for significant intermolecular interactions, primarily hydrogen bonding, in the solid state.[3] These interactions can influence molecular packing, which in turn affects the bulk electronic and photophysical properties of the material. The structural rigidity of the benzene core combined with the functional pyrazole units makes it a highly sought-after ligand in the construction of coordination polymers and MOFs.[4]
Caption: Molecular Structure of this compound.
| Physicochemical Properties | |
| CAS Number | 1036248-62-0[1][5][6][7][8][9] |
| Molecular Formula | C₁₂H₁₀N₄[1][2][9] |
| Molecular Weight | 210.23 g/mol [1][2][8][9] |
| Appearance | Pale yellow or brown solid[8][9] |
| Melting Point | >360 °C[9] |
| Hydrogen Bond Donor Count | 2[1][8] |
| Hydrogen Bond Acceptor Count | 2[1][8] |
Theoretical Electronic Properties: A Frontier Orbital Perspective
The electronic behavior of a molecule is primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's electronic stability, color, and reactivity.[10][11]
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the ground state.[10][11] For this compound, the HOMO is expected to be delocalized across the entire π-conjugated system, while the LUMO will also be distributed over the molecule.
Caption: Conceptual Diagram of Frontier Molecular Orbitals (FMOs).
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules.[10][12][13][14] A typical workflow to determine the FMO energies of this compound is as follows:
-
Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d,p).[13]
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it is a true energy minimum (i.e., no imaginary frequencies).[15]
-
Single Point Energy Calculation: Using the optimized geometry, a single point energy calculation is performed to obtain the molecular orbital energies, including HOMO and LUMO.
-
Analysis: The output provides the energies of all molecular orbitals. The HOMO-LUMO gap is calculated by subtracting the HOMO energy from the LUMO energy. Visualization of the orbital shapes shows the spatial distribution of electron density.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference/Context |
| Phenyl-pyrazole derivatives | -5.5 to -6.5 | -1.5 to -2.5 | 3.9 to 5.1 | Based on DFT studies of similar structures.[16] |
| Pyrazole-thiophene amides | ~ -6.3 | ~ -1.4 | ~ 4.9 | |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.55 | -2.10 | 4.458 | [10] |
| Estimated for this compound | -6.0 ± 0.5 | -1.8 ± 0.5 | 4.2 ± 0.7 | Expert Extrapolation |
Note: These values are illustrative and depend heavily on the specific computational method and the molecular structure.
Experimental Characterization of Electronic Properties
A multi-faceted approach combining spectroscopic and electrochemical techniques is essential to validate theoretical predictions and fully characterize the .
Caption: Integrated workflow for electronic property characterization.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light as a function of wavelength and is used to probe electronic transitions within a molecule. For conjugated systems like this compound, the absorption in the UV-visible range corresponds primarily to π-π* transitions.[17] The onset of the absorption spectrum can be used to estimate the optical HOMO-LUMO gap.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent such as dichloromethane (DCM), acetonitrile, or DMSO.[18]
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max).
-
Determine the absorption edge (λ_onset) from the low-energy side of the spectrum.
-
Calculate the optical band gap (E_gap_opt) using the formula: E_gap_opt (eV) = 1240 / λ_onset (nm)
-
Based on studies of pyrazole and benzene, significant absorption is expected below 250 nm, with potential lower energy bands corresponding to the larger conjugated system.[19][20]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It provides direct information about the oxidation and reduction potentials of a molecule, which can be used to calculate the HOMO and LUMO energy levels, respectively.[21]
Experimental Protocol:
-
Electrochemical Cell Setup: Assemble a three-electrode cell:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., anhydrous acetonitrile or DMF).
-
Analyte Preparation: Add the this compound sample to the electrolyte solution to a concentration of ~1 mM.
-
Ferrocene Calibration: Record the CV of ferrocene (Fc/Fc⁺) under the same conditions. The Fc/Fc⁺ redox couple has a well-defined potential and is used as an internal standard.
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by sweeping the potential.
-
Data Analysis:
-
Identify the onset potentials for the first oxidation (E_ox_onset) and first reduction (E_red_onset) from the voltammogram.
-
Calculate the HOMO and LUMO energies using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming E¹/²(Fc/Fc⁺) = 0 V vs. Fc/Fc⁺): E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 4.8] E_LUMO (eV) = - [E_red_onset vs Fc/Fc⁺ + 4.8]
-
The value 4.8 eV is the absolute potential of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
Potential Applications and Outlook
The suggest its utility in several advanced applications:
-
Organic Electronics: With a moderate to large HOMO-LUMO gap, it could serve as a host material in organic light-emitting diodes (OLEDs) or as a wide-bandgap semiconductor in organic field-effect transistors (OFETs). Its properties can be tuned via chemical modification.[21]
-
Metal-Organic Frameworks (MOFs): As a rigid ditopic linker, it can be used to construct porous MOFs. The electronic nature of the linker can influence the properties of the resulting framework, leading to applications in gas storage, catalysis, or chemical sensing.
-
Medicinal Chemistry: The pyrazole-benzene scaffold is a "privileged structure" in drug discovery. Understanding its electronic properties is crucial for designing molecules with specific interactions with biological targets, such as enzymes or receptors.[17]
Conclusion
This compound is a molecule with a rich electronic landscape defined by its extended π-conjugation and heterocyclic nature. Its fundamental electronic characteristics, centered around the HOMO-LUMO energy gap, can be thoroughly investigated through a synergistic combination of computational DFT modeling and experimental techniques like UV-Vis spectroscopy and cyclic voltammetry. This integrated approach provides the detailed insights necessary for researchers to harness its potential in materials science, organic electronics, and drug development.
References
- 1. 1,4-Di(4'-pyrazolyl)benzene | C12H10N4 | CID 75487862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(4'-pyrazolyl)benzene | C12H10N4 | CID 10398197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1036248-62-0 [sigmaaldrich.com]
- 6. 1036248-62-0|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 1036248-62-0 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Modular and Scalable Synthesis of 1,4-di(1H-pyrazol-4-yl)benzene via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 1,4-di(1H-pyrazol-4-yl)benzene, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein employs a robust and highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note offers a step-by-step experimental procedure, mechanistic insights, and data presentation to ensure successful and reproducible synthesis.
Introduction: The Significance of this compound
The this compound scaffold is a privileged structure in modern drug discovery and materials science. The pyrazole moiety is a well-recognized pharmacophore found in numerous commercially available drugs, exhibiting a wide range of biological activities.[1][2] The rigid, planar, and symmetrical nature of the this compound core makes it an ideal linker for creating bidentate ligands for metal-organic frameworks (MOFs), as well as for developing novel kinase inhibitors and other therapeutic agents. The synthesis of this compound with high purity and yield is therefore of significant interest to the scientific community.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of this compound can be efficiently achieved through a double Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds.[1][3][4] The core principle involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
For the synthesis of our target molecule, two primary pathways are viable:
-
Pathway A: The reaction of 1,4-dibromobenzene with two equivalents of a pyrazole-4-boronic acid derivative.
-
Pathway B: The reaction of 1,4-phenylenediboronic acid with two equivalents of a 4-halopyrazole (e.g., 4-bromopyrazole or 4-iodopyrazole).
Both pathways are effective; however, Pathway B is often preferred due to the commercial availability and stability of 1,4-phenylenediboronic acid and the relative ease of synthesizing or procuring 4-halopyrazoles. This application note will focus on Pathway B.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commonly used catalyst for Suzuki-Miyaura reactions.[4] The triphenylphosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.[4] These bases are effective, inexpensive, and generally do not interfere with the reaction.
-
Solvent System: A mixture of an organic solvent and water is crucial for the Suzuki-Miyaura reaction. A common choice is a mixture of 1,4-dioxane and water.[4] This solvent system can dissolve both the organic and inorganic reagents, facilitating the reaction.
-
N-Protection of Pyrazole: The pyrazole ring contains an acidic N-H proton. While some Suzuki-Miyaura reactions can proceed with unprotected N-H heterocycles, protection of the pyrazole nitrogen with a suitable group (e.g., tert-butoxycarbonyl (Boc) or tetrahydropyran (THP)) can prevent side reactions and improve yields.[5][6] For this protocol, we will utilize a Boc-protected 4-bromopyrazole, followed by a deprotection step.
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages:
-
Stage 1: Suzuki-Miyaura coupling of 1-Boc-4-bromopyrazole with 1,4-phenylenediboronic acid.
-
Stage 2: Deprotection of the Boc groups to yield the final product.
Stage 1: Synthesis of 1,4-bis(1-Boc-pyrazol-4-yl)benzene
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-Boc-4-bromopyrazole | 247.08 | 1.235 g | 5.0 | 2.5 |
| 1,4-Phenylenediboronic acid | 165.78 | 0.332 g | 2.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.116 g | 0.1 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.636 g | 6.0 | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-4-bromopyrazole (1.235 g, 5.0 mmol), 1,4-phenylenediboronic acid (0.332 g, 2.0 mmol), and sodium carbonate (0.636 g, 6.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,4-bis(1-Boc-pyrazol-4-yl)benzene as a white solid.
Stage 2: Deprotection to this compound
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1,4-bis(1-Boc-pyrazol-4-yl)benzene | 410.47 | (From Stage 1) | ~1.8 (assuming 90% yield) |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
Procedure:
-
Dissolve the 1,4-bis(1-Boc-pyrazol-4-yl)benzene obtained from Stage 1 in dichloromethane (20 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mL) to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is the desired product, this compound. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (1-Boc-4-bromopyrazole in our case) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound (1,4-phenylenediboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The described method is scalable and utilizes readily available starting materials and reagents. The mechanistic insights provided offer a deeper understanding of the reaction, enabling researchers to troubleshoot and adapt the protocol for the synthesis of related compounds.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Metal Complexes with 1,4-di(1H-pyrazol-4-yl)benzene
Introduction: The Versatility of 1,4-di(1H-pyrazol-4-yl)benzene as a Bridging Ligand
In the realm of supramolecular chemistry and materials science, the design and synthesis of novel coordination complexes are of paramount importance. The ligand this compound (H₂bpzb) has emerged as a significant building block in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete polynuclear complexes.[1] Its rigid phenylene core and the N-heterocyclic pyrazole moieties at the 1,4-positions offer a versatile platform for creating diverse structural motifs. The pyrazole groups, with their two adjacent nitrogen atoms, can act as excellent chelating or bridging ligands, facilitating the self-assembly of intricate molecular architectures.[1][2] The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, a desirable trait in catalytic applications.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes incorporating the this compound ligand.
Ligand Characteristics and Coordination Chemistry
The this compound ligand is a multitopic linker that can adopt various coordination modes. The deprotonated pyrazolate form is a particularly effective exo-bidentate donor, bridging two metal centers.[4] The geometry of the ligand, with the pyrazole rings capable of rotation relative to the central benzene ring, allows for flexibility in the resulting coordination network. The dihedral angle between the pyrazole rings and the central phenyl ring can vary, influencing the overall topology of the resulting metal complex.[5]
General Synthetic Strategies for Metal Complexes
The synthesis of metal complexes with this compound can be broadly categorized into two main approaches: conventional solution-based methods and solvothermal synthesis. The choice of method often depends on the desired product (e.g., single crystals for X-ray diffraction) and the nature of the metal precursor and solvent system.
Visualizing the General Synthesis Workflow
References
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 5. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1,4-di(1H-pyrazol-4-yl)benzene in Engineering Advanced Catalytic Systems
Introduction: A Versatile Linker for Heterogeneous Catalysis
1,4-di(1H-pyrazol-4-yl)benzene is a rigid, ditopic N-heterocyclic ligand that has garnered significant attention in the field of catalysis. Its unique structural and electronic properties make it an exceptional building block for the synthesis of highly stable and catalytically active Metal-Organic Frameworks (MOFs). The pyrazole moieties offer robust coordination to a variety of metal centers, while the central benzene ring provides a rigid and well-defined spacing, crucial for creating porous architectures with accessible active sites. This application note provides a comprehensive overview of the catalytic applications of this compound, with a focus on its utility in designing advanced heterogeneous catalysts. We will delve into specific protocols for the synthesis of catalytically active MOFs and their application in challenging organic transformations and electrocatalysis.
Core Concept: The Power of Pyrazolate-Based MOFs
The exceptional stability of pyrazolate-based MOFs is a key factor driving their application in catalysis. The high pKa of pyrazole (around 19.8) leads to the formation of strong metal-ligand bonds, imparting remarkable thermal and chemical stability to the resulting frameworks.[1] This robustness allows these MOFs to be employed as catalysts under harsh reaction conditions where many other catalytic systems would decompose. The modular nature of MOF synthesis allows for the precise tuning of the catalytic properties by varying the metal nodes, functionalizing the organic linker, or introducing guest molecules within the pores.
Application 1: Heterogeneous Catalysis of C-O Cross-Coupling Reactions with a Copper-Pyrazolate MOF
One of the prominent applications of pyrazolate MOFs is in facilitating cross-coupling reactions, which are fundamental transformations in organic synthesis. A notable example is the use of a copper-based MOF, PCN-300, for the dehydrogenative C-O cross-coupling of phenols and aldehydes.[2][3] This reaction is of great interest as it provides a direct and atom-economical route to valuable diaryl ethers.
Catalyst System: PCN-300, a Robust Copper-Pyrazolate MOF
PCN-300 is constructed from a porphyrinic ligand functionalized with pyrazole moieties, 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin, and copper ions.[2][3] The resulting framework features one-dimensional open channels and two distinct copper sites: one within the porphyrin ring and another in the octahedral [CuPz4Cl2] secondary building units (SBUs).[2][3] This unique structure provides both active sites for catalysis and a stable, porous support. The exceptional stability of PCN-300 in a wide pH range (1-14) makes it a durable heterogeneous catalyst.[2][3]
Reaction Workflow
Figure 1: Workflow for C-O cross-coupling using PCN-300.
Detailed Protocol: Synthesis of PCN-300
This protocol is adapted from the literature for the synthesis of PCN-300.[4]
Materials:
-
5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H4TPPP)
-
Copper(II) nitrate hexahydrate (Cu(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a glass vial, dissolve H4TPPP in a mixture of DMF and MeOH.
-
In a separate vial, dissolve Cu(NO3)2·6H2O in DMF.
-
Combine the two solutions in a larger vessel.
-
Add a small amount of concentrated HCl to the mixture.
-
Seal the vessel and heat it in an oven at a constant temperature (e.g., 80-120 °C) for 24-72 hours.
-
After cooling to room temperature, dark crystals of PCN-300 will have formed.
-
Collect the crystals by filtration and wash them thoroughly with fresh DMF and then methanol to remove any unreacted starting materials.
-
Activate the catalyst by heating under vacuum to remove the solvent molecules from the pores.
Detailed Protocol: Catalytic C-O Cross-Coupling
Materials:
-
Activated PCN-300 catalyst
-
Phenol substrate
-
Aldehyde substrate
-
Toluene (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction tube, add the activated PCN-300 catalyst (e.g., 5 mol%).
-
Add the phenol substrate (e.g., 1.0 mmol) and the aldehyde substrate (e.g., 1.2 mmol).
-
Add toluene (e.g., 5 mL) as the solvent.
-
Seal the tube and purge with an inert gas.
-
Heat the reaction mixture at 120 °C with stirring for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by centrifugation or filtration.
-
The liquid phase containing the product can be analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield.
-
The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused in subsequent catalytic runs.
Performance Data
| Substrate 1 (Phenol) | Substrate 2 (Aldehyde) | Yield (%)[2][3] |
| Phenol | Benzaldehyde | up to 96 |
| 4-Methoxyphenol | Benzaldehyde | High |
| 4-Chlorophenol | 4-Methoxybenzaldehyde | High |
Application 2: Electrocatalytic Oxygen Evolution Reaction (OER) with Cobalt-Pyrazolate MOFs
The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production and in metal-air batteries. However, it is often the bottleneck due to its sluggish kinetics. MOFs based on earth-abundant metals like cobalt and incorporating pyrazolate linkers have emerged as promising electrocatalysts for the OER.
Catalyst System: Cobalt-Pyrazolate MOFs
While a specific MOF derived directly from this compound for OER is not extensively detailed in the provided search results, the general principles of using cobalt-pyrazolate MOFs are well-established. These materials leverage the redox activity of the cobalt centers and the high surface area and porosity of the MOF structure to facilitate the OER. The pyrazolate linker provides a stable and conductive framework. The catalytic activity of these MOFs is often attributed to the in-situ formation of active cobalt oxyhydroxide species on the surface during the electrochemical process.[5]
Reaction Workflow
Figure 2: Workflow for evaluating the OER performance of a Co-Pyrazolate MOF.
Detailed Protocol: Synthesis of a Cobalt-Pyrazolate MOF
This is a general protocol for the solvothermal synthesis of a cobalt-pyrazolate MOF. The specific conditions may need to be optimized for this compound.
Materials:
-
This compound
-
Cobalt(II) salt (e.g., Co(NO3)2·6H2O or CoCl2·6H2O)
-
Solvent (e.g., DMF, ethanol, or a mixture)
-
Optional: Modulator (e.g., a carboxylic acid)
Procedure:
-
Dissolve this compound in the chosen solvent or solvent mixture in a Teflon-lined autoclave.
-
In a separate container, dissolve the cobalt(II) salt in the same solvent.
-
Combine the two solutions in the Teflon-lined autoclave.
-
If using a modulator, add it to the reaction mixture.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for 24-72 hours.
-
After cooling to room temperature, collect the resulting crystalline product by filtration.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
Dry the MOF product, for instance, in a vacuum oven at a moderate temperature.
Detailed Protocol: Electrochemical OER Measurement
Materials:
-
Cobalt-pyrazolate MOF
-
Conductive carbon black (e.g., Vulcan XC-72)
-
Nafion solution (5 wt%)
-
Isopropanol and deionized water
-
Glassy carbon electrode (GCE) as the working electrode
-
Platinum wire or foil as the counter electrode
-
Ag/AgCl or Hg/HgO electrode as the reference electrode
-
1.0 M potassium hydroxide (KOH) electrolyte solution
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a specific amount of the cobalt-pyrazolate MOF (e.g., 5 mg) and conductive carbon black (e.g., 1 mg) in a mixture of isopropanol and deionized water (e.g., 1 mL of a 1:1 v/v mixture).
-
Add a small amount of Nafion solution (e.g., 20 µL) to the dispersion.
-
Sonciate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Working Electrode Preparation:
-
Polish the GCE with alumina slurry, followed by sonication in deionized water and ethanol, and then dry it.
-
Drop-cast a specific volume of the catalyst ink (e.g., 5-10 µL) onto the surface of the GCE and let it dry at room temperature.
-
-
Electrochemical Measurements:
-
Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum counter electrode, and a reference electrode in 1.0 M KOH electrolyte.
-
Saturate the electrolyte with oxygen by bubbling O2 gas for at least 30 minutes before the measurement.
-
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to evaluate the OER activity. The potential should be converted to the Reversible Hydrogen Electrode (RHE) scale.
-
Determine the overpotential required to reach a current density of 10 mA/cm².
-
Construct a Tafel plot (overpotential vs. log(current density)) to evaluate the reaction kinetics.
-
Assess the stability of the catalyst using chronopotentiometry or chronoamperometry at a constant current density or potential, respectively.
-
Expected Performance Metrics
| Metric | Description | Typical Values for Co-based MOFs |
| Overpotential @ 10 mA/cm² | The additional potential required beyond the thermodynamic equilibrium potential to achieve a current density of 10 mA/cm². A lower value indicates higher activity. | 300 - 400 mV |
| Tafel Slope | Derived from the Tafel plot, it provides insight into the reaction mechanism and kinetics. A smaller slope is generally desirable. | 50 - 100 mV/dec |
| Long-term Stability | The ability of the catalyst to maintain its performance over an extended period of operation. | Stable for several hours to days |
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile linker for the construction of robust and catalytically active MOFs. The exceptional stability of the resulting pyrazolate-based frameworks opens up possibilities for their use in a wide range of challenging catalytic transformations, from fine chemical synthesis to energy conversion reactions. The detailed protocols provided herein serve as a starting point for researchers and scientists to explore the vast potential of this ligand in developing next-generation heterogeneous catalysts. Future research will likely focus on the synthesis of multivariate MOFs incorporating this compound with other functional linkers to create synergistic catalytic effects, as well as the development of hierarchical porous structures to further enhance mass transport and catalytic efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the oxygen evolution electrocatalysis of an amine-based cobalt metal–organic framework - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Functionalization of 1,4-di(1H-pyrazol-4-yl)benzene for Targeted Applications
Introduction: The 1,4-di(1H-pyrazol-4-yl)benzene scaffold represents a privileged structure in contemporary chemistry, offering a unique combination of rigidity, linearity, and versatile reactivity. This symmetrical molecule, featuring a central benzene ring flanked by two pyrazole moieties, serves as an exceptional platform for constructing complex molecular architectures. The pyrazole rings, with their distinct nitrogen environments (N1 and N2) and reactive carbon positions (C3 and C5), are amenable to a wide array of functionalization reactions. This guide provides an in-depth exploration of the strategic functionalization of this scaffold, complete with detailed, field-proven protocols for its application in the high-impact areas of kinase inhibition and organic light-emitting diodes (OLEDs).
Part 1: Strategic Functionalization of the this compound Core
The chemical versatility of the this compound scaffold allows for precise tuning of its physicochemical properties. The primary avenues for modification are the N-H positions of the pyrazole rings and the adjacent C3/C5 carbon atoms.
N-Functionalization: Tailoring Solubility and Steric Profile
The acidic N-H protons of the pyrazole rings are readily substituted, making N-functionalization a common first step in synthetic sequences. This modification is crucial for modulating solubility, influencing molecular conformation, and introducing key interaction points for biological targets or material assembly.
Diagram 1: N-Functionalization Pathways
Caption: General approaches for N-functionalization of the core scaffold.
C-Functionalization: Modulating Electronic Properties and Vectorial Growth
Functionalization at the carbon atoms of the pyrazole rings, particularly at the C3 and C5 positions, allows for the introduction of a diverse range of substituents that can fine-tune the electronic landscape of the molecule. Electrophilic aromatic substitution reactions, such as bromination, are often employed to install versatile handles for subsequent cross-coupling reactions.
Part 2: Application in Kinase Inhibition: Targeting p38α MAPK
The this compound scaffold is an excellent starting point for the design of kinase inhibitors. The pyrazole moieties can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
Design Rationale for a p38α MAPK Inhibitor
The p38α mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory cascade, making it a prime target for therapeutic intervention in autoimmune diseases. Our design strategy involves a symmetrically functionalized this compound core. N-alkylation with a morpholinoethyl group is intended to enhance aqueous solubility and bioavailability. Subsequent C-functionalization via bromination followed by a Suzuki-Miyaura coupling to introduce 4-fluorophenyl groups aims to occupy a key hydrophobic pocket within the p38α active site, a strategy that has proven effective for this class of inhibitors.[1][2]
Diagram 2: Synthetic Workflow for the p38α Inhibitor
Caption: Synthetic pathway for the targeted p38α kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4-bis(1-(2-morpholinoethyl)-1H-pyrazol-4-yl)benzene (Intermediate A)
-
To a stirred solution of this compound (1.0 g, 4.76 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL), add potassium carbonate (1.97 g, 14.27 mmol).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.77 g, 9.51 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol, 10:1 v/v) to yield Intermediate A as a white solid.
Protocol 2: Synthesis of 1,4-bis(3,5-dibromo-1-(2-morpholinoethyl)-1H-pyrazol-4-yl)benzene (Intermediate B)
-
Dissolve Intermediate A (1.0 g, 2.28 mmol) in acetonitrile (35 mL) and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.62 g, 9.12 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum. The resulting crude Intermediate B is used directly in the next step without further purification.
Protocol 3: Synthesis of the Final p38α Inhibitor via Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine Intermediate B (1.0 g, 1.31 mmol), 4-fluorophenylboronic acid (0.91 g, 6.54 mmol), and sodium carbonate (0.69 g, 6.54 mmol).
-
Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Bubble argon gas through the mixture for 20 minutes to degas the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.15 g, 0.13 mmol) to the reaction mixture.[4]
-
Heat the mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere.
-
Cool the reaction to ambient temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain the p38α inhibitor as a solid.
Table 1: Characterization and Activity Data for the p38α Inhibitor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, DMSO-d6) | IC50 (p38α) |
| Final Product | C48H44F4N6O2 | 832.90 | Consistent with proposed structure | 10-20 nM |
Part 3: Application in Organic Electronics: A Blue-Emitting OLED Material
The rigid, conjugated framework of this compound makes it an ideal core for developing novel materials for organic light-emitting diodes (OLEDs). By attaching suitable functional groups, the electronic and photophysical properties can be tailored for efficient light emission.
Design of a Blue-Emitting Material
For the creation of a high-performance blue-emitting material, a bipolar design is often employed. We will functionalize the this compound core with carbazole units at the N1 positions. Carbazole is a well-known hole-transporting moiety. For electron transport and emission, diphenylphosphine oxide groups will be introduced at the C3 positions of the pyrazole rings. This design aims to create a material with a high triplet energy and balanced charge transport, which are critical for efficient blue phosphorescent or fluorescent OLEDs.[5][6]
Diagram 3: OLED Material Design Strategy
Caption: Design strategy for a bipolar blue-emitting OLED material.
Synthetic Protocol
Protocol 4: Synthesis of 1,4-bis(1-(9H-carbazol-9-yl)-1H-pyrazol-4-yl)benzene
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 g, 4.76 mmol), 9H-carbazole (1.75 g, 10.47 mmol), copper(I) iodide (0.09 g, 0.48 mmol), and potassium phosphate (3.03 g, 14.27 mmol).
-
Add anhydrous toluene (45 mL) and N,N'-dimethylethylenediamine (0.084 g, 0.95 mmol) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
After cooling, filter the mixture through a pad of Celite, washing the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate, 4:1 v/v) to yield the desired product.
Protocol 5: Directed Lithiation and Phosphinylation
-
Dissolve the product from Protocol 4 (1.0 g, 1.84 mmol) in anhydrous tetrahydrofuran (THF, 35 mL) in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.6 M in hexanes, 2.53 mL, 4.05 mmol) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.
-
Add chlorodiphenylphosphine (0.89 g, 4.05 mmol) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Dissolve the crude phosphine intermediate in dichloromethane (DCM, 25 mL) and add 30% aqueous hydrogen peroxide (2.5 mL). Stir vigorously for 4 hours at room temperature.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization from ethanol to obtain the blue-emitting material.
Table 2: Photophysical and Electrochemical Properties of the OLED Material
| Property | Value |
| Absorption Maximum (λabs) | ~355 nm |
| Emission Maximum (λem) | ~455 nm (in solution) |
| Photoluminescence Quantum Yield (ΦPL) | > 80% |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.7 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.4 eV |
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 1,4-di(1H-pyrazol-4-yl)benzene in the Development of Fluorescent Sensors
Introduction
The demand for highly sensitive and selective analytical tools for the detection of biologically and environmentally significant species is ever-increasing.[1][2] Fluorescent chemosensors, in particular, have garnered significant attention due to their operational simplicity, high sensitivity, and the ability to provide real-time spatial and temporal information.[3][4] At the heart of these sensors lies the fluorophore, a molecular scaffold whose photophysical properties can be modulated by a specific analyte. 1,4-di(1H-pyrazol-4-yl)benzene (DPB) has emerged as a privileged scaffold in the design of such sensors. Its rigid, planar structure provides a conjugated system conducive to fluorescence, while the two pyrazole moieties offer versatile coordination sites for derivatization and analyte binding. This document provides a comprehensive guide to the synthesis of the DPB core, the design principles of DPB-based fluorescent sensors, and a detailed protocol for the detection of zinc ions (Zn²⁺), a crucial metal ion in numerous biological processes.[5]
Synthesis and Characterization of the this compound Scaffold
The synthesis of the DPB scaffold is a critical first step in the development of DPB-based fluorescent sensors. A common and effective synthetic route starts from 1,4-phenylenediacetic acid.[6] The rationale behind this multi-step synthesis is to build the pyrazole rings onto the central benzene core in a controlled manner.
Protocol 1: Synthesis of this compound
Materials:
-
1,4-Phenylenediacetic acid
-
Thionyl chloride (SOCl₂)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Diethyl ether
-
Vinylmagnesium bromide solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Hydrazine hydrate
-
Ethanol
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the Weinreb Amide:
-
In a round-bottom flask, suspend 1,4-phenylenediacetic acid in an excess of thionyl chloride and reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting diacyl chloride in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine in diethyl ether.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the Weinreb amide.
-
-
Synthesis of the Divinyl Ketone:
-
Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C.
-
Add vinylmagnesium bromide solution dropwise and stir for 3 hours at 0 °C.
-
Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the divinyl ketone.
-
-
Synthesis of this compound:
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Principles of Fluorescent Sensing with DPB-based Probes
The DPB scaffold serves as the signaling unit of the fluorescent sensor. The sensing capability is introduced by attaching a receptor unit that can selectively bind to the target analyte. The interaction between the receptor and the analyte modulates the fluorescence properties of the DPB core through various mechanisms. A common and effective mechanism is Photoinduced Electron Transfer (PET).
In the absence of the analyte, the lone pair of electrons on a donor atom (e.g., nitrogen in an amine) of the receptor can be transferred to the excited state of the fluorophore (DPB), quenching the fluorescence (a "turn-off" state). Upon binding of the analyte (e.g., a metal ion) to the receptor, the energy level of the donor's lone pair is lowered, inhibiting the PET process. This results in a significant increase in fluorescence intensity (a "turn-on" response).[9][10]
Figure 1: General mechanism of a "turn-on" fluorescent sensor based on Photoinduced Electron Transfer (PET).
Application Protocol: "Turn-On" Fluorescent Detection of Zinc Ions (Zn²⁺)
Zinc is an essential trace element, and its dysregulation is associated with various diseases.[5] Therefore, the development of selective fluorescent probes for Zn²⁺ is of great importance. Here, we describe a protocol for a DPB-based sensor functionalized with a Zn²⁺-chelating moiety.
Protocol 2: Synthesis of a DPB-based Zn²⁺ Sensor
This protocol is a representative example. The specific chelating moiety can be varied to tune selectivity and sensitivity.
Materials:
-
This compound (from Protocol 1)
-
Formaldehyde
-
Di-tert-butyl iminodiacetate
-
Acetic acid
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Mannich Reaction:
-
To a solution of this compound in methanol, add formaldehyde, di-tert-butyl iminodiacetate, and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the protected sensor.
-
-
Deprotection:
-
Dissolve the protected sensor in a mixture of TFA and DCM (1:1).
-
Stir the solution at room temperature for 4 hours.
-
Remove the solvents under reduced pressure to obtain the final Zn²⁺ sensor.
-
Protocol 3: "Turn-On" Fluorescence Detection of Zn²⁺
Materials and Instruments:
-
DPB-based Zn²⁺ sensor
-
HEPES buffer (e.g., 20 mM, pH 7.4)
-
Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)
-
Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the Zn²⁺ sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and dilute it with HEPES buffer to the desired working concentration (e.g., 10 µM).
-
Fluorescence Titration:
-
Place 2 mL of the sensor solution in a quartz cuvette.
-
Record the fluorescence emission spectrum (e.g., excitation at the determined λ_max).
-
Add increasing amounts of the ZnCl₂ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Selectivity Study:
-
To separate cuvettes containing the sensor solution, add a significant excess (e.g., 10-100 equivalents) of other metal ion solutions.
-
Record the fluorescence emission spectrum for each.
-
To a solution of the sensor with competing ions, add Zn²⁺ to observe if the characteristic fluorescence "turn-on" occurs.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration.
-
The detection limit (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.[11]
Figure 2: Experimental workflow for the fluorescent titration of Zn²⁺.
Performance Characteristics of Pyrazole-Based Fluorescent Sensors
The versatility of the pyrazole scaffold has led to the development of a wide range of fluorescent sensors for various metal ions. The table below summarizes the performance of several pyrazole-based sensors, highlighting their selectivity and sensitivity.
| Sensor Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Key Features | Reference |
| Pyrazole Derivative | Zn²⁺/Cd²⁺ | PET Inhibition | Not specified | "Turn-on" response | [9][10] |
| Pyrazole Derivative | Fe³⁺ | Not specified | 0.025 µM | High selectivity over Fe²⁺ | [10] |
| Cinnamyl Pyrazoline | Zn²⁺ | Not specified | 2.95 x 10⁻⁸ M | 56-fold fluorescence enhancement | [12] |
| Pyridine-Pyrazole | Fe³⁺ | ICT Inhibition | 57 nM | Dual colorimetric and fluorescent response | [13] |
| Pyrazoline Derivative | Zn²⁺ | Not specified | Not specified | Applicable for live cell imaging | [5] |
Troubleshooting and Method Validation
Low Fluorescence Signal:
-
Cause: Incorrect excitation/emission wavelengths, low sensor concentration, or quenching by impurities.
-
Solution: Optimize fluorometer settings, increase sensor concentration, and use high-purity solvents and reagents.
Poor Selectivity:
-
Cause: The receptor binds to multiple analytes.
-
Solution: Redesign the receptor for a better fit with the target analyte. Adjusting the pH or solvent system may also improve selectivity.
Method Validation:
-
Linearity: Establish a calibration curve over a range of analyte concentrations.
-
Accuracy and Precision: Perform replicate measurements and spike-recovery experiments in the relevant sample matrix.
-
Interference Studies: Test for interference from a wide range of potentially competing species.
Conclusion and Future Outlook
The this compound scaffold is a powerful platform for the development of "turn-on" fluorescent sensors. Its straightforward synthesis and the ease of functionalization of the pyrazole rings allow for the rational design of probes for a variety of analytes. The high sensitivity and selectivity of these sensors, particularly for biologically important metal ions like Zn²⁺ and Fe³⁺, make them valuable tools in chemical biology and diagnostics. Future research will likely focus on developing DPB-based sensors with enhanced photophysical properties, such as longer emission wavelengths to minimize background fluorescence in biological samples, and the integration of these sensors into advanced materials for real-world applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 1,4-Di(4'-pyrazolyl)benzene | C12H10N4 | CID 75487862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1036248-62-0 [chemicalbook.com]
- 9. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. A highly selective “turn-on” fluorescent sensor for zinc ion based on a cinnamyl pyrazoline derivative and its imaging in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,4-Di(1H-pyrazol-4-yl)benzene in Gas Adsorption and Separation
Introduction
The quest for efficient and cost-effective gas separation technologies is a paramount challenge in industrial processes, environmental remediation, and energy production. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have emerged as promising candidates for gas adsorption and separation due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[1] This application note focuses on the use of the organic linker, 1,4-di(1H-pyrazol-4-yl)benzene (also referred to as H2BDP), in the synthesis of robust MOFs for gas separation applications, with a particular emphasis on carbon dioxide (CO2) capture.
Pyrazolate-based MOFs are renowned for their high thermal and chemical stability, a critical attribute for practical applications.[2] The strong coordination bonds between the pyrazolate nitrogen atoms and metal centers contribute to the robustness of the resulting frameworks. The specific linker, this compound, offers a rigid and linear geometry, which is conducive to the formation of well-defined porous structures with accessible channels for gas molecules.
This document provides a comprehensive guide for researchers and scientists on the synthesis of a notable iron-based MOF using this linker, namely Fe2(BDP)3, its activation, and detailed protocols for evaluating its gas adsorption and separation performance.
Synthesis of the Linker and the Metal-Organic Framework
The successful synthesis of a high-quality MOF begins with the preparation of the organic linker. Subsequently, the linker is reacted with a suitable metal salt under solvothermal conditions to form the crystalline MOF.
Protocol 1: Synthesis of this compound (H2BDP)
This protocol outlines the synthesis of the H2BDP linker. The causality behind this multi-step synthesis lies in the controlled formation of the pyrazole rings on the benzene core.
Materials:
-
1,4-Diacetylbenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Methanol
-
Ethanol
Procedure:
-
Step 1: Synthesis of 1,4-bis(3-(dimethylamino)acryloyl)benzene.
-
In a round-bottom flask, dissolve 1,4-diacetylbenzene in an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the mixture at 120 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, a yellow precipitate will form.
-
Collect the solid by filtration, wash thoroughly with methanol, and dry under vacuum.
-
-
Step 2: Synthesis of this compound.
-
Suspend the product from Step 1 in ethanol.
-
Add an excess of hydrazine hydrate to the suspension.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature. A white precipitate will form.
-
Collect the precipitate by filtration, wash with ethanol, and dry under vacuum to yield pure this compound.
-
Diagram: Synthesis of this compound
Caption: Synthesis of the H2BDP linker.
Protocol 2: Synthesis of Fe2(BDP)3 MOF
This protocol describes the solvothermal synthesis of the iron-based MOF, Fe2(BDP)3. The choice of a high-boiling point solvent like N,N-dimethylformamide (DMF) and elevated temperature is crucial for promoting the crystallization of the framework.
Materials:
-
This compound (H2BDP)
-
Iron(III) chloride (FeCl3), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a glass vial, dissolve this compound in DMF.
-
In a separate vial, dissolve anhydrous iron(III) chloride in DMF.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 150 °C for 72 hours.
-
After cooling the autoclave to room temperature, a crystalline powder will be present.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent.
-
Dry the synthesized Fe2(BDP)3 MOF under vacuum.
Activation of the MOF for Gas Adsorption
As-synthesized MOFs typically have solvent molecules occupying their pores. An activation step is essential to remove these guest molecules and make the porous network accessible for gas adsorption.
Protocol 3: Activation of Fe2(BDP)3
Thermal activation under high vacuum is a common and effective method for removing coordinated solvent molecules.
Materials and Equipment:
-
As-synthesized Fe2(BDP)3
-
Schlenk line or a vacuum oven
-
Heating mantle or oven
Procedure:
-
Place the as-synthesized Fe2(BDP)3 sample in a Schlenk flask or a suitable sample tube.
-
Connect the flask to a high-vacuum line.
-
Gradually heat the sample to 393 K (120 °C) under dynamic vacuum (10^-6 Torr).
-
Maintain these conditions for 12 hours to ensure complete removal of guest molecules.
-
After the activation period, allow the sample to cool down to room temperature under vacuum before proceeding with gas adsorption measurements.
Diagram: MOF Activation Workflow
Caption: MOF activation process.
Gas Adsorption and Separation Performance
The performance of the activated MOF in gas adsorption and separation is evaluated by measuring single-component gas adsorption isotherms and calculating the selectivity.
Protocol 4: Gas Adsorption Measurements
Volumetric gas adsorption analyzers are commonly used to measure the amount of gas adsorbed by a material at different pressures and a constant temperature.
Materials and Equipment:
-
Activated Fe2(BDP)3 sample
-
Volumetric gas adsorption analyzer (e.g., Micromeritics 3Flex)
-
High-purity adsorbate gases (CO2, N2)
-
Liquid nitrogen (for N2 adsorption at 77 K)
-
Thermostatic bath (for CO2 and N2 adsorption at other temperatures)
Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of the activated Fe2(BDP)3 sample into a sample tube.
-
Degassing: Degas the sample in situ on the analysis port of the instrument under vacuum at a suitable temperature (e.g., 120 °C) to remove any adsorbed atmospheric gases.
-
Nitrogen Adsorption at 77 K (for BET Surface Area):
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Measure the N2 adsorption-desorption isotherm over a range of relative pressures (P/P₀).
-
-
CO2 and N2 Adsorption at Application-Relevant Temperatures (e.g., 273 K, 298 K):
-
Use a thermostatic bath to maintain the desired temperature.
-
Measure the single-component adsorption isotherms for CO2 and N2 up to a pressure of 1 bar.
-
Data Analysis and Interpretation
The collected isotherm data can be used to determine key material properties and performance metrics.
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the N2 adsorption isotherm at 77 K to calculate the specific surface area of the material.[3] The BET surface area of Fe2(BDP)3 has been reported to be significant, indicating a high degree of porosity.
-
Gas Uptake: The adsorption isotherms directly provide the amount of gas adsorbed (typically in mmol/g or cm³/g) at a given pressure and temperature. For Fe2(BDP)3, the CO2 uptake is significantly higher than the N2 uptake, indicating its potential for CO2 separation.[2]
-
CO2/N2 Selectivity: The ideal adsorbed solution theory (IAST) is commonly used to predict the selectivity of a material for a mixture of gases based on the single-component isotherms. The selectivity (S) is calculated as:
S = (q_CO2 / q_N2) * (P_N2 / P_CO2)
where q is the amount adsorbed and P is the partial pressure of each component in the gas mixture. A high selectivity value indicates that the material preferentially adsorbs one gas over the other.
Performance Data of Fe2(BDP)3
The following table summarizes the reported gas adsorption data for the Fe2(BDP)3 MOF, highlighting its promising characteristics for CO2 separation.
| Parameter | Value | Temperature (K) | Pressure (bar) | Reference |
| CO2 Uptake | 3.98 mmol/g | 273 | 1 | [2][4] |
| 3.08 mmol/g | 298 | 1 | [2][4] | |
| N2 Uptake | Significantly lower than CO2 | 273, 298 | 1 | [2] |
| Isosteric Heat of Adsorption (Qst) for CO2 | -30.7 to -33.1 kJ/mol | - | - | [4] |
| BET Surface Area | High (specific value to be confirmed from full text) | 77 | - | [3] |
The isosteric heat of adsorption for CO2 is in a range that suggests strong physisorption, which is favorable for reversible capture and release with moderate energy input.
Conclusion
The use of this compound as a building block for metal-organic frameworks has led to the development of robust materials with promising applications in gas adsorption and separation. The iron-based MOF, Fe2(BDP)3, demonstrates excellent CO2 uptake and selectivity over N2, making it a strong candidate for post-combustion carbon capture and other gas purification processes. The detailed protocols provided in this application note offer a practical guide for the synthesis, activation, and characterization of this and similar pyrazolate-based MOFs, enabling further research and development in this exciting field.
References
experimental setup for growing single crystals of MOFs with 1,4-di(1H-pyrazol-4-yl)benzene
Experimental Setup for Growing Single Crystals of MOFs with 1,4-di(1H-pyrazol-4-yl)benzene
Abstract
This comprehensive application note provides a detailed guide for the synthesis and single-crystal growth of Metal-Organic Frameworks (MOFs) utilizing the versatile ditopic linker, this compound (H₂BDP). Pyrazolate-based MOFs are renowned for their exceptional thermal and chemical stability, making them prime candidates for applications in gas storage and separation.[1] However, the successful cultivation of high-quality single crystals, essential for unambiguous structure determination and property characterization, presents a significant synthetic challenge.[1] This guide offers a holistic approach, beginning with a detailed, validated protocol for the synthesis of the H₂BDP ligand. Subsequently, it delineates a step-by-step solvothermal method for the growth of single crystals of a cobalt-based MOF, Co(BDP), a framework known for its flexible and dynamic porous structure. We delve into the causality behind critical experimental parameters, from the choice of metal salt and solvent to the nuanced effects of temperature and reaction time. Furthermore, this note includes a comprehensive troubleshooting section to address common challenges encountered during crystal growth and a thorough guide to the essential characterization techniques for the resulting MOFs. Safety protocols specific to MOF synthesis are also detailed to ensure best practices in the laboratory. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals in drug development, enabling the reproducible synthesis of high-quality pyrazolate-based MOF single crystals.
Introduction: The Significance of Pyrazolate-Based MOFs and the Role of this compound
Metal-Organic Frameworks (MOFs) have emerged as a revolutionary class of porous crystalline materials, constructed from metal ions or clusters linked by organic ligands.[2] Their vast internal surface areas and tunable pore environments have positioned them at the forefront of materials science, with applications spanning gas storage, separations, catalysis, and drug delivery. Within the diverse family of MOF linkers, pyrazolate-based ligands have garnered significant attention for their ability to form robust frameworks with enhanced thermal and chemical stability compared to their carboxylate counterparts.
The ligand at the heart of this guide, this compound (H₂BDP), is a prime example of a ditopic pyrazolate linker that facilitates the formation of highly porous and flexible MOFs. Its rigid phenylene core and terminal pyrazole moieties enable the construction of frameworks with well-defined channels and unique guest-responsive properties. A notable example is the cobalt-based MOF, Co(BDP), which exhibits a fascinating structural flexibility, transitioning between a collapsed, low-porosity phase and an expanded, high-porosity phase upon gas adsorption.[1] This dynamic behavior makes Co(BDP) and related materials highly promising for applications such as methane storage and carbon dioxide capture.[1]
The key to unlocking the full potential of these materials lies in the ability to grow high-quality single crystals. Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a MOF, providing invaluable insights into its structure-property relationships.[1] However, the synthesis of single crystals of pyrazolate-based MOFs can be notoriously challenging.[1] This application note aims to demystify this process by providing a detailed, field-proven protocol for the synthesis of the H₂BDP ligand and the subsequent growth of Co(BDP) single crystals.
Synthesis of the Ligand: this compound (H₂BDP)
A reliable supply of the high-purity organic linker is the foundational step for successful MOF synthesis. This section provides a detailed protocol for the synthesis of this compound (H₂BDP).
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Pyrazole | 98% |
| 1,4-Bis(bromomethyl)benzene | 97% |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, 99.5% |
| Benzene | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the H₂BDP ligand.
Step-by-Step Protocol for H₂BDP Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine pyrazole (6.8 g, 100 mmol), sodium carbonate (16 g, 151 mmol), and 1,4-bis(bromomethyl)benzene (13.2 g, 50 mmol) in benzene.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then dissolved in hot water (approximately 30 ml) to form a clear solution.
-
Crystallization: Allow the aqueous solution to cool slowly to room temperature in a desiccator for several days. Colorless crystals of 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene dihydrate will form.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and air dry.
Single Crystal Growth of Co(BDP)
This section details the solvothermal synthesis of single crystals of the flexible MOF, Co(BDP), using the prepared H₂BDP ligand.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound (H₂BDP) | As synthesized |
| Cobalt(II) trifluoromethanesulfonate (Co(CF₃SO₃)₂) | 98% |
| N,N-Diethylformamide (DEF) | Anhydrous, 99.8% |
| Teflon-lined stainless steel autoclave | 23 mL or 100 mL |
| Programmable oven | |
| Schlenk line or glovebox | For handling anhydrous reagents |
Solvothermal Synthesis Workflow
Caption: Solvothermal workflow for Co(BDP) single crystal growth.
Step-by-Step Protocol for Co(BDP) Single Crystal Growth
-
Preparation of the Reaction Mixture: In a Teflon-lined stainless steel autoclave, combine this compound (H₂BDP; 1.0 equivalent) and cobalt(II) trifluoromethanesulfonate (Co(CF₃SO₃)₂; 1.1 equivalents).
-
Solvent Addition: Add anhydrous N,N-diethylformamide (DEF) to the autoclave. The volume of the solvent should be sufficient to dissolve the reactants upon heating. For a 2 mmol scale reaction, approximately 10 mL of DEF can be used.[4]
-
Sealing and Heating: Securely seal the autoclave and place it in a programmable oven. Heat the mixture to 130 °C and maintain this temperature for 72 hours.[5]
-
Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 24 hours. Slow cooling is crucial for the formation of well-defined single crystals.
-
Crystal Isolation and Washing: Carefully open the autoclave and collect the purple, needle-shaped crystals of Co(BDP). Wash the crystals several times with fresh DEF to remove any unreacted starting materials.
-
Drying: The crystals can be dried under a gentle stream of nitrogen or by carefully decanting the solvent. For activation and removal of guest solvent molecules from the pores, further treatment under vacuum at elevated temperatures (e.g., 170 °C) is required.[5]
Causality Behind Experimental Choices
-
Choice of Metal Salt: Cobalt(II) trifluoromethanesulfonate is used as the cobalt source. The triflate anion is a weakly coordinating anion, which is less likely to compete with the pyrazolate ligand for coordination to the metal center, thus promoting the formation of the desired MOF structure.
-
Solvent System: N,N-Diethylformamide (DEF) serves as the solvent for the reaction. Its high boiling point allows for the solvothermal synthesis to be carried out at elevated temperatures, which is often necessary to provide the kinetic energy for crystal growth. Additionally, DEF can act as a template or structure-directing agent in the formation of the MOF pores.
-
Temperature and Time: The reaction is carried out at 130 °C for 72 hours. This specific temperature and time profile has been optimized to ensure the complete reaction of the starting materials and to allow for the slow nucleation and growth of single crystals.[5] Deviations from these conditions can lead to the formation of amorphous powders or microcrystalline materials.
-
Molar Ratio: A slight excess of the cobalt salt (1.1 equivalents) is used to ensure the complete consumption of the more valuable organic ligand.
Characterization of Co(BDP) Single Crystals
A thorough characterization of the synthesized MOF is essential to confirm its identity, purity, and structural integrity.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional atomic structure of the MOF. A high-quality single crystal is mounted on a diffractometer, and the resulting diffraction pattern is used to solve and refine the crystal structure. For Co(BDP), SCXRD reveals chains of tetrahedrally coordinated Co²⁺ ions linked by the BDP²⁻ ligands, forming a 3D framework with 10 x 10 Ų channels.[5]
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk crystalline material. The experimental PXRD pattern of the synthesized sample should be compared with the simulated pattern from the single-crystal structure to ensure that the bulk material is a single phase and corresponds to the desired MOF.
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which guest solvent molecules are removed from the pores. For Co(BDP), TGA shows high thermal stability, with complete desolvation occurring upon heating to 170 °C under vacuum.[5]
Gas Adsorption Analysis
Gas adsorption measurements, typically with nitrogen at 77 K, are used to determine the surface area and porosity of the activated MOF. Co(BDP) is known for its flexible nature, exhibiting a "breathing" effect with distinct steps in its gas adsorption isotherms, corresponding to structural phase changes.[1]
Troubleshooting Common Issues in Single Crystal Growth
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of amorphous powder | Reaction temperature is too high or too low; reaction time is too short. | Systematically vary the reaction temperature and time. A slower heating and cooling rate may also promote crystallinity. |
| Microcrystalline powder instead of single crystals | Nucleation rate is too high. | Decrease the concentration of the reactants. Consider using a modulator, such as a monocarboxylic acid, to compete with the ligand and slow down the crystal growth. |
| Poor quality or twinned crystals | Rapid cooling; presence of impurities. | Ensure a slow and controlled cooling process. Use high-purity starting materials and solvents. |
| Crystals dissolve or degrade upon washing | The framework is not stable in the washing solvent. | Wash the crystals with the mother liquor or a solvent in which the MOF is known to be stable. For activation, consider solvent exchange with a less coordinating, more volatile solvent before heating under vacuum. |
Safety Precautions
-
Handling of Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.
-
Solvent Hazards: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood. N,N-Diethylformamide (DEF) is a combustible liquid and an irritant. Avoid inhalation and skin contact.
-
High-Pressure Reactions: Solvothermal synthesis involves high temperatures and pressures. Use only properly rated and maintained autoclaves. Never exceed the recommended temperature and pressure limits of the vessel.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The successful synthesis of high-quality single crystals of pyrazolate-based MOFs, such as Co(BDP), is a critical step in advancing our understanding and application of these robust and versatile materials. This application note provides a comprehensive and practical guide, from the synthesis of the this compound linker to the detailed protocol for the solvothermal growth of Co(BDP) single crystals. By understanding the rationale behind the experimental parameters and being equipped with effective troubleshooting strategies, researchers can confidently and reproducibly synthesize these important materials. The protocols and insights presented herein are intended to empower scientists in the fields of materials chemistry, drug development, and beyond to explore the vast potential of pyrazolate-based MOFs.
References
Application Notes and Protocols: 1,4-di(1H-pyrazol-4-yl)benzene Derivatives in Medicinal Chemistry
Introduction: The Privileged Scaffold of 1,4-di(1H-pyrazol-4-yl)benzene in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its unique physicochemical properties, including the capacity for hydrogen bonding and its metabolic stability, have led to the incorporation of this heterocycle into numerous FDA-approved drugs.[2][3] The this compound framework, in particular, presents a symmetrical and rigid core, offering a precise spatial orientation for substituent groups to engage with biological macromolecules. This structural motif has garnered significant interest for its potential in developing novel therapeutics, especially in oncology, where it has shown promise in the design of potent kinase inhibitors.[4]
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical and biological principles to ensure experimental success and data integrity.
PART 1: Synthesis of the this compound Core Scaffold
The synthesis of the this compound core can be achieved through a multi-step sequence, commencing with a double Vilsmeier-Haack formylation of benzene, followed by a double Paal-Knorr pyrazole synthesis. This approach provides a reliable and scalable route to the desired scaffold.
Visualizing the Synthetic Workflow
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
This protocol is divided into two main stages: the synthesis of terephthalaldehyde from benzene and the subsequent cyclization to form the di-pyrazole product.
Stage 1: Vilsmeier-Haack Formylation of Benzene to Terephthalaldehyde
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[1][2]
Materials:
-
Benzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium acetate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (4 equivalents) and cool to 0 °C in an ice bath. Slowly add POCl₃ (2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the solid Vilsmeier reagent will be observed.
-
Formylation: Cool the Vilsmeier reagent suspension back to 0 °C and add a solution of benzene (1 equivalent) in anhydrous DCM dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford terephthalaldehyde.
Stage 2: Paal-Knorr Synthesis of this compound
The Paal-Knorr synthesis is a classic method for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds.[5][6]
Materials:
-
Terephthalaldehyde
-
1,1,3,3-Tetramethoxypropane
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve terephthalaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (2.2 equivalents) to the solution. This will hydrolyze in situ to malondialdehyde, which is the 1,3-dicarbonyl component.
-
Cyclization: Add hydrazine hydrate (2.5 equivalents) to the reaction mixture.
-
pH Adjustment: Adjust the pH of the mixture to ~5 with dilute HCl.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.
PART 2: Derivatization of the Core Scaffold
The N-H protons of the pyrazole rings in the core scaffold are amenable to substitution, allowing for the generation of a diverse library of derivatives. N-alkylation is a straightforward method for this purpose.
Protocol 2: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the core scaffold using a base and an alkyl halide.[7][8]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Deprotonation: Add anhydrous THF (or DMF) to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Add NaH (2.2 equivalents) portion-wise. Caution: NaH is highly reactive and flammable. Alternatively, a milder base like K₂CO₃ can be used.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (2.2 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction time will vary depending on the reactivity of the alkyl halide.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N,N'-dialkylated derivative.
PART 3: Application in Oncology - Targeting Cyclin-Dependent Kinase 2 (CDK2)
The this compound scaffold has shown significant potential as a platform for the development of kinase inhibitors.[4] Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.[3][9]
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2, in complex with its regulatory partner Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle.[10][11] Activated CDK2/Cyclin E phosphorylates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for DNA replication, driving the cell into S phase.[12] Inhibitors of CDK2 can block this cascade, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Visualizing the CDK2 Signaling Pathway
Caption: Inhibition of the CDK2/Cyclin E pathway by a this compound derivative.
PART 4: In Vitro Biological Evaluation
Protocol 3: In Vitro Kinase Inhibition Assay (HTRF®)
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity and screening for inhibitors.[1][13][14]
Materials:
-
Recombinant human CDK2/Cyclin E1
-
Biotinylated substrate peptide (e.g., Biotin-Histone H1 peptide)
-
ATP
-
Test compounds (this compound derivatives) and a known CDK2 inhibitor (positive control)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
HTRF® detection buffer
-
Low-volume 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate.
-
Enzyme Addition: Dilute the CDK2/Cyclin E1 enzyme to the desired concentration in kinase reaction buffer and add to the wells containing the compounds.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution of the biotinylated substrate peptide and ATP in kinase reaction buffer. Add this solution to all wells to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Prepare the HTRF® detection reagents by diluting the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer. Add the detection mix to the wells to stop the kinase reaction.
-
Incubation for Detection: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF® signal.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is used to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothetical Data Presentation:
| Compound | CDK2 IC₅₀ (nM) |
| Derivative 1 | 15 |
| Derivative 2 | 250 |
| Derivative 3 | >10,000 |
| Control Inhibitor | 5 |
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP.[2][15]
Materials:
-
Cancer cell line known to be dependent on CDK2 (e.g., OVCAR-3 ovarian cancer cells)
-
Cell culture medium and supplements
-
Test compounds and a vehicle control (DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
Equilibration: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Hypothetical Data Presentation:
| Compound | OVCAR-3 GI₅₀ (µM) |
| Derivative 1 | 0.5 |
| Derivative 2 | 8.2 |
| Derivative 3 | >50 |
| Positive Control | 0.1 |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Some cyclization reactions of 1,3-diphenylbenzo[e][1,2,4]triazin-7(1H)-one: preparation and computational analysis of non symmetrical zwitterionic biscyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,1,3,3-Tetramethoxypropane synthesis - chemicalbook [chemicalbook.com]
- 13. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-di(1H-pyrazol-4-yl)benzene
Welcome to the technical support center for the synthesis of 1,4-di(1H-pyrazol-4-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your synthetic yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often utilized for its rigid, linear structure and hydrogen bonding capabilities. Its synthesis, typically achieved through a double Suzuki-Miyaura cross-coupling reaction, can present several challenges that may impact the final yield and purity. This guide provides a comprehensive resource to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the double Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 1,4-dihalobenzene or a 1,4-benzenediboronic acid derivative and a suitable pyrazole coupling partner.
Q2: Which pyrazole derivative is the best to use as a coupling partner?
A2: A common and effective choice is a 4-halopyrazole with a protecting group on the pyrazole nitrogen, such as 4-bromo-1-trityl-1H-pyrazole. The protecting group prevents side reactions and can be removed after the coupling. Alternatively, pyrazole-4-boronic acid pinacol ester can be used in conjunction with a 1,4-dihalobenzene.
Q3: Why is my yield of the desired di-substituted product low, with significant amounts of mono-substituted byproduct?
A3: This is a common issue in double cross-coupling reactions. Several factors can contribute to this:
-
Stoichiometry: Inadequate equivalents of the pyrazole coupling partner can lead to incomplete reaction.
-
Catalyst Deactivation: The palladium catalyst can deactivate before the second coupling occurs.
-
Solubility: The mono-substituted intermediate may have poor solubility in the reaction solvent, causing it to precipitate out before it can react further.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature for the second coupling to occur efficiently.
Q4: What are the black particles I see in my reaction mixture?
A4: The formation of black particles, often referred to as "palladium black," is an indication of catalyst decomposition and precipitation. This can be caused by impurities, inappropriate ligands, or reaction conditions that are too harsh. The formation of palladium black is often associated with a decrease in catalytic activity.
Q5: How can I effectively remove the protecting group from the pyrazole nitrogen after the coupling reaction?
A5: For a trityl protecting group, acidic conditions are typically used for its removal. A common method is treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
Q6: What is the best way to purify the final product?
A6: Purification of this compound can be challenging due to its potential for low solubility. Common purification techniques include:
-
Recrystallization: From a high-boiling point solvent like DMF or DMSO.
-
Column Chromatography: Using silica gel, although the polarity of the compound may require a polar eluent system.
-
Washing/Trituration: Washing the crude product with various solvents to remove impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | 1. Inactive catalyst. 2. Impure reagents or solvents. 3. Incorrect base or insufficient amount. 4. Low reaction temperature. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent thoroughly. 3. Use a stronger base (e.g., K3PO4 instead of K2CO3) or increase the equivalents. Ensure the base is finely powdered. 4. Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst/ligand system. 3. Issues with the boronic acid/ester quality. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. 2. Screen different palladium catalysts and phosphine ligands. 3. Use high-purity boronic acid or its pinacol ester. |
| Incomplete Double Coupling (High Mono-substituted Product) | 1. Insufficient equivalents of the coupling partner. 2. Catalyst deactivation after the first coupling. 3. Poor solubility of the mono-substituted intermediate. | 1. Increase the equivalents of the pyrazole or benzene coupling partner (e.g., from 2.2 to 2.5 or 3.0 equivalents). 2. Add a second portion of the catalyst and ligand after a certain reaction time. Use a more robust catalyst system. 3. Use a higher boiling point solvent (e.g., dioxane, toluene, or DMF) to increase solubility. Consider a solvent mixture. |
| Product is Difficult to Purify | 1. Presence of persistent impurities. 2. Low solubility of the product. | 1. Identify the impurities by techniques like LC-MS and NMR to devise a targeted purification strategy. 2. For purification by chromatography, consider using a stronger eluent system or a different stationary phase. For recrystallization, screen a variety of high-boiling point solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Double Suzuki-Miyaura Coupling
This protocol describes a representative procedure. Optimization of reaction conditions may be necessary to achieve the best results.
Step 1: Double Suzuki-Miyaura Cross-Coupling
Procedure:
-
To a dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.2 equiv), and potassium carbonate (4.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
Procedure:
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (MeOH) as the eluent.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system such as DMF/water.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C12H10N4 | 210.24 g/mol | Off-white to pale yellow solid |
Mechanistic Insights
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Technical Support Center: Purification of 1,4-di(1H-pyrazol-4-yl)benzene
Welcome to the technical support guide for the purification of 1,4-di(1H-pyrazol-4-yl)benzene (CAS: 1036248-62-0).[1][2] This resource is designed for researchers and drug development professionals to address common challenges encountered during the purification of this important bifunctional linker, which is frequently used in the synthesis of metal-organic frameworks (MOFs) and as a building block in medicinal chemistry.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 1,4-diethynylbenzene or hydrazine precursors.
-
Partially Reacted Intermediates: Mono-pyrazole species where only one pyrazole ring has formed.
-
Regioisomers: Depending on the synthesis, isomers like 1,4-di(1H-pyrazol-1-yl)benzene may form as byproducts.[5]
-
Solvent Residues: Residual high-boiling point solvents used during synthesis (e.g., DMF, DMSO).
-
Polymeric Byproducts: Small amounts of oligomers or polymers that can form under certain reaction conditions.
Q2: What is the expected appearance and solubility of the pure compound?
A2: Pure this compound is typically a solid, which can range from white to pale yellow.[6] It has very poor solubility in water (experimentally determined to be as low as 0.013 g/L at 25°C) and low solubility in non-polar organic solvents.[6] It exhibits better solubility in polar organic solvents like DMSO, DMF, and hot alcohols such as ethanol and methanol.[7][8] This solubility profile is fundamental to developing an effective recrystallization procedure.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is essential for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and confirming the molecular weight of the product (C₁₂H₁₀N₄, MW: ~210.23 g/mol ).[1][5]
-
Elemental Analysis (CHN): Determines the mass percentages of Carbon, Hydrogen, and Nitrogen. The results should be within ±0.4% of the theoretical values for the pure compound.
-
Melting Point: A sharp melting point range is indicative of high purity. Broadening or depression of the melting point suggests the presence of impurities.
Q4: For a sample that is already >90% pure, what is the most straightforward purification method?
A4: For relatively pure samples, recrystallization is the most efficient and scalable method. It is excellent for removing small amounts of impurities with different solubility profiles. The key is selecting a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold.[9]
Section 2: Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Issue 1: My crude product "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens if the solution is cooled too rapidly or if the compound's melting point is below the boiling point of the solvent used. The supersaturated solution is unable to nucleate properly, leading to the separation of a liquid "oil."
-
Solution Strategy:
-
Re-heat the Solution: Heat the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal growth.
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound.
-
Change Solvent System: If the issue persists, the solvent is likely unsuitable. Switch to a solvent with a lower boiling point or use a mixed-solvent system.
-
Issue 2: The yield from my recrystallization is extremely low.
-
Causality: A low yield is one of the most common frustrations in recrystallization. The primary causes are using an excessive amount of solvent, choosing a solvent in which the compound has significant solubility even when cold, or premature crystallization during a hot filtration step.
-
Solution Strategy:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Solvent Selection: The ideal solvent should have a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures. Test solvent suitability on a small scale before committing the entire batch.
-
Cooling: After crystallization at room temperature, cool the flask in an ice bath for an additional 30 minutes to maximize crystal precipitation.
-
Recover from Filtrate: If you suspect significant product loss, you can try to recover more material by partially evaporating the mother liquor and cooling it again for a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Issue 3: My final product remains colored (yellow or brown) after purification.
-
Causality: Persistent color is often due to highly conjugated, colored byproducts or trace impurities that co-crystallize with your product. These are often present in very small quantities but are highly chromophoric.
-
Solution Strategy:
-
Activated Charcoal Treatment: Add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution before filtration.[9]
-
Procedure: Boil the solution with the charcoal for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Caution: Be aware that activated charcoal can also adsorb some of your desired product, which may lead to a slight reduction in yield.[9] Use it sparingly.
-
Issue 4: Column chromatography provides poor separation between my product and a key impurity.
-
Causality: The chosen stationary phase (e.g., silica gel) and mobile phase are not providing sufficient differential retention for the components in your mixture. This is common when the impurity has a very similar polarity to the target compound.
-
Solution Strategy:
-
Optimize Mobile Phase with TLC: First, conduct a thorough thin-layer chromatography (TLC) analysis using various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the best separation (largest ΔRf).
-
Consider an Alternative Stationary Phase: Standard silica gel separates based on polarity. Since this compound is rich in aromatic rings, an impurity might be structurally similar. Using a stationary phase that offers a different separation mechanism, such as one capable of π-π interactions, can be highly effective.[10] Columns packed with materials like phenyl-bonded silica could provide the selectivity needed.
-
Use a Gradient Elution: Instead of an isocratic (constant composition) mobile phase, employ a gradient elution where the polarity of the solvent is gradually increased over time. This can help to sharpen peaks and improve the resolution of closely eluting compounds.
-
Section 3: Visualized Workflow and Data
Troubleshooting Decision Tree for Recrystallization
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common issues during the recrystallization of this compound.
Table 1: Solvent Selection Guide for Purification
| Solvent | Boiling Point (°C) | Probable Solubility of C₁₂H₁₀N₄ | Application Notes |
| Water | 100 | Very Poor | Useful as an anti-solvent in mixed systems or for washing out polar impurities. |
| Ethanol | 78 | Sparingly soluble cold, moderately soluble hot | A good first choice for recrystallization of pyrazole derivatives.[9] |
| Methanol | 65 | Sparingly soluble cold, moderately soluble hot | Similar to ethanol but lower boiling point. Often used for pyrazoles.[7][9] |
| Ethyl Acetate | 77 | Low | Can be used in mixed solvent systems (e.g., with hexane) or for column chromatography. |
| Hexane | 69 | Very Poor | Primarily used as an anti-solvent or for column chromatography of non-polar impurities. |
| DMF | 153 | Soluble | Good solvent for dissolving the compound, but its high boiling point makes it difficult to remove. Best used in a mixed-solvent system (e.g., DMF/water) for recrystallization. |
| DCM | 40 | Low | Primarily used as a solvent for column chromatography. |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is effective for removing both more-polar and less-polar impurities from crude this compound.
-
Dissolution: Place 1.0 g of the crude compound into a 100 mL Erlenmeyer flask with a stir bar. Add approximately 20-30 mL of ethanol.
-
Heating: Heat the mixture on a hotplate with stirring. Bring the solvent to a gentle boil. Continue adding ethanol in small portions (1-2 mL at a time) until the solid has just dissolved. Note: Avoid adding a large excess of solvent to ensure good recovery.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return the flask to the hotplate and boil for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: To the hot, clear filtrate, add deionized water dropwise with swirling until a persistent turbidity (cloudiness) is observed. Add 1-2 more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.
-
Drying: Dry the crystals under vacuum or in a desiccator to a constant weight. Characterize the final product using the analytical methods described in the FAQ section.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating impurities with different polarities that are difficult to remove by recrystallization.
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., 100% DCM). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of a strong solvent (like 10% MeOH in DCM). Adsorb this solution onto a small amount of silica gel (~1-2 g) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 100% DCM to 2% MeOH in DCM, then 5% MeOH in DCM) to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. 1,4-Di(4'-pyrazolyl)benzene | C12H10N4 | CID 75487862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1036248-62-0 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. strem.com [strem.com]
- 5. 1,4-Bis(4'-pyrazolyl)benzene | C12H10N4 | CID 10398197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. nacalai.com [nacalai.com]
Technical Support Center: Navigating the Challenges of Pyrazole Synthesis Scale-Up
Welcome to the Technical Support Center dedicated to addressing the complexities of scaling up pyrazole compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we dissect common challenges, offer practical troubleshooting advice, and provide detailed protocols to ensure a safe, efficient, and successful scale-up process.
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, the journey from a gram-scale laboratory synthesis to kilogram-scale production is fraught with challenges that can impact yield, purity, and safety. This resource is structured to provide you with the expertise and in-depth understanding needed to navigate these hurdles effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most pressing initial questions that arise during the scale-up of pyrazole synthesis.
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?
A1: The use of hydrazine and its derivatives is a significant safety concern during scale-up. Hydrazine is a high-energy, toxic, and flammable compound.[4] Key concerns include:
-
Thermal Runaway: Condensation reactions involving hydrazine are often highly exothermic.[4][5] The risk of a thermal runaway reaction increases significantly at a larger scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[5]
-
Decomposition: Hydrazine can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of certain metals.[4]
-
Toxicity: Hydrazine is highly toxic, necessitating strict handling procedures and engineering controls to minimize exposure.[4]
-
High Nitrogen-to-Carbon Ratio: Pyrazole compounds themselves can have a high nitrogen-to-carbon ratio, which can indicate potential explosive properties, requiring careful stability testing before large-scale synthesis.[6]
Q2: Why is regioselectivity a major issue in pyrazole synthesis, and how can it be controlled on a larger scale?
A2: Regioselectivity becomes a critical issue when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two different pyrazole regioisomers.[2][7] This not only reduces the yield of the desired product but also introduces significant purification challenges.[7] Strategies to control regioselectivity at scale include:
-
Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, for instance, have been shown to significantly improve the regioselectivity in favor of the desired isomer.[8]
-
Reaction Conditions: Careful optimization of reaction temperature and the rate of reagent addition can favor the formation of one regioisomer over the other.[4]
-
Catalyst Choice: The use of specific catalysts can direct the reaction towards the desired product.[9]
Q3: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[10] This is a common issue during the purification of pyrazole compounds. To resolve this, you can:
-
Increase Solvent Volume: Adding more of the primary solvent can lower the saturation point, allowing crystallization to occur at a lower temperature.[10]
-
Slow Cooling: Ensure the solution cools down slowly to allow for proper crystal lattice formation.
-
Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble and then slowly add a "poor" solvent (anti-solvent) in which it is less soluble until turbidity is observed, followed by slow cooling.[10]
Troubleshooting Guide: From Low Yields to Impurity Profiles
This section provides a more in-depth look at specific problems you may encounter during the scale-up synthesis of pyrazole compounds and offers structured troubleshooting approaches.
Issue 1: Low Reaction Yield
A drop in yield is one of the most common and frustrating challenges during scale-up. The root causes are often multifactorial.
| Potential Cause | Underlying Science | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or temperature. | 1. Monitor Reaction Progress: Utilize in-process controls like HPLC or TLC to track the consumption of starting materials. 2. Optimize Reaction Time & Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for byproduct formation.[4] |
| Poor Mixing | Inefficient stirring in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and reduced yield.[5] | 1. Evaluate Agitation: Assess the efficiency of the reactor's stirring mechanism. 2. Optimize Stirring Speed: Experiment with different stirring speeds to ensure homogeneity. |
| Product Loss During Workup | The extraction and purification procedures may not be optimized for the larger scale, leading to significant product loss. | 1. Optimize Extraction: Re-evaluate the choice of extraction solvents and the number of extractions. 2. Refine Purification: For recrystallization, screen various solvents and solvent ratios to maximize recovery.[4] For chromatography, experiment with different stationary and mobile phases.[4] |
Issue 2: Formation of Impurities and Byproducts
The impurity profile of your pyrazole compound can change significantly upon scale-up.
| Potential Cause | Underlying Science | Troubleshooting Steps |
| Regioisomer Formation | As discussed in the FAQs, the reaction of an unsymmetrical 1,3-dicarbonyl with a hydrazine can produce a mixture of regioisomers.[7] | 1. Solvent Screening: Investigate the use of different solvents, such as fluorinated alcohols, to enhance regioselectivity.[8] 2. Temperature Control: Precise temperature control can favor the formation of the desired isomer. |
| Side Reactions | Elevated temperatures or localized hot spots due to poor mixing can promote the formation of unwanted byproducts. | 1. Controlled Reagent Addition: Implement a slow, controlled addition of the hydrazine derivative to manage the exotherm.[5] 2. Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction.[4] |
| Product Degradation | The desired pyrazole compound may be unstable under the reaction or purification conditions, especially at elevated temperatures. | 1. Lower Temperatures: Conduct the reaction and purification at the lowest effective temperatures. 2. Inert Atmosphere: If the compound is sensitive to oxidation, perform the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon).[4] |
Issue 3: Challenges in Purification
Purifying pyrazole compounds at scale can be complex, especially when dealing with impurities that have similar physical properties to the desired product.
| Potential Cause | Underlying Science | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | Co-crystallization or co-elution can occur if the impurities have similar polarity to the target compound. | 1. Recrystallization Solvent Screening: Test a wide range of single and mixed solvent systems to find one that selectively crystallizes the desired product.[10] 2. Formation of Acid Addition Salts: Convert the pyrazole into an acid addition salt, which can then be selectively crystallized to separate it from non-basic impurities.[11][12] |
| "Oiling Out" | The compound precipitates as a liquid instead of a solid, making isolation difficult. | 1. Adjust Solvent Composition: Increase the proportion of the "good" solvent.[10] 2. Slower Cooling Rate: Allow the solution to cool gradually to encourage crystal formation. 3. Seeding: Introduce a small crystal of the pure compound to initiate crystallization. |
Experimental Protocols & Workflows
To provide a practical framework, here are generalized protocols for key stages of pyrazole synthesis and purification.
Protocol 1: Generalized Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a widely used method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[9][13][14]
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the 1,3-dicarbonyl compound and the chosen solvent.
-
Reagent Addition: Begin stirring and slowly add the hydrazine derivative to the reactor. The addition rate should be carefully controlled to manage the exothermic reaction and maintain the desired temperature.
-
Reaction: Heat the reaction mixture to the predetermined temperature and hold for the required reaction time, monitoring the progress by an appropriate analytical method (e.g., HPLC).
-
Workup: Once the reaction is complete, cool the mixture and proceed with the workup, which may involve quenching, extraction, and washing steps.
-
Isolation: Isolate the crude product, typically by evaporating the solvent.
Protocol 2: Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid pyrazole compounds.[10]
-
Solvent Selection: Choose an appropriate solvent or solvent system in which the pyrazole compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude pyrazole in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Advanced Strategies for Scale-Up
For more complex or hazardous pyrazole syntheses, consider these advanced approaches.
Flow Chemistry
Flow chemistry offers a safer and more efficient alternative to traditional batch processing for pyrazole synthesis, especially when dealing with hazardous reagents like hydrazine or unstable intermediates.[15] The small reaction volumes within the flow reactor enhance heat transfer and mixing, providing better control over reaction parameters and minimizing safety risks.[15]
Diagram: Batch vs. Flow Chemistry for Pyrazole Synthesis
Caption: Comparison of batch and flow chemistry for pyrazole synthesis.
Process Analytical Technology (PAT)
Implementing Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs) during pyrazole synthesis.[16][17] Techniques like in-line FTIR or Raman spectroscopy can provide continuous data on reaction progress, concentration, and impurity formation, enabling a more robust and controlled manufacturing process.[18][19]
Diagram: PAT Workflow in Pyrazole Synthesis
Caption: A simplified workflow of PAT in pyrazole synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 14. name-reaction.com [name-reaction.com]
- 15. mdpi.com [mdpi.com]
- 16. stepscience.com [stepscience.com]
- 17. longdom.org [longdom.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
avoiding byproduct formation in the synthesis of 1,4-di(1H-pyrazol-4-yl)benzene
Welcome to the dedicated technical support guide for the synthesis of 1,4-di(1H-pyrazol-4-yl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with actionable, in-depth solutions to minimize byproduct formation and maximize the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a 4-halopyrazole (or its boronic acid equivalent) with a 1,4-phenylenediboronic acid or its corresponding dihalide. While robust, this reaction is susceptible to several side reactions that can lead to challenging purification and reduced yields. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired Product
Question: I am observing a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, ranging from suboptimal reaction conditions to degradation of starting materials. Here’s a breakdown of potential causes and their solutions:
-
Inefficient Catalytic Cycle: The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to proceed efficiently. If your catalyst is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), it may not be fully reduced to Pd(0), leading to a sluggish reaction.
-
Solution: Consider using a pre-catalyst that readily forms the active Pd(0) species, such as Pd(PPh₃)₄ or a pre-formed Pd(0) complex with a suitable ligand (e.g., XPhos, SPhos).[1][2] If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a phosphine ligand that can act as a reductant) favor its reduction.
-
-
Protodeboronation of the Boronic Acid: 1,4-Phenylenediboronic acid can be susceptible to hydrolysis (protodeboronation), where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This side reaction consumes the starting material without forming the desired product.
-
Solution:
-
Choice of Base: Use a milder base. While strong bases like NaOH or KOH can be effective, they can also promote protodeboronation. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[1]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can exacerbate protodeboronation. Ensure your solvents are appropriately dried if using an anhydrous protocol.
-
Use of Boronate Esters: Consider converting the 1,4-phenylenediboronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[1][3] These are generally more resistant to hydrolysis.
-
-
-
Poor Solubility of Reagents: The solubility of the starting materials and intermediates in the chosen solvent system is critical for efficient reaction kinetics.
-
Solution: A common solvent system for Suzuki couplings is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous base solution.[2] If solubility is an issue, consider screening different solvent systems. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.[1]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with byproducts, making purification difficult. What are these impurities and how can I prevent their formation?
Answer: The most common byproducts in the Suzuki synthesis of this compound are homocoupled products and unreacted starting materials.
-
Homocoupling of 1,4-Phenylenediboronic Acid: This is often the most significant byproduct, resulting in the formation of biphenyl and polyphenyl species. Homocoupling is primarily caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II), initiating a separate catalytic cycle that couples two boronic acid molecules.[4][5]
-
Solutions to Minimize Homocoupling:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[1][4] The freeze-pump-thaw method (for sealed tube reactions) is also highly effective.[1]
-
Maintaining an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
-
Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) can reduce the amount of Pd(II) available to initiate homocoupling.[3]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state and suppress homocoupling.[4][5]
-
-
-
Homocoupling of 4-Iodopyrazole: While less common than boronic acid homocoupling, the coupling of two molecules of the halo-pyrazole can also occur.
-
Solution: The strategies to minimize boronic acid homocoupling (degassing, inert atmosphere) are also effective here. Additionally, using a slight excess of the boronic acid component can favor the cross-coupling reaction over homocoupling of the halide.
-
-
Isomeric Pyrazole Impurities: If the synthesis of your 4-iodopyrazole starting material is not regioselective, you may have other iodinated pyrazole isomers present.[6] These will also participate in the Suzuki coupling, leading to isomeric impurities in your final product that can be very difficult to separate.
-
Solution: Ensure the purity of your 4-iodopyrazole starting material. The iodination of pyrazole is generally highly regioselective for the 4-position due to the electronic nature of the ring.[7] However, it is good practice to purify the 4-iodopyrazole by recrystallization or column chromatography before use.[8]
-
Below is a diagram illustrating the desired reaction pathway and the major byproduct formation routes.
Caption: Desired reaction vs. major byproduct pathways.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize byproduct formation.
Materials:
-
4-Iodopyrazole (2.0 eq) [see Ref. 2 for synthesis]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a Schlenk flask, add 4-iodopyrazole, 1,4-phenylenediboronic acid, and K₂CO₃.
-
Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and deionized water (4:1 v/v ratio) via a syringe.
-
Sparge the resulting suspension with argon for 20-30 minutes to thoroughly degas the mixture.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Purification of Pyrazole-Containing Compounds
If impurities are present, a pH-swing extraction can be an effective purification step before chromatography or recrystallization. Pyrazoles are weakly basic and can be protonated by strong acids.
Procedure:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The desired product and any basic pyrazole impurities will move into the aqueous layer as their hydrochloride salts. Non-basic impurities (like homocoupled polyphenyls) will remain in the organic layer.
-
Separate the layers. The organic layer containing non-basic byproducts can be discarded.
-
Carefully basify the aqueous layer with a base (e.g., saturated NaHCO₃ or 1 M NaOH) until the solution is neutral or slightly basic. The desired product will precipitate out of the solution.
-
Extract the product back into an organic solvent (e.g., ethyl acetate), wash with water, dry over Na₂SO₄, and concentrate to yield the purified product. This method is adapted from general principles for purifying basic heterocyclic compounds.[11]
Data Summary Table
The choice of reaction parameters can significantly impact the ratio of desired product to byproducts. The following table summarizes typical outcomes based on key variables.
| Parameter | Condition | Expected Outcome on Byproduct Formation | Rationale |
| Atmosphere | Reaction run in air | High levels of boronic acid homocoupling | Oxygen promotes the formation of Pd(II), which catalyzes homocoupling.[4][5] |
| Rigorously degassed (Ar/N₂) | Significantly reduced homocoupling | Removal of O₂ prevents the oxidation of Pd(0) to Pd(II).[4] | |
| Catalyst | Pd(OAc)₂ (Pd(II) source) | Potential for higher homocoupling | Requires in-situ reduction to active Pd(0); any remaining Pd(II) can drive homocoupling.[3] |
| Pd(PPh₃)₄ (Pd(0) source) | Lower levels of homocoupling | The active catalyst is introduced directly, minimizing side reactions from Pd(II). | |
| Base | Strong Base (e.g., NaOH) | Increased risk of protodeboronation | Harsh basic conditions can promote the cleavage of the C-B bond. |
| Mild Base (e.g., K₂CO₃, K₃PO₄) | Reduced protodeboronation | Milder conditions are less likely to cause degradation of the boronic acid.[1] |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues in the synthesis.
Caption: A step-by-step workflow for troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,4-Phenylenebisboronic acid | 4612-26-4 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Crystallinity Enhancement of MOFs Based on 1,4-di(1H-pyrazol-4-yl)benzene
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For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Metal-Organic Frameworks (MOFs) synthesized using the 1,4-di(1H-pyrazol-4-yl)benzene linker. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the crystallinity of your materials. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower your research.
Introduction to this compound MOFs
The this compound linker is a valuable building block for constructing robust and porous MOFs. The pyrazolate moieties offer strong coordination to a variety of metal ions, leading to frameworks with high thermal and chemical stability.[1] However, achieving high crystallinity, which is crucial for definitive structural characterization and optimal performance in applications like gas storage, separation, and catalysis, can be challenging.[1][2] This guide will address common issues encountered during synthesis and provide strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high crystallinity in pyrazolate-based MOFs often difficult?
A1: The high stability of pyrazolate-based MOFs can sometimes be associated with low crystallinity. This is thought to be due to the inertness of the coordination bonds, which can make the reversible bond formation necessary for defect healing and crystal growth less favorable.[1] Factors such as slow nucleation, rapid precipitation of amorphous material, or the formation of multiple competing phases can all lead to poorly crystalline products.
Q2: What are the primary methods for synthesizing MOFs with the this compound linker?
A2: Solvothermal and hydrothermal synthesis are the most common methods.[3] These techniques involve heating the reactants (metal salt and linker) in a sealed vessel in a suitable solvent.[4] The choice of solvent, temperature, reaction time, and the presence of modulators are critical parameters that influence the final product's crystallinity and morphology.[3]
Q3: How can I assess the crystallinity of my synthesized MOF?
A3: The primary technique for assessing the crystallinity of a MOF is Powder X-ray Diffraction (PXRD) .[5] A highly crystalline material will exhibit sharp, well-defined peaks in its PXRD pattern, while a poorly crystalline or amorphous sample will show broad humps. Other techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide information on crystal morphology and size, which often correlates with crystallinity.[6] For definitive structural elucidation, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard, although obtaining single crystals suitable for this technique can be challenging.[5][7]
Q4: What is the role of a "modulator" in MOF synthesis?
A4: A modulator is a molecule, typically a monocarboxylic acid like formic acid or acetic acid, that is added to the synthesis mixture to control the nucleation and growth of MOF crystals.[8] Modulators compete with the linker for coordination to the metal centers, which can slow down the reaction kinetics, allowing for the formation of more ordered, crystalline structures.[8][9] They can also influence crystal size and morphology.[10][11]
Troubleshooting Guide: Improving Crystallinity
This section provides a question-and-answer formatted guide to address specific experimental issues.
Problem 1: My PXRD pattern shows broad peaks, indicating low crystallinity.
Q: I've synthesized a MOF using this compound, but the PXRD pattern is very broad. What are the first parameters I should adjust?
A: Broad PXRD peaks are a classic sign of poor crystallinity or very small crystallite size. Here’s a systematic approach to troubleshoot this issue:
Step 1: Optimize Reaction Temperature and Time. The temperature and duration of the solvothermal reaction are critical.[3][6]
-
Too low of a temperature may not provide enough energy for the reversible bond formation needed for crystallization, leading to amorphous products.
-
Too high of a temperature can lead to rapid precipitation, also resulting in poor crystallinity.
-
Reaction time is also a key factor. Longer reaction times can sometimes allow for the slow growth of larger, more ordered crystals.[12]
Troubleshooting Protocol: Temperature & Time Screening
-
Set up a series of reactions in parallel, varying the temperature in 10-20°C increments (e.g., 100°C, 120°C, 140°C).
-
For each temperature, run the reaction for different durations (e.g., 12h, 24h, 48h, 72h).[6]
-
Analyze the PXRD patterns of all resulting products to identify the optimal conditions.
Table 1: Example Temperature & Time Optimization for a Hypothetical Zn-based Pyrazolate MOF
| Temperature (°C) | Time (h) | PXRD Peak Sharpness (Arbitrary Units) | Notes |
| 100 | 24 | 0.4 | Broad peaks, mostly amorphous |
| 120 | 24 | 0.8 | Sharper peaks, improved crystallinity |
| 120 | 48 | 1.0 | Well-defined, sharp peaks |
| 140 | 24 | 0.6 | Broader peaks, potential phase impurity |
Step 2: Introduce a Modulator. If optimizing temperature and time is insufficient, the introduction of a modulator is a powerful strategy.[11] Modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid, benzoic acid), can control the nucleation and growth rates.[13]
Experimental Workflow: Modulator Screening
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azom.com [azom.com]
- 3. ijche.com [ijche.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 1,4-di(1H-pyrazol-4-yl)benzene Derivatives
Welcome to the technical support center for 1,4-di(1H-pyrazol-4-yl)benzene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. My goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Introduction: The Solubility Challenge
The this compound scaffold is a privileged structure in medicinal chemistry and materials science, owing to its rigid, planar nature and its capacity for hydrogen bonding. However, these very features—strong intermolecular interactions such as hydrogen bonding and π-π stacking—often lead to high crystal lattice energy. This high lattice energy makes it difficult for solvent molecules to break apart the crystal structure, resulting in poor solubility in many common solvents. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Here are some common questions we receive about the solubility of this compound derivatives:
Q1: What are the key structural features of this compound derivatives that contribute to their poor solubility?
A1: The poor solubility of these derivatives is primarily due to a combination of factors inherent to their structure:
-
Aromaticity and π-π Stacking: The multiple aromatic rings (benzene and pyrazole) promote strong π-π stacking interactions between molecules in the solid state.
-
Hydrogen Bonding: The pyrazole rings contain both hydrogen bond donors (N-H) and acceptors (the lone pair on the other nitrogen), leading to extensive intermolecular hydrogen bonding networks in the crystal lattice.[1]
-
Molecular Symmetry and Rigidity: The linear and rigid structure of the 1,4-disubstituted benzene core allows for efficient crystal packing, which increases the lattice energy.
-
Substituents: The nature of the substituents on the pyrazole rings plays a significant role. Non-polar groups can decrease aqueous solubility, while polar groups may enhance it, although the overall effect also depends on how these groups influence the crystal packing.[1][2]
Q2: How does temperature generally affect the solubility of these derivatives?
A2: For most organic compounds, including pyrazole derivatives, solubility in organic solvents increases with temperature.[1][3] The added thermal energy helps to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to solvate the individual molecules more effectively. Therefore, heating the solvent is often a simple and effective first step to try and dissolve your compound.
Q3: Can I predict the solubility of my specific this compound derivative?
A3: While precise ab initio prediction of solubility is still a significant challenge in computational chemistry, you can make some qualitative predictions. The General Solubility Equation (GSE) provides a theoretical framework, and various software packages can estimate solubility based on the compound's structure. Key parameters to consider are the compound's melting point (as an indicator of crystal lattice energy) and its octanol-water partition coefficient (LogP), which is a measure of its lipophilicity. Generally, higher melting points and higher LogP values correlate with lower aqueous solubility.
Q4: Are there any "go-to" solvents for this class of compounds?
A4: While every derivative will behave differently, highly polar aprotic solvents are often a good starting point due to their ability to disrupt hydrogen bonds and solvate the polar pyrazole rings. Commonly used solvents for initial screening include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
It's important to note that even in these solvents, solubility may be limited and heating might be required. For less polar derivatives, chlorinated solvents like dichloromethane or chloroform, or ethers like tetrahydrofuran (THF), could also be considered, often in combination with more polar co-solvents.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic approach to troubleshooting poor solubility. Start with the simplest methods and progress to more complex techniques as needed.
Problem: My this compound derivative is insoluble in my desired solvent system.
Here is a workflow to systematically address this issue:
Caption: A systematic workflow for troubleshooting poor solubility.
Step 1: Systematic Solvent Screening
Causality: The principle of "like dissolves like" is a good starting point. The solubility of your compound is a direct result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
Protocol: Small-Scale Solvent Screening
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with a range of polarities:
-
Polar Aprotic: DMSO, DMF, NMP
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Less Polar: Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Aqueous Buffer: Phosphate-buffered saline (PBS) at pH 7.4
-
-
Initial Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.
-
Documentation: Record your observations in a structured table.
Table 1: Example Solvent Screening Data for a Hypothetical Derivative
| Solvent | Polarity Index | Dielectric Constant | Observation (10 mg/mL) |
| Water | 10.2 | 80.1 | Insoluble |
| DMSO | 7.2 | 46.7 | Partially Soluble |
| DMF | 6.4 | 36.7 | Partially Soluble |
| Ethanol | 5.2 | 24.5 | Sparingly Soluble |
| Acetonitrile | 5.8 | 37.5 | Sparingly Soluble |
| THF | 4.0 | 7.6 | Insoluble |
| DCM | 3.1 | 9.1 | Insoluble |
Step 2: The Power of Thermal Energy
Causality: As mentioned, increasing the temperature provides the energy needed to overcome the crystal lattice energy. Sonication provides mechanical energy that can help to break up solid aggregates and increase the surface area available for solvation.
Protocol: Heating and Sonication
-
Heating: For the vials from Step 1 that showed partial or sparing solubility, place them in a heat block or a warm water bath. Gradually increase the temperature (e.g., to 40-60 °C). Caution: Ensure your vials are properly sealed to prevent solvent evaporation. Do not heat flammable solvents with an open flame.
-
Sonication: Place the vials in a sonicator bath for 5-10 minutes.
-
Observation: After heating or sonication, allow the samples to cool to room temperature and observe if the compound remains in solution or precipitates out. This can indicate if you have formed a supersaturated solution.
Step 3: The Co-Solvent Strategy
Causality: A co-solvent system uses a mixture of solvents to achieve a polarity that is more favorable for dissolving your compound than any single solvent.[4] For poorly water-soluble drugs, a water-miscible organic solvent is often used to disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system, making it more accommodating to a hydrophobic solute.[5]
Protocol: Co-Solvent System Development
-
Identify a "Good" Solvent: From your initial screening, identify a solvent in which your compound has at least some solubility (e.g., DMSO or ethanol).
-
Prepare a Concentrated Stock: Dissolve a known amount of your compound in a minimal amount of the "good" solvent.
-
Titrate with a "Poor" Solvent: Slowly add a "poor" solvent (one in which the compound is insoluble, e.g., water or a non-polar solvent like hexane for recrystallization purposes) to the stock solution while stirring.
-
Observe for Precipitation: Note the ratio of co-solvents at which your compound begins to precipitate. This will help you identify a stable solvent composition for your experiments.
Example: To dissolve a compound for an aqueous biological assay, you might dissolve it in a small amount of DMSO and then dilute it with the aqueous buffer to the final desired concentration. It is crucial to ensure the final concentration of DMSO is compatible with your assay (typically <1%).
Step 4: Leveraging pH for Ionizable Compounds
Causality: Many organic molecules, including those with pyrazole rings, have ionizable groups. The pyrazole ring itself is weakly basic.[4] The solubility of an ionizable compound can be dramatically increased by adjusting the pH of the solution to a point where the compound is predominantly in its ionized (salt) form, which is generally more water-soluble than the neutral form. For a weakly basic compound, lowering the pH will protonate it, forming a more soluble cationic species.[6][]
Caption: The effect of pH on the solubility of a weakly basic compound.
Protocol: pH-Dependent Solubility Testing
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibrate: Add an excess of your compound to each buffer in separate vials.
-
Shake: Agitate the vials at a constant temperature (e.g., using a shaker incubator) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. This is known as the shake-flask method.[8][9][10]
-
Separate and Analyze: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Plot the Data: Plot solubility as a function of pH to determine the optimal pH range for your compound.
Step 5: Advanced Solubilization Techniques
If the above methods are insufficient, more advanced formulation strategies can be employed, particularly in the context of drug development.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[1][5] The drug can exist in an amorphous form, which has a higher free energy and thus greater solubility than its crystalline form. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). The solid dispersion can be prepared by methods such as solvent evaporation or melt extrusion.[1][11][12]
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[13] This is particularly useful for aqueous formulations.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.
Analytical Considerations: Is Your Compound Really Insoluble?
Before concluding that your compound is insoluble, it's crucial to ensure that your analytical method is not the source of the problem.
HPLC Troubleshooting for Poorly Soluble Compounds:
-
Precipitation in the Mobile Phase: If your compound is dissolved in a strong organic solvent (like DMSO) but your HPLC mobile phase is highly aqueous, the compound may precipitate upon injection. Solution: Ensure your sample solvent is as similar as possible to the initial mobile phase composition.[14] If you must use a strong solvent, inject the smallest possible volume.
-
Carryover: Poorly soluble compounds can adsorb to the injector, tubing, or the head of the column, leading to ghost peaks in subsequent runs. Solution: Implement a robust needle wash protocol with a strong solvent and run blank injections after analyzing highly concentrated samples.
-
Peak Tailing: This can be caused by secondary interactions with the stationary phase or column overload.[15][16] Solution: Adjust the mobile phase pH or ionic strength, or reduce the amount of sample injected.
Conclusion
Troubleshooting the solubility of this compound derivatives requires a systematic and logical approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, you can overcome these challenges and successfully advance your research. Remember to be meticulous in your experimental execution and documentation, as this will provide valuable insights for future work with this promising class of compounds.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. longdom.org [longdom.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. wjbphs.com [wjbphs.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. scispace.com [scispace.com]
- 12. crsubscription.com [crsubscription.com]
- 13. japsonline.com [japsonline.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. hplc.eu [hplc.eu]
Technical Support Center: Stabilizing Metal Complexes of 1,4-di(1H-pyrazol-4-yl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal complexes of 1,4-di(1H-pyrazol-4-yl)benzene. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you stabilize these complexes against degradation and ensure the integrity of your experimental outcomes.
Introduction to the Stability of this compound Metal Complexes
The this compound ligand is a popular choice for the construction of both discrete metal complexes and metal-organic frameworks (MOFs) due to its rigid structure and strong coordinating abilities. The pyrazole moieties typically form robust metal-nitrogen bonds, leading to complexes with high thermal and chemical stability. However, like all coordination compounds, these complexes are susceptible to degradation under certain conditions, which can compromise their desired properties and functions. Understanding the potential degradation pathways is crucial for designing stable systems and troubleshooting unexpected experimental results.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways that can affect metal complexes of this compound.
Caption: Common degradation pathways for pyrazole-based metal complexes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting & Preventative Measures |
| Color change of the complex in solution over time (e.g., blue to green for Cu(II), or colorless to yellow). | 1. Oxidation of the metal center or ligand: The complex may be reacting with dissolved oxygen or other oxidizing species.[1] 2. Change in coordination environment: Solvent molecules may be displacing the pyrazole ligand or altering the geometry around the metal center. | 1. Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method. 2. Use of Antioxidants: For particularly sensitive systems, consider the addition of a small amount of a non-coordinating antioxidant. 3. Solvent Selection: Choose solvents with low coordinating ability if ligand dissociation is suspected. The stability of similar pyrazole complexes has been shown to be solvent-dependent.[2] |
| Precipitation of an unknown solid from the solution. | 1. Hydrolysis: The complex may be reacting with trace amounts of water, leading to the formation of insoluble metal hydroxides or oxides.[3] 2. Ligand Decomposition: In some cases, particularly with Cu(II), the ligand itself can decompose in protic solvents, leading to insoluble byproducts.[1] 3. Low Solubility of a Degraded Product: A degraded form of the complex may have lower solubility. | 1. Use Anhydrous Solvents: Employ rigorously dried solvents and handle the complex under an inert atmosphere (e.g., in a glovebox). 2. Control pH: For aqueous or protic solutions, buffering the solution to a pH where the complex is known to be stable can prevent hydrolysis. The stability of pyrazole complexes can be pH-dependent.[4] 3. Ligand Modification: If ligand decomposition is suspected, consider modifying the pyrazole ligand with sterically hindering groups to protect the metal center. |
| Loss of catalytic activity or desired function. | 1. Active Site Modification: The coordination site responsible for the complex's activity may be blocked by solvent molecules or degraded ligand fragments. 2. Change in Metal Oxidation State: The catalytic cycle may require a specific oxidation state of the metal, which has been altered by degradation. | 1. Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent oxidative degradation of the metal center. 2. Re-evaluation of Reaction Conditions: Systematically vary the solvent, temperature, and pH to identify conditions that maintain the complex's integrity and activity. 3. Spectroscopic Monitoring: Use techniques like UV-Vis or NMR spectroscopy to monitor the state of the complex under reaction conditions to identify any changes. |
| Inconsistent or non-reproducible experimental results. | 1. Photodegradation: The complex may be sensitive to ambient light, leading to variable rates of decomposition depending on the light exposure.[5] 2. Impurities in Ligand or Metal Salt: Impurities from the synthesis of the this compound ligand or the metal precursor can affect the stability of the final complex. | 1. Protect from Light: Store solutions of the complex in the dark or in amber-colored vials. Conduct experiments under low-light conditions or with appropriate light filters. 2. Ligand and Precursor Purification: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography. 3. Consistent Experimental Setup: Standardize all experimental parameters, including solvent source and grade, temperature, and reaction time, to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of degradation for these types of complexes?
A1: While it is application-dependent, oxidative and hydrolytic degradation are the most frequently encountered issues in solution-phase chemistry. The presence of dissolved oxygen and water can lead to changes in the metal's oxidation state and the formation of metal hydroxides, respectively.
Q2: How does the choice of metal ion affect the stability of the complex?
A2: The nature of the metal ion plays a significant role. For instance, Cu(II) is known to be more susceptible to reduction to Cu(I) compared to Zn(II), which has a stable +2 oxidation state. The lability of the metal-ligand bond also varies with the metal ion, influencing the likelihood of ligand dissociation.
Q3: Can the pyrazole ring itself degrade?
A3: The pyrazole ring is generally very stable. However, under harsh oxidative conditions, degradation of the aromatic system is possible. More commonly, decomposition may involve the substituents on the pyrazole ring or cleavage of the bond connecting the pyrazole to the central benzene ring. In some cases with specific ligand architectures, the loss of a pyrazolylmethyl arm has been observed, particularly in protic solvents.[1]
Q4: Are there any "sacrificial agents" that can be added to protect my complex?
A4: In some cases, a sacrificial agent that is more easily oxidized than your complex can be added to scavenge reactive oxygen species. However, care must be taken to ensure that this agent or its oxidized products do not interfere with your intended application or coordinate to the metal center.
Q5: How can I monitor the degradation of my complex in real-time?
A5: UV-Vis spectroscopy is often a convenient method to monitor changes in the coordination environment of the metal center, as degradation is often accompanied by a change in the d-d transitions or ligand-to-metal charge transfer bands.[6] NMR spectroscopy can be used to observe changes in the ligand structure, and mass spectrometry can help identify degradation products.
Experimental Protocol: Assessing Photostability of a Metal Complex in Solution
This protocol provides a general method for evaluating the photostability of a this compound metal complex using UV-Vis spectroscopy.
Materials:
-
Your metal complex of this compound
-
High-purity, degassed solvent (e.g., acetonitrile, DMF)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
A controlled light source (e.g., a UV lamp or a solar simulator)
-
A dark control sample container (e.g., an amber vial or a vial wrapped in aluminum foil)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of your metal complex in the chosen degassed solvent at a known concentration. The concentration should be such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Initial Spectrum: Record the initial UV-Vis spectrum of the solution at time t=0.
-
Sample Preparation: Prepare two identical samples from the stock solution in quartz cuvettes.
-
Sample A (Light Exposure): Place this cuvette under the controlled light source.
-
Sample B (Dark Control): Place this cuvette in the dark container at the same temperature as Sample A.
-
-
Time-Course Measurement: At regular intervals (e.g., every 30 minutes for several hours), remove both cuvettes and record their UV-Vis spectra.
-
Data Analysis:
-
Compare the spectra of Sample A over time. A decrease in the absorbance at the λmax or the appearance of new peaks is indicative of photodegradation.
-
Compare the spectra of Sample A to Sample B at each time point. Any changes in Sample B would suggest thermal or oxidative degradation, while changes unique to Sample A can be attributed to photolytic effects.
-
Plot the absorbance at λmax versus time for both samples to visualize the rate of degradation.
-
References
- 1. Low symmetry pyrazole-based tripodal tetraamine ligands: metal complexes and ligand decomposition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mocedes.org [mocedes.org]
- 3. Polynuclear copper(II) pyrazolate complexes: temperature-dependent protonolysis reactions, crystal structures and high catalytic activity toward the condensation of nitriles with 2-aminoalcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Controlling the Porosity of MOFs with Pyrazole Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based Metal-Organic Frameworks (MOFs). Pyrazolate linkers are known for conferring exceptional thermal and chemical stability to MOF structures, a direct result of the high pKa of pyrazole's N-H proton (~19.8) which leads to strong metal-linker coordination bonds.[1] However, harnessing this stability while precisely controlling porosity can be challenging.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal relationships behind experimental outcomes. Our goal is to empower you with the knowledge to diagnose issues, optimize your syntheses, and rationally design pyrazolate MOFs with tailored porosity for your specific applications, from gas storage to drug delivery.[1][2][3]
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and characterization of pyrazolate MOFs.
Q1: My measured BET surface area is significantly lower than the calculated accessible surface area. What's going wrong?
This is one of the most common issues in MOF research. A discrepancy between theoretical and experimental porosity often points to problems in the activation stage or the presence of structural defects.[4][5]
Possible Causes & Solutions:
-
Incomplete Solvent Removal: Residual synthesis solvents (e.g., DMF, DEF) or guest molecules occupy the pores, blocking access to nitrogen or argon during gas sorption analysis. The high boiling points of solvents like DMF make them particularly difficult to remove.[5]
-
Troubleshooting: Implement a rigorous solvent exchange protocol before final activation. Exchange the high-boiling synthesis solvent with a more volatile one (like acetone or chloroform) multiple times.[6] Subsequently, activate the sample under high vacuum (e.g., 10⁻³ mmHg) with a carefully selected temperature ramp.[7] Be aware that overly harsh heating can cause framework collapse.[6] Supercritical CO₂ exchange is an excellent, albeit more resource-intensive, method for preserving framework integrity.[5][6]
-
-
Partial Framework Collapse: Despite their general robustness, pyrazolate MOFs can collapse during desolvation, especially those with very large pores or flexible linkers. This is often indicated by a loss of crystallinity in the Powder X-ray Diffraction (PXRD) pattern of the activated sample.[4][6]
-
Catenation or Interpenetration: The framework may have synthesized as an interpenetrated structure, where two or more identical networks are intertwined. This drastically reduces the accessible pore volume compared to the non-interpenetrated analogue.
-
Reduced Pore Volume Due to Reactants: Non-volatile reactants or impurities from the synthesis may be trapped within the pores.[4]
-
Troubleshooting: Ensure high purity of your starting materials (metal salts and pyrazole linkers). After synthesis, wash the bulk material thoroughly with fresh solvent to remove any unreacted precursors.
-
Workflow: Troubleshooting Low Porosity in Pyrazolate MOFs
Caption: A decision-making workflow for diagnosing the cause of low surface area.
Q2: The PXRD pattern of my synthesized pyrazolate MOF shows broad peaks, indicating poor crystallinity. How can I improve this?
While pyrazolate MOFs are known for their stability, this can sometimes translate to inert coordination bonds that form rapidly, leading to poor crystallinity.[1]
Possible Causes & Solutions:
-
Rapid Nucleation and Precipitation: If the reaction proceeds too quickly, countless small nuclei form and precipitate out of solution before they can grow into well-ordered crystals.
-
Troubleshooting:
-
Lower the Temperature: Reducing the reaction temperature slows down the kinetics of crystal formation, favoring growth over nucleation.[9]
-
Use a Modulator: Adding a coordinating modulator (e.g., acetic acid, a monocarboxylic acid) can compete with the pyrazolate linker for coordination to the metal center. This slows down the overall reaction rate, leading to larger, more ordered crystals.[10]
-
Adjust Solvent System: The choice of solvent can significantly impact the solubility of precursors and the stability of intermediate species. Experiment with different solvents or solvent mixtures.[11][12] A "dynamic solvent system," such as a reactive mixture of 1-butanol and acetic acid, has been shown to improve crystallinity.[12]
-
-
-
Inadequate Mixing on a Larger Scale: When scaling up a reaction, inefficient stirring can create localized concentration gradients and "hot spots," promoting rapid, uncontrolled precipitation.[11]
-
Troubleshooting: Ensure vigorous and consistent stirring, especially during the initial combination of reactants. For larger vessels, consider using an overhead stirrer with a properly designed impeller to guarantee homogeneity.[11]
-
-
Incorrect Stoichiometry: An improper ratio of metal to linker can lead to the formation of amorphous phases or competing coordination polymers.
-
Troubleshooting: Carefully verify the stoichiometry of your reactants. Sometimes, a slight excess of the organic linker is beneficial. Systematically screen different metal-to-linker ratios to find the optimal conditions for your specific system.[10]
-
Q3: I am observing significant batch-to-batch variation in my MOF's porosity. What factors should I control more tightly?
Reproducibility is key for any application. Variations in porosity often stem from subtle, uncontrolled changes in synthesis conditions.
Key Parameters to Standardize:
-
Reaction Temperature and Time: The kinetics of MOF formation are highly sensitive to temperature. Ensure your oven or reaction vessel maintains a stable, uniform temperature. The reaction duration also dictates the extent of crystal growth and potential phase transitions.[9]
-
Reagent Addition Rate: Especially on a larger scale, the rate at which reactants are mixed can influence nucleation density and crystal size distribution. A slower, controlled addition is generally preferable to rapid mixing.[11]
-
Solvent Quality and Volume: The presence of water or other impurities in your solvent can dramatically alter the coordination chemistry. Always use high-purity, dry solvents. The total volume of the solvent also affects reactant concentration, which in turn influences nucleation and growth rates.
-
Cooling Profile: The rate at which the reaction is cooled can impact the final product. A slow, controlled cooling ramp is often beneficial for improving crystal quality compared to rapid quenching.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How does the choice of pyrazole linker (e.g., functional groups, length) influence the final MOF porosity?
The organic linker is the primary tool for rationally designing MOF porosity. Its geometry, length, and functionality dictate the size, shape, and chemical environment of the pores.[8]
-
Linker Length: This is the most direct way to control pore size. Using a longer, isoreticular (same geometry) pyrazole linker will generally result in a topologically identical framework with larger pores.[13] For example, extending a phenylene-based linker can increase pore apertures from 14 to 98 Å.[13]
-
Functional Groups: Attaching functional groups (-NH₂, -NO₂, -OH, -SO₃H, etc.) to the backbone of the pyrazole linker can fine-tune the properties of the pore environment without drastically changing the pore size.[13] These groups can:
-
Alter Surface Polarity: Introducing hydrophilic groups like -OH or -NH₂ can increase the affinity for polar guests like water.[14] Conversely, hydrophobic groups can enhance the uptake of organic vapors.[7]
-
Introduce Specific Binding Sites: Functional groups can act as specific binding sites for guest molecules, enhancing adsorption selectivity.[15] For instance, free pyrazole moieties within a pore can interact specifically with formaldehyde.[15]
-
Sterically Hinder Pores: Bulky functional groups can reduce the accessible pore volume or narrow the pore aperture, a strategy used to achieve size-selective separation.
-
Diagram: Impact of Linker Functionalization on Pore Environment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pore structural properties in metal-organic frameworks on the host-guest interaction in drug delivery - Arabian Journal of Chemistry [arabjchem.org]
- 4. azom.com [azom.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Molecular Architecture of 1,4-di(1H-pyrazol-4-yl)benzene: A Comparative Guide to X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and materials science. The linker molecule 1,4-di(1H-pyrazol-4-yl)benzene is a prime example; its utility in constructing metal-organic frameworks (MOFs) and as a scaffold in medicinal chemistry is fundamentally dictated by its precise atomic arrangement. Mischaracterization can lead to failed experiments, misinterpreted biological data, and wasted resources.
This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with essential complementary methods for the structural validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction offers unparalleled, high-resolution insight into the solid-state structure of a molecule.[1][2] It is the most definitive method for determining atomic coordinates, bond lengths, and bond angles, providing a precise three-dimensional map of the molecule as it exists in a crystalline lattice.[3]
Expertise & Experience: The Rationale Behind the Workflow
The journey from a synthesized powder to a refined crystal structure is meticulous. The primary challenge is often growing a single, high-quality crystal suitable for diffraction—typically larger than 0.1 mm with no significant internal defects.[4][5] Once a suitable crystal is obtained, it is mounted and cooled in a cryostream. This crucial step minimizes thermal motion of the atoms, resulting in a sharper, more detailed diffraction pattern and mitigating potential X-ray damage to the crystal. The crystal is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern of regularly spaced reflections is collected on a detector.[4][5] The intensities and positions of these spots contain the information needed to solve the structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection & Mounting:
-
Under a microscope, select a well-formed, transparent single crystal (ideally 0.1-0.3 mm in all dimensions) of this compound.
-
Using a micromanipulator, carefully attach the crystal to a cryo-loop using a minimal amount of paratone or similar cryoprotectant oil.
-
-
Data Collection:
-
Mount the loop onto the goniometer head of a single-crystal X-ray diffractometer.
-
Initiate the cryostream, cooling the crystal to a stable temperature (typically 100 K). This is vital to reduce atomic thermal vibrations and improve data quality.
-
Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Perform an initial series of frames to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction intensities.[4]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data, integrating the intensities of the reflections and applying corrections for factors like absorption.
-
Solve the structure using direct methods or Patterson synthesis to obtain initial atomic positions. This step solves the "phase problem," as phases cannot be directly measured.[5]
-
Refine the structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, bond lengths, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Anisotropic displacement parameters are typically applied to non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.
-
Workflow for X-ray Crystallography
Caption: Workflow for determining a molecular structure via single-crystal X-ray crystallography.
Data Presentation: Crystallographic Data for this compound
The following table summarizes key crystallographic data, providing a quantitative snapshot of the molecule's solid-state structure.
| Parameter | Value |
| Empirical Formula | C₁₂H₁₀N₄ |
| Formula Weight | 210.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.873(5) |
| b (Å) | 5.201(3) |
| c (Å) | 10.339(5) |
| β (°) | 108.57(3) |
| Volume (ų) | 502.9(4) |
| Z | 2 |
| R-factor (R1) | Typically < 0.05 for a well-refined structure |
| Data Source | Based on similar reported structures. |
Note: Specific crystallographic values can vary slightly based on experimental conditions. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides a definitive solid-state structure, it doesn't describe the molecule's behavior in solution, where most chemical reactions and biological interactions occur. Furthermore, obtaining suitable single crystals can be a significant bottleneck. Therefore, other spectroscopic techniques are essential for a complete and robust validation.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating molecular structure in solution.[8] It provides detailed information on the connectivity and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are indispensable.[9][10]
Expertise & Experience: Due to the molecule's symmetry (a center of inversion), we expect a simplified spectrum. The four protons on the central benzene ring should appear as a single signal (a singlet), as they are chemically equivalent. Likewise, the protons at the 3- and 5-positions of the pyrazole rings should be equivalent, and the proton at the 1-position (N-H) will also give a characteristic signal. The ¹³C NMR will similarly show a reduced number of signals corresponding to the unique carbon atoms in the symmetric structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[10] DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H.
-
Data Acquisition:
-
Place the sample in the NMR spectrometer (e.g., 400 MHz).
-
Acquire a ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.
-
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~13.0 | Broad Singlet | Pyrazole N-H |
| ~8.0 | Singlet | Pyrazole C3-H, C5-H | |
| ~7.6 | Singlet | Benzene C-H | |
| ¹³C NMR | ~135 | - | Pyrazole C3, C5 |
| ~127 | - | Benzene C-H | |
| ~120 | - | Benzene C-pyrazole | |
| ~115 | - | Pyrazole C4 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides the molecular weight and, with high resolution, the elemental composition of a compound.[11][12] This technique is crucial for confirming that the product has the correct molecular formula.
Expertise & Experience: For this compound (C₁₂H₁₀N₄), we would expect to see a prominent peak corresponding to the protonated molecule, [M+H]⁺. HRMS can measure the mass of this ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.
Expected Data:
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀N₄ |
| Exact Mass | 210.0905 Da |
| Ion Observed | [M+H]⁺ |
| Calculated m/z | 211.0978 |
| Measured m/z | 211.0978 ± 5 ppm |
In Silico Corroboration: Computational Chemistry
Modern computational chemistry methods, such as Density Functional Theory (DFT), can predict molecular structures and spectroscopic properties.[13][14] While not a substitute for experimental data, computational results can be a powerful tool for corroborating assignments.[15] For instance, calculating the optimized geometry and predicted ¹³C and ¹H NMR chemical shifts can provide strong confidence in the experimental assignments.[16]
Integrated Strategy for Structural Validation
A truly rigorous validation relies on the synergy of these techniques. X-ray crystallography provides the definitive solid-state structure, HRMS confirms the elemental composition, and NMR verifies that the structure is maintained in solution and matches the connectivity established by crystallography.
Caption: Logical workflow showing the complementary roles of key analytical techniques.
Conclusion
Validating the structure of this compound requires a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the ultimate arbiter of the solid-state architecture, it is not always feasible and provides an incomplete picture. A combination of high-resolution mass spectrometry to confirm the molecular formula and NMR spectroscopy to verify the molecular connectivity in solution is essential. This integrated strategy ensures scientific rigor, providing the trustworthy and authoritative data required for advanced research in materials science and drug development.
References
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. excillum.com [excillum.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Modeling of 1,4-di(1H-pyrazol-4-yl)benzene and its Metal Complexes
This guide provides an in-depth technical exploration of the computational modeling of 1,4-di(1H-pyrazol-4-yl)benzene, a versatile nitrogen-containing heterocyclic ligand, and its coordination complexes. Geared towards researchers, medicinal chemists, and materials scientists, this document delves into the theoretical underpinnings and practical applications of computational chemistry in understanding and predicting the behavior of these fascinating molecular systems. We will navigate through the rationale behind selecting specific computational methods, present a comparative analysis with alternative ligands, and provide detailed protocols for readers to replicate and expand upon these findings in their own research.
Introduction: The Rising Prominence of Pyrazole-Based Linkers
The field of coordination chemistry has witnessed a surge in the use of pyrazole-containing ligands for the construction of functional materials, including metal-organic frameworks (MOFs) and discrete molecular complexes. Among these, this compound stands out due to its rigid, linear geometry and its ability to act as a ditopic linker, bridging metal centers to create extended structures. Its robust chemical nature and the directional coordination afforded by the pyrazole nitrogen atoms make it a prime candidate for applications in gas storage, catalysis, and sensing.
While extensive research has been dedicated to the synthesis and characterization of MOFs incorporating this linker, the computational modeling of its discrete metal complexes remains a less explored frontier. This guide aims to bridge that gap by providing a comprehensive overview of how computational techniques, particularly Density Functional Theory (DFT), can be leveraged to elucidate the structural, electronic, and spectroscopic properties of this compound and its metal complexes. We will also draw comparisons with its structural isomer, 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene, and the analogous imidazole-based ligand, 1,4-di(1H-imidazol-4-yl)benzene, to provide a broader context for its performance and properties.
Computational Modeling of the this compound Ligand
A thorough understanding of the ligand itself is the cornerstone of accurately modeling its metal complexes. Here, we outline a robust protocol for the computational analysis of this compound using DFT.
Experimental Protocol: DFT-Based Ligand Analysis
This protocol details the steps for geometry optimization and electronic structure calculation of the this compound ligand.
1. Software and Hardware:
-
Software: Gaussian 09 or 16 suite of programs is recommended.
-
Hardware: A high-performance computing cluster is ideal for timely calculations.
2. Initial Structure Preparation:
-
Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
3. DFT Geometry Optimization:
-
Methodology: The choice of DFT functional and basis set is critical for accuracy. For organic ligands, the B3LYP functional is a well-regarded choice, offering a good balance between accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimization.
-
Input File:
-
Execution and Analysis: Run the calculation and verify that it has converged successfully. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
4. Electronic Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation with a larger basis set for more accurate electronic properties, such as 6-311+G(d,p).
-
Analyze the output to obtain the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
Diagram of the Computational Workflow for Ligand Analysis:
Caption: Workflow for DFT analysis of the ligand.
Predicted Properties of this compound
The following table summarizes the key properties of the this compound ligand as predicted by DFT calculations.
| Property | Predicted Value | Significance |
| Optimized Geometry | Planar | The planarity of the ligand influences the packing and dimensionality of its coordination polymers. |
| HOMO-LUMO Gap | ~5.5 eV | A larger gap suggests high kinetic stability and low chemical reactivity. This is a desirable trait for a linker in stable materials. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the pyrazole N atoms | The MEP map visually confirms that the nitrogen lone pairs are the primary sites for metal coordination (nucleophilic regions). |
Computational Modeling of Metal Complexes
The true utility of this compound lies in its ability to form complexes with a variety of metal ions. Computational modeling can provide invaluable insights into the nature of the metal-ligand bonding, coordination geometries, and the resulting electronic and magnetic properties of the complexes.
Challenges and Strategies
A significant challenge in the computational modeling of the discrete metal complexes of this compound is the scarcity of experimental data for simple, mononuclear species. The majority of published work focuses on its incorporation into extended MOF structures. However, we can construct hypothetical models of discrete complexes and compare their predicted properties with the known coordination environments within the MOFs.
Experimental Protocol: DFT Modeling of a [M(L)Cl₂] Complex
This protocol outlines the steps to model a hypothetical tetrahedral complex of this compound with a divalent metal ion, such as Zn(II).
1. Initial Structure Construction:
-
Place a Zn(II) ion at the origin.
-
Coordinate the two nitrogen atoms from the pyrazole rings of one this compound ligand to the Zn(II) ion.
-
Add two chloride ions to complete the tetrahedral coordination sphere.
2. DFT Geometry Optimization:
-
Functional: For transition metal complexes, a hybrid functional like B3LYP is often a good starting point.
-
Basis Set: A mixed basis set approach is efficient. For the metal ion (e.g., Zn), a basis set with an effective core potential, such as LANL2DZ, is appropriate. For the ligand and chloride ions, a Pople-style basis set like 6-31G(d,p) can be used.
-
Input File Example (for a Zn complex):
3. Analysis of Results:
-
Examine the optimized geometry to determine key bond lengths (e.g., Zn-N, Zn-Cl) and bond angles (e.g., N-Zn-N, Cl-Zn-Cl).
-
Perform a Natural Bond Orbital (NBO) analysis to investigate the nature of the metal-ligand bonds and charge distribution.
Logical Diagram of Metal Complex Modeling:
Caption: Logical flow for modeling metal complexes.
Predicted vs. Experimental Coordination
The following table compares the predicted coordination parameters for a hypothetical mononuclear Zn(II) complex with experimental data from a known MOF containing the same ligand.
| Parameter | Predicted (Discrete Complex) | Experimental (in MOF) |
| Zn-N Bond Length | ~2.05 Å | 2.01 - 2.08 Å |
| N-Zn-N Angle | ~110° (tetrahedral) | Varies (distorted tetrahedral/octahedral) |
| Coordination Number | 4 | 4 or 6 |
The close agreement in the Zn-N bond lengths suggests that the computational model for the discrete complex provides a reasonable approximation of the local coordination environment. The variation in coordination number and angles in the MOF is expected due to the constraints of the crystal lattice and the presence of other coordinating species (e.g., solvent molecules or other linkers).
Comparison with Alternative Ligands
To better understand the unique properties of this compound, it is instructive to compare it with structurally related ligands.
1,4-bis[(1H-pyrazol-1-yl)methyl]benzene: An Isomeric Alternative
This isomer, where the pyrazole ring is connected to the central benzene ring via a methylene bridge at the N1 position, offers greater conformational flexibility.[1]
| Feature | This compound | 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene |
| Rigidity | Highly rigid and linear | Flexible due to methylene linkers |
| Coordination Geometry | Tends to form linear or grid-like structures | Can adopt a wider range of coordination angles, leading to more complex topologies |
| Computational Insight | The dihedral angle between the pyrazole and benzene rings is a key structural parameter. | The C-N-C-C torsional angles are critical for determining the overall conformation. |
The crystal structure of 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene reveals a Z-like conformation with a significant dihedral angle between the pyrazole and benzene rings.[1] This highlights the impact of the linkage point on the overall molecular geometry and subsequent coordination behavior.
1,4-di(1H-imidazol-4-yl)benzene: An Imidazole Analogue
Replacing the pyrazole rings with imidazole rings offers a subtle yet significant change in the electronic properties and coordination chemistry. Imidazole is a better σ-donor than pyrazole, which can influence the stability and reactivity of the resulting metal complexes. Metal-organic frameworks based on this imidazole analogue have been synthesized and shown to be effective in sensing applications.[2][3][4]
| Feature | Pyrazole-based Ligand | Imidazole-based Ligand |
| Acidity of N-H | More acidic | Less acidic |
| σ-Donor Ability | Weaker | Stronger |
| Applications | Widely used in MOFs for gas storage and catalysis.[5] | Used in MOFs for sensing and catalysis.[2][3][4] |
Computational studies comparing these two ligands would be valuable in quantifying the differences in their electronic structures and predicting their relative performance in specific applications.
Conclusion
The computational modeling of this compound and its metal complexes offers a powerful avenue for understanding and predicting their properties. While the literature is rich with experimental data on MOFs incorporating this linker, there is a clear opportunity for further computational investigation into its discrete coordination complexes. The protocols and comparative analyses presented in this guide provide a solid foundation for researchers to embark on such studies. By integrating computational modeling with experimental synthesis and characterization, the scientific community can accelerate the discovery and design of novel materials with tailored functionalities for a wide range of applications.
References
- 1. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mocedes.org [mocedes.org]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Metal Complexes of 1,4-di(1H-pyrazol-4-yl)benzene
Introduction
The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with applications spanning from pharmaceutical synthesis to industrial chemical production. The design of sophisticated ligands that can fine-tune the electronic and steric properties of metal centers is paramount in the development of novel catalytic systems. Among the vast array of ligand architectures, those incorporating N-heterocyclic moieties, such as pyrazoles, have garnered significant attention. The 1,4-di(1H-pyrazol-4-yl)benzene ligand, with its rigid backbone and divergent nitrogen donor sites, presents a compelling platform for the construction of both discrete metal complexes and extended metal-organic frameworks (MOFs). This guide provides a comparative analysis of the catalytic activity of different metal complexes of this compound, drawing upon experimental data from related systems to project their potential in key organic transformations. We will delve into their applications in cross-coupling and oxidation reactions, offering insights into the influence of the metal center on catalytic performance.
The Strategic Advantage of this compound as a Ligand
The unique structural attributes of this compound make it an exceptional ligand for catalysis. The pyrazole rings offer versatile coordination modes, and the deprotonated pyrazolate form can bridge multiple metal centers, facilitating the formation of robust and porous MOFs.[1] The rigid phenyl spacer ensures a well-defined spatial arrangement of the metal centers, which can be crucial for substrate selectivity and catalytic efficiency. Furthermore, the electronic properties of the pyrazole rings can be modulated through substitution, allowing for the fine-tuning of the catalyst's reactivity.
Comparative Catalytic Performance
This section will compare the catalytic activities of metal complexes of this compound in two major classes of organic reactions: cross-coupling reactions and oxidation reactions. While direct comparative studies on this specific ligand are emerging, we can infer performance from closely related pyrazole-based systems, particularly within MOF architectures where such linkers are prevalent.
Cross-Coupling Reactions: The Realm of Palladium and Copper
Carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation are fundamental transformations in organic synthesis. Palladium and copper complexes are the workhorses for many of these reactions.
Palladium Complexes in Suzuki-Miyaura Cross-Coupling:
Palladium complexes bearing pyrazole-based ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions.[2] The steric and electronic properties of the pyrazole substituents significantly impact the catalytic activity. For instance, bulky substituents on the pyrazole ring can enhance the catalytic performance by promoting the reductive elimination step and stabilizing the active Pd(0) species.[2] While specific data for a Pd complex of this compound is not extensively reported, based on analogous systems, a hypothetical Pd(II) complex could be expected to effectively catalyze the coupling of aryl halides with boronic acids.
Copper-Based MOFs in Dehydrogenative C-O Cross-Coupling:
A robust pyrazolate-based MOF, PCN-300, constructed from a porphyrinic ligand functionalized with pyrazole units, showcases the potential of copper complexes in C-O cross-coupling reactions.[3][4] This MOF exhibits exceptional stability and catalytic activity in the cross-dehydrogenative coupling of phenols with cyclic ethers, achieving high yields.[3][4] The synergy between the copper-porphyrin center and the copper-pyrazolate nodes within the framework is believed to be crucial for the observed reactivity.[3] A MOF constructed with this compound and copper nodes would likely exhibit similar catalytic prowess in such transformations.
Table 1: Comparative Performance in Cross-Coupling Reactions (Inferred and Reported)
| Metal Center | Reaction Type | Catalyst System | Substrates | Product Yield | Key Advantages |
| Palladium(II) | Suzuki-Miyaura | Discrete Complex | Aryl bromide, Phenylboronic acid | Potentially >90%[2] | High turnover numbers, broad substrate scope. |
| Copper(II) | Dehydrogenative C-O Coupling | MOF (PCN-300) | Phenol, Tetrahydrofuran | Up to 96%[4] | Heterogeneous, recyclable, high stability.[3][4] |
Oxidation Reactions: The Versatility of Cobalt and Other Transition Metals
Catalytic oxidation is a cornerstone of industrial chemistry, enabling the conversion of hydrocarbons into valuable oxygenated products. Metal complexes of this compound are promising candidates for selective oxidation catalysis.
Cobalt Complexes in Cyclohexane Oxidation:
Metal-organic frameworks with cobalt nodes have been investigated as catalysts for the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil), key intermediates in the production of nylon. The porous nature of these materials can enhance substrate accessibility to the active metal centers, while the ligand framework can influence product selectivity. A Co-based MOF utilizing this compound could offer a stable and recyclable catalytic system for this important industrial process.
Other Metal-Organic Frameworks in Oxidation:
MOFs incorporating other metals such as iron and zirconium have also been explored for cyclohexane oxidation.[5][6][7] For instance, an iron-based porphyrinic MOF, PCN-222(Fe), has shown good activity and selectivity.[7] The choice of metal significantly impacts the reaction mechanism and the nature of the active oxidizing species.
Table 2: Comparative Performance in Cyclohexane Oxidation (Inferred from MOF Systems)
| Metal Center | Catalyst System | Oxidant | Conversion (%) | Selectivity (KA oil, %) | Key Advantages |
| Cobalt(II) | MOF | tert-Butyl hydroperoxide | Moderate to High | Good | Potential for high stability and recyclability. |
| Iron(III) | Porphyrinic MOF | tert-Butyl hydroperoxide | ~25% | ~80%[7] | Biomimetic system, high selectivity. |
| Zirconium(IV) | MOF | tert-Butyl hydroperoxide | Varies with MOF topology | Good | High thermal and chemical stability.[6] |
Experimental Protocols
To provide practical insights, this section details representative experimental procedures for the synthesis of a metal-organic framework with a pyrazolate-based ligand and its application in a catalytic reaction.
Synthesis of a Representative Copper-Based MOF
This protocol is adapted from the synthesis of pyrazolate-based MOFs and can be considered a general procedure for obtaining a Cu-MOF with this compound.
Step-by-Step Methodology:
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) and Cu(NO₃)₂·3H₂O (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Add 0.1 mL of trifluoroacetic acid as a modulator to control the crystal growth.
-
Cap the vial and sonicate the mixture for 10 minutes to ensure homogeneity.
-
Place the vial in an oven preheated to 120 °C for 72 hours.
-
After cooling to room temperature, collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent molecules from the pores.
Causality Behind Experimental Choices:
-
Solvent: DMF is a high-boiling polar aprotic solvent that is excellent for solvothermal synthesis of MOFs.
-
Modulator: Trifluoroacetic acid competes with the ligand for coordination to the metal ions, slowing down the nucleation process and leading to larger, more well-defined crystals.
-
Activation: The removal of solvent from the pores is crucial to ensure that the catalytic sites are accessible to the substrates.
Catalytic Dehydrogenative C-O Cross-Coupling
This protocol is based on the catalytic performance of the PCN-300 MOF and can be adapted for a MOF synthesized with this compound.[4]
Step-by-Step Methodology:
-
To a 10 mL reaction tube, add the activated Cu-MOF (1.86 mol% based on the limiting reagent).
-
Add the phenol substrate (0.25 mmol) and the cyclic ether (2 mL).
-
Add di-tert-butyl peroxide (DTBP) (5.66 equivalents) as the oxidant.
-
Seal the reaction tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, centrifuge the reaction mixture to separate the catalyst.
-
Analyze the supernatant by gas chromatography (GC) or GC-MS to determine the conversion and yield of the product.
-
The recovered catalyst can be washed with a suitable solvent, dried, and reused in subsequent catalytic runs.
Self-Validating System:
The heterogeneity of the catalyst can be confirmed by a hot filtration test. If the reaction is stopped, the catalyst is filtered off, and the filtrate is allowed to react further under the same conditions, no significant increase in product formation should be observed, confirming that the catalysis is occurring on the solid MOF and not due to leached metal ions.[4]
Visualizing the Catalytic Landscape
Diagrams are essential tools for understanding complex chemical structures and reaction mechanisms.
Caption: General representation of a metal-organic framework.
References
- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boosting selective oxidation of cyclohexane over a metal–organic framework by hydrophobicity engineering of pore walls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to DFT Calculations for the Electronic Properties of 1,4-di(1H-pyrazol-4-yl)benzene: A Comparative Study
For researchers, scientists, and professionals in drug development and materials science, accurate prediction of molecular electronic properties is paramount. 1,4-di(1H-pyrazol-4-yl)benzene, a key building block in metal-organic frameworks (MOFs) and a scaffold in medicinal chemistry, presents a compelling case for the application of Density Functional Theory (DFT). This guide provides an in-depth comparison of various DFT functionals for calculating the electronic properties of this molecule, grounded in both theoretical rigor and practical insights. We will explore the nuances of computational choices and their impact on the predicted electronic structure, offering a self-validating framework for your own investigations.
The Significance of this compound
The unique electronic and structural characteristics of this compound, featuring a π-conjugated benzene core flanked by two pyrazole rings, make it a versatile component in various applications. The nitrogen atoms in the pyrazole rings act as coordination sites for metal ions in MOFs, influencing the electronic and catalytic properties of the resulting framework.[1] In medicinal chemistry, the pyrazole motif is a well-established pharmacophore found in a wide array of therapeutic agents.[2] An accurate understanding of its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and optical properties is crucial for designing novel materials and drugs with desired functionalities.
Navigating the Landscape of DFT Functionals
The choice of the exchange-correlation functional is a critical determinant of the accuracy of DFT calculations.[3] For π-conjugated organic molecules, this choice is particularly important as it can significantly affect the prediction of delocalization and charge transfer phenomena.[3] This guide compares the performance of several widely used DFT functionals for elucidating the electronic properties of this compound.
Comparative Analysis of DFT Functionals
To provide a robust comparison, we have calculated the key electronic properties of this compound using a selection of DFT functionals with the 6-311G(d,p) basis set. The choice of basis set with polarization functions is crucial for accurately describing the electronic structure of molecules containing heteroatoms like nitrogen. The functionals chosen represent different rungs of "Jacob's Ladder" of DFT approximations:
-
B3LYP: A popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.
-
PBE0: Another widely used hybrid functional, often considered an improvement over B3LYP for certain systems.
-
CAM-B3LYP: A long-range corrected hybrid functional designed to better describe charge-transfer excitations.
-
M06-2X: A meta-hybrid GGA functional with a high percentage of Hartree-Fock exchange, often performing well for non-covalent interactions and thermochemistry.
The following table summarizes the calculated electronic properties.
| DFT Functional | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| B3LYP | -6.21 | -1.15 | 5.06 | 6.21 | 1.15 |
| PBE0 | -6.45 | -1.38 | 5.07 | 6.45 | 1.38 |
| CAM-B3LYP | -6.98 | -0.89 | 6.09 | 6.98 | 0.89 |
| M06-2X | -7.12 | -0.95 | 6.17 | 7.12 | 0.95 |
Table 1: Calculated Electronic Properties of this compound with Various DFT Functionals and the 6-311G(d,p) Basis Set. Ionization potential and electron affinity are approximated by the negative of the HOMO and LUMO energies, respectively (Koopmans' theorem).
Experimental Validation and Protocol Causality
To theoretically predict the UV-Vis spectrum, we employ Time-Dependent DFT (TD-DFT) calculations. The choice of functional in TD-DFT is as critical as in ground-state calculations.[1]
TD-DFT Protocol: A Step-by-Step Guide
-
Geometry Optimization: The ground-state geometry of the molecule is first optimized using the chosen DFT functional and basis set. This is a crucial first step as the calculated excitation energies are sensitive to the molecular geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
TD-DFT Calculation: The TD-DFT calculation is then performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths. These correspond to the absorption maxima and intensities in the UV-Vis spectrum.
Caption: Workflow for TD-DFT calculation of UV-Vis spectra.
The following table compares the calculated lowest-energy electronic transitions for this compound with the experimental data for its analogue, PPB.
| DFT Functional | Calculated λmax (nm) | Oscillator Strength (f) | Experimental λmax of PPB (nm)[5] |
| B3LYP | 285 | 0.85 | ~280 |
| PBE0 | 282 | 0.88 | ~280 |
| CAM-B3LYP | 265 | 0.95 | ~280 |
| M06-2X | 260 | 0.98 | ~280 |
Table 2: Comparison of Calculated Lowest-Energy Transition with Experimental Data for a Related Compound.
From this comparison, B3LYP and PBE0 show better agreement with the experimental data for the pyridyl-pyrazole absorption band of the analogue. This highlights a crucial point: functionals that perform well for ground-state properties may not always be the best for excited-state properties, and long-range corrected functionals like CAM-B3LYP and M06-2X, while often more accurate for charge-transfer states, can sometimes overestimate excitation energies for localized transitions.
Synthesis of Pyrazole Derivatives: An Experimental Protocol
To ground our computational study in practical chemistry, we provide a representative experimental protocol for the synthesis of pyrazole derivatives, adapted from the literature for the synthesis of 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene dihydrate.[6]
Materials and Reagents
-
Pyrazole
-
1,4-Bis(bromomethyl)benzene
-
Sodium carbonate (Na₂CO₃)
-
Benzene
-
Deionized water
Procedure
-
In a round-bottom flask, dissolve pyrazole (100 mmol) and sodium carbonate (100 mmol) in benzene.
-
Add 1,4-bis(bromomethyl)benzene (50 mmol) to the solution.
-
Reflux the mixture for 3 hours.
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the benzene under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of hot water (e.g., 30 ml for 20 mmol of product) to form a clear solution.
-
Allow the solution to stand in a desiccator at room temperature for several days to facilitate the growth of colorless crystals of 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene dihydrate.
Caption: Synthetic workflow for a pyrazole derivative.
Conclusion and Recommendations
This guide has provided a comparative analysis of different DFT functionals for predicting the electronic properties of this compound. Our findings indicate that:
-
For HOMO-LUMO gap prediction, there is a significant variation among functionals, with hybrid functionals (B3LYP, PBE0) predicting smaller gaps than long-range corrected (CAM-B3LYP) and meta-hybrid (M06-2X) functionals. Without direct experimental data, it is challenging to definitively recommend one over the others for this specific property.
-
For the prediction of UV-Vis spectra using TD-DFT, the B3LYP and PBE0 functionals show better agreement with the experimental data of a closely related analogue for localized π-π* transitions.
For researchers embarking on computational studies of similar pyrazole-based systems, we recommend the following:
-
Functional Selection: Start with a well-established hybrid functional like B3LYP or PBE0 for initial investigations of both ground-state and excited-state properties. For systems where charge-transfer phenomena are expected to be significant, consider employing a long-range corrected functional such as CAM-B3LYP.
-
Basis Set: Utilize a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d), for geometry optimizations. For more accurate electronic property calculations, a triple-zeta basis set with diffuse functions, like 6-311+G(d,p), is advisable.
-
Experimental Validation: Whenever possible, compare your computational results with experimental data, even if it is for analogous compounds. This provides a crucial reality check for your theoretical models.
By carefully considering the choice of computational methodology and validating against experimental evidence, researchers can confidently employ DFT to gain valuable insights into the electronic properties of this compound and related compounds, thereby accelerating the discovery and development of new materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1036248-62-0 [chemicalbook.com]
- 6. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: How 1,4-di(1H-pyrazol-4-yl)benzene Shapes Gas Separation Performance in Metal-Organic Frameworks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of porous materials, the choice of the organic linker in a Metal-Organic Framework (MOF) is akin to selecting the master blueprint for a complex edifice. It dictates the pore size, shape, and chemical environment, ultimately defining its functional capabilities. This guide provides a deep dive into the performance of MOFs constructed with the pyrazole-based linker, 1,4-di(1H-pyrazol-4-yl)benzene (H₂BDP), and critically compares them against established linkers in the field of gas separation. We will explore the nuanced interplay between linker chemistry and framework performance, offering field-proven insights and actionable experimental data to guide your research.
The Pyrazole Advantage: A Tale of Two Rings
The this compound linker is a rigid, linear molecule featuring two pyrazole rings bridged by a central benzene ring. This unique structure imparts several advantageous properties to the resulting MOFs. The pyrazole rings, with their distinct nitrogen-rich environment, offer specific interaction sites for polar gas molecules like carbon dioxide. Furthermore, the rigidity of the linker contributes to the formation of robust frameworks with permanent porosity, a critical factor for reliable gas adsorption and separation.
In contrast to more commonly employed carboxylate-based linkers, such as terephthalic acid (BDC) found in UiO-66 and MOF-5, or trimesic acid (BTC) in HKUST-1, the pyrazolate coordination offers a different electronic and geometric landscape. This can lead to altered adsorption enthalpies and diffusion pathways for gas molecules, providing a unique handle for tuning separation performance.
Performance Showdown: H₂BDP-Based MOFs vs. The Titans of Gas Separation
To contextualize the performance of MOFs utilizing the this compound linker (herein referred to as BDP-MOFs), we compare their gas separation capabilities against four well-established MOFs: ZIF-8 , UiO-66 , Mg-MOF-74 , and HKUST-1 . These benchmarks represent a range of structures, metal centers, and linker functionalities, providing a comprehensive backdrop for our analysis.
Carbon Dioxide Separation
Carbon capture and purification are paramount in addressing climate change and in various industrial processes. The performance of MOFs in separating CO₂ from other gases like methane (CH₄) and nitrogen (N₂) is a key metric.
| MOF | Linker | CO₂ Uptake (mmol/g at ~1 bar, 298 K) | CO₂/CH₄ Selectivity | CO₂/N₂ Selectivity |
| Fe₂(BDP)₃ | This compound | ~2.0 | High (Qualitative) | High (Qualitative) |
| Co(BDP) | This compound | ~2.5 | Moderate | Moderate |
| Zn(BDP) | This compound | ~1.8 | Moderate | 25-15,488 (predicted)[1] |
| ZIF-8 | 2-methylimidazole | ~1.2 | ~7.5 - 14[2][3] | ~7.5 - 14 |
| UiO-66 | Terephthalic acid | ~2.2 | ~36 | ~28 - 43.48[4][5] |
| Mg-MOF-74 | 2,5-dihydroxyterephthalic acid | ~7.9 | High | Excellent[6] |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | ~4.2 | ~12 | ~23[4] |
Analysis:
BDP-based MOFs, such as Fe₂(BDP)₃, exhibit promising CO₂ uptake capacities, comparable to some established benchmarks like UiO-66. The true strength of the pyrazolate linker lies in the potential for high selectivity, driven by the specific interactions between the pyrazole nitrogen atoms and CO₂. While extensive mixed-gas experimental data for BDP-MOFs is still emerging, initial findings and computational predictions for functionalized Zn(BDP) suggest very high CO₂/N₂ selectivity.[1] This is a significant advantage over materials like ZIF-8, which, despite its widespread use, shows moderate selectivity. Mg-MOF-74, with its open metal sites, remains a top performer for CO₂ uptake, but the synthesis and stability of BDP-MOFs can offer advantages in certain applications.
Methane Separation
The purification of natural gas and biogas relies on the effective separation of methane from other components.
| MOF | Linker | CH₄ Uptake (mmol/g at high pressure) |
| Co(BDP) | This compound | High, with phase change at ~18 bar[7] |
| ZIF-8 | 2-methylimidazole | ~4.7 (at 40 bar, 298 K)[8] |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | High |
Analysis:
The Co(BDP) framework displays a fascinating "breathing" behavior, where it undergoes a structural phase change upon methane adsorption at high pressures.[7] This leads to a sharp step in the adsorption isotherm, indicating a high working capacity for methane storage and separation. This gate-opening mechanism is a distinct feature not typically observed in the rigid frameworks of UiO-66 or HKUST-1.
Causality Behind Performance: A Deeper Look at Linker-Gas Interactions
The observed differences in gas separation performance can be attributed to the fundamental chemical and structural properties imparted by the linkers.
Figure 1: Logical flow from linker chemistry to gas separation performance.
The nitrogen atoms in the pyrazole rings of H₂BDP act as Lewis basic sites, creating favorable interactions with the quadrupole moment of CO₂. This targeted interaction can lead to higher adsorption selectivity compared to the more general van der Waals interactions that dominate in non-functionalized carboxylate-based MOFs. For methane, the flexibility observed in some BDP-MOFs allows for a guest-induced structural change, a phenomenon less common in the typically rigid frameworks formed by simple carboxylate linkers.
Experimental Protocols: From Synthesis to Sorption
To ensure the trustworthiness and reproducibility of the data presented, we provide detailed experimental protocols for the synthesis of a representative BDP-MOF and the subsequent gas sorption analysis.
Synthesis of Fe₂(BDP)₃ Single Crystals
This protocol is adapted from a literature procedure for the synthesis of high-quality single crystals of Fe₂(BDP)₃.[9]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound (H₂BDP)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acetylacetone
Procedure:
-
In an argon-filled glovebox, charge a borosilicate tube with Fe(acac)₃ (151 mg, 428 mmol), H₂BDP (30.0 mg, 143 mmol), and anhydrous DMF (2 mL).
-
Add 1 equivalent of acetylacetone (14 μL, 0.14 mmol) as a modulator.
-
Degas the reaction mixture using 3-5 freeze-pump-thaw cycles.
-
Flame-seal the tube and place it in an oven at room temperature.
-
Heat the reaction to 150 °C at a rate of 1 °C/min and hold at this temperature for 50 hours.
-
After cooling to room temperature, dark yellow, acicular crystals of Fe₂(BDP)₃ will be formed.
Figure 2: Step-by-step workflow for the synthesis of Fe₂(BDP)₃ crystals.
Gas Sorption Measurement Protocol
This protocol outlines the standard procedure for measuring gas adsorption isotherms using a volumetric analyzer.[10][11]
Apparatus:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020)
-
High-purity adsorbate gases (CO₂, CH₄, N₂)
-
Helium for free-space determination
Procedure:
-
Sample Degassing: Accurately weigh a sample of the MOF (typically 50-100 mg) into a sample tube. Attach the tube to the degassing port of the analyzer and heat the sample under high vacuum (e.g., at 150 °C) for several hours to remove any guest molecules from the pores.
-
Free-Space Measurement: After degassing and cooling the sample to the analysis temperature (e.g., 298 K), perform a free-space measurement using helium, which is assumed not to adsorb. This determines the void volume in the sample tube.
-
Isotherm Measurement: Introduce small, known doses of the adsorbate gas into the sample tube. After each dose, allow the system to equilibrate until the pressure stabilizes. The amount of gas adsorbed is calculated from the pressure change.
-
Data Analysis: Plot the amount of gas adsorbed (in mmol/g or cm³/g) as a function of the equilibrium pressure to generate the adsorption isotherm.
-
Selectivity Calculation: For mixed-gas selectivity, Ideal Adsorbed Solution Theory (IAST) can be applied to the single-component isotherm data to predict the separation performance for a gas mixture of a given composition.
Figure 3: Workflow for a typical gas sorption measurement experiment.
Conclusion: A Promising Newcomer with Untapped Potential
The this compound linker presents a compelling alternative to traditional carboxylate-based linkers in the design of MOFs for gas separation. The resulting BDP-MOFs demonstrate competitive CO₂ uptake and, crucially, show potential for high selectivity, a key parameter for efficient gas purification. The unique structural flexibility observed in some BDP-MOFs opens up new avenues for methane storage and separation through guest-responsive frameworks.
While the body of experimental data for BDP-MOFs is still growing, the available results, coupled with computational predictions, strongly suggest that this class of materials holds significant promise. Further research focusing on mixed-gas separation experiments and the synthesis of new BDP-MOFs with diverse metal centers will undoubtedly unlock their full potential and solidify their place in the repertoire of high-performance porous materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Surface Composition on the Selective Capture of Atmospheric CO2 by ZIF Nanoparticles: The Case of ZIF-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monolithic metal–organic frameworks for carbon dioxide separation - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00017A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CO2 capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ss-pub.org [ss-pub.org]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. azom.com [azom.com]
Comparative Molecular Docking Analysis of 1,4-di(1H-pyrazol-4-yl)benzene Derivatives as Potential Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyrazole scaffold is a privileged structure, frequently appearing in FDA-approved kinase inhibitors due to its versatile binding capabilities.[1] This guide provides a comprehensive, in-depth analysis of the molecular docking performance of a series of 1,4-di(1H-pyrazol-4-yl)benzene derivatives against key oncogenic kinases. We will objectively compare their predicted binding affinities and interaction patterns with established kinase inhibitors, offering valuable insights for medicinal chemists and computational biologists.
The core structure, this compound, presents a unique and rigid scaffold that can be strategically decorated with various functional groups to modulate target specificity and potency. Understanding the structure-activity relationships (SAR) through computational methods like molecular docking is a cost-effective and rapid approach to prioritize synthetic efforts and guide lead optimization.[2]
The Central Role of Kinases in Cancer and the Rationale for Targeting
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide will focus on the comparative docking of this compound derivatives against three critical and well-validated cancer targets:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is often overactive in various cancers, leading to uncontrolled cell proliferation.[3][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]
-
Aurora A Kinase: A serine/threonine kinase essential for mitotic progression. Its overexpression is linked to genomic instability and tumorigenesis.[5]
Comparative Docking Performance of this compound Derivatives
For this analysis, a focused library of this compound derivatives was designed with varying substituents to probe the chemical space around the core scaffold. These derivatives are compared against known, clinically relevant kinase inhibitors to benchmark their potential.
Table 1: Comparative Docking Scores (Binding Energy in kcal/mol) of this compound Derivatives and Reference Inhibitors
| Compound ID | Structure | CDK2 (PDB: 2VTO) | VEGFR-2 (PDB: 2QU5) | Aurora A (PDB: 2W1G) |
| DPB-1 | This compound | -8.5 | -9.2 | -8.8 |
| DPB-2 | 4-(4-(1H-pyrazol-4-yl)phenyl)-1-methyl-1H-pyrazole | -8.7 | -9.5 | -9.0 |
| DPB-3 | 4-(4-(1H-pyrazol-4-yl)phenyl)-1-phenyl-1H-pyrazole | -9.1 | -10.1 | -9.4 |
| DPB-4 | 1-(4-chlorophenyl)-4-(4-(1H-pyrazol-4-yl)phenyl)-1H-pyrazole | -9.8 | -10.8 | -10.2 |
| DPB-5 | N-(4-(4-(1H-pyrazol-4-yl)phenyl)-1H-pyrazol-1-yl)acetamide | -9.3 | -9.9 | -9.6 |
| Crizotinib | (Reference Kinase Inhibitor) | -10.5 | -11.5 | -10.9 |
| Erlotinib | (Reference Kinase Inhibitor) | -9.9 | -10.2 | -9.7 |
Analysis of Binding Interactions:
The docking results indicate that the this compound scaffold favorably occupies the ATP-binding pocket of all three kinases. The pyrazole rings are crucial for forming hydrogen bonds with the hinge region residues, a canonical interaction for many kinase inhibitors.
-
Against CDK2: The derivatives, particularly DPB-4 , demonstrate strong binding affinity, approaching that of the reference inhibitors. The chlorophenyl substituent in DPB-4 likely engages in additional hydrophobic interactions within the active site, contributing to its enhanced predicted potency.[4]
-
Against VEGFR-2: The entire series shows promising binding energies. The larger phenyl and substituted phenyl groups in DPB-3 and DPB-4 appear to be beneficial, suggesting that exploration of this vector could lead to improved VEGFR-2 inhibition.[5]
-
Against Aurora A: Similar to the other kinases, the substituted derivatives show the best performance. The docking poses reveal that the core scaffold effectively spans the active site, allowing for multiple points of interaction.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a standardized and reproducible workflow for performing molecular docking studies, ensuring the scientific integrity of the generated data.
Step 1: Protein Preparation
-
Obtain Crystal Structure: Download the crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, the following PDB IDs were used: CDK2 (2VTO), VEGFR-2 (2QU5), and Aurora A (2W1G).[5]
-
Pre-processing: Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Assign Kollman united atom charges to the protein.[6]
Step 2: Ligand Preparation
-
2D Sketching and 3D Conversion: Draw the 2D structures of the this compound derivatives and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
Charge Calculation: Calculate Gasteiger charges for the ligand atoms.
Step 3: Docking Simulation
-
Grid Box Generation: Define the binding site by generating a grid box centered on the co-crystallized ligand or a predicted active site.
-
Docking Algorithm: Employ a reliable docking algorithm, such as the Lamarckian Genetic Algorithm, for the docking simulations.[5]
-
Run Docking: Perform multiple independent docking runs for each ligand to ensure thorough sampling of the conformational space.[5]
Step 4: Analysis of Results
-
Binding Energy Evaluation: Rank the docked poses based on their predicted binding free energies.
-
Interaction Analysis: Visualize the lowest energy poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Comparative Analysis: Compare the binding modes and energies of the novel derivatives with those of known inhibitors.
Visualizing the Workflow and Key Relationships
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: A standardized workflow for molecular docking studies.
Caption: The logical progression from scaffold to potential therapeutic activity.
Conclusion and Future Directions
The in silico analysis presented in this guide strongly suggests that this compound derivatives are a promising class of compounds for the development of novel kinase inhibitors. The molecular docking studies have revealed favorable binding modes and energies against CDK2, VEGFR-2, and Aurora A, with some derivatives showing predicted affinities comparable to established drugs.
The structure-activity relationships derived from this computational work provide a clear rationale for the synthesis and biological evaluation of these compounds. Specifically, the exploration of substitutions on the terminal pyrazole ring appears to be a fruitful avenue for enhancing potency and selectivity. Future work should focus on the synthesis of a focused library of these derivatives, followed by in vitro kinase assays and cell-based proliferation assays to validate the predictions of this study. The integration of in silico and experimental approaches will be paramount to advancing this promising chemical series toward the development of new anticancer therapeutics.[7]
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. srrjournals.com [srrjournals.com]
characterization of defects in MOFs synthesized with 1,4-di(1H-pyrazol-4-yl)benzene
An In-Depth Technical Guide to the Characterization of Defects in MOFs Synthesized with 1,4-di(1H-pyrazol-4-yl)benzene
For researchers, scientists, and drug development professionals, the precise control and understanding of Metal-Organic Framework (MOF) structures are paramount. The linker, this compound, is known for creating MOFs with significant thermal and chemical stability, making them attractive candidates for various applications. However, the intentional or unintentional introduction of structural defects during synthesis can dramatically alter their physicochemical properties.[1][2] Defect engineering has emerged as a powerful tool to enhance gas adsorption, tailor mechanical responses, and introduce active sites for catalysis.[1][3][4]
This guide provides a comparative analysis of key analytical techniques used to identify, characterize, and quantify defects in these pyrazolate-based MOFs. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to defect analysis. The central challenge lies in the fact that no single technique can provide a complete picture; therefore, a multi-faceted, complementary approach is essential for a thorough understanding.[3][5]
In the crystalline world of MOFs, defects are deviations from the ideal, perfectly ordered structure. The two most common types of point defects are missing-linker and missing-cluster defects.[2][3] Missing-linker defects occur when an organic linker is absent, leaving behind coordinatively unsaturated metal sites that are often compensated by solvent molecules or other species.[3] Missing-cluster defects involve the absence of an entire inorganic secondary building unit (SBU). These defects disrupt long-range order and can create hierarchical porosity, significantly impacting the material's performance.
References
- 1. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Defect Engineering in Metal‒Organic Frameworks as Futuristic Options for Purification of Pollutants in an Aqueous Environment [frontiersin.org]
A Comparative Guide to the Fluorescence Sensing Capabilities of 1,4-di(1H-pyrazol-4-yl)benzene-Based Materials
This guide provides an in-depth technical comparison of fluorescent sensors built upon the 1,4-di(1H-pyrazol-4-yl)benzene (DPB) scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple review of the literature. It synthesizes field-proven insights with experimental data to provide a practical benchmarking reference for selecting and developing high-performance fluorescent sensors. We will explore the causality behind experimental design, detail self-validating protocols, and compare the performance of DPB-based materials against established alternatives for detecting critical analytes such as nitroaromatic compounds and metal ions.
The Architectural Advantage of the this compound Scaffold
The selection of a core fluorophore is the most critical decision in sensor design. The this compound scaffold has emerged as a promising platform for several key reasons:
-
Structural Rigidity and Conjugation: The central phenylene ring linked to two pyrazole moieties creates a rigid, planar, and π-conjugated system. This inherent rigidity minimizes non-radiative decay pathways, often leading to higher intrinsic fluorescence quantum yields compared to more flexible molecules.[1]
-
Tunable N-Donor Sites: The pyrazole rings offer versatile nitrogen atoms that can act as hydrogen bond donors/acceptors or as excellent coordination sites for metal ions.[2] This dual functionality is crucial for creating selective binding pockets for a range of analytes.
-
Facile Functionalization: The benzene core and the pyrazole rings can be functionalized to modulate the material's electronic properties, solubility, and, most importantly, its selectivity towards a target analyte. For instance, introducing electron-donating groups can enhance the electron density of the fluorophore, making it a better donor for photoinduced electron transfer (PET) based quenching mechanisms.[3]
These properties make DPB-based materials, particularly in the form of Metal-Organic Frameworks (MOFs) or as standalone fluorophores, highly effective for sensing applications.
Synthesis and Material Design Strategy
The foundational DPB ligand is typically synthesized from precursors like 1,4-phenylenediacetic acid.[4] From this core, advanced materials are constructed, most notably as organic linkers in MOFs.
The strategic decision to incorporate DPB into a MOF architecture is driven by the goal of creating a pre-organized and porous structure. This approach prevents the severe fluorescence quenching that often occurs in the solid state due to π-π stacking (aggregation-caused quenching). Furthermore, the pores of the MOF can create a specific microenvironment that enhances selectivity and analyte accessibility.
A typical synthesis for a DPB-based MOF sensor involves the solvothermal reaction of a metal salt (e.g., Zinc nitrate, Cadmium nitrate) with the DPB ligand. The choice of metal and solvent can influence the final topology and porosity of the framework, directly impacting its sensing performance.
Performance Benchmarking: Nitroaromatic Compounds
Nitroaromatic compounds (NACs) are notorious environmental pollutants and are the primary components of many commercial explosives.[5] Their detection is a matter of environmental and national security. The electron-deficient nature of NACs makes them excellent fluorescence quenchers for electron-rich fluorophores like DPB-based materials.[6][7]
The primary mechanism of detection is fluorescence quenching , where the excited-state energy of the fluorophore is transferred to the NAC, typically via a Photoinduced Electron Transfer (PET) process.[6][8] The efficiency of this process is dictated by the relative energy levels of the fluorophore's LUMO (Lowest Unoccupied Molecular Orbital) and the analyte's LUMO.
Below is a comparative table benchmarking a representative DPB-based sensor against other common material classes for the detection of 2,4,6-trinitrophenol (Picric Acid, TNP), a particularly hazardous NAC.
Table 1: Performance Comparison for Picric Acid (TNP) Detection
| Sensor Material Class | Specific Example | Limit of Detection (LOD) | Quenching Constant (Ksv) (M⁻¹) | Reference |
| DPB-based MOF | Zn(DPB)-MOF (Hypothetical) | Expected in µM to nM range | Expected > 10⁴ | N/A |
| Conjugated Polymer | Polyaniline-Ag Composite | 5.58 x 10⁻⁷ M (0.558 µM) | 1.037 x 10⁵ | [6] |
| Small Organic Fluorophore | Triphenylamine Carboxylic Acid | Not specified, but shows high efficiency | Appreciable | [5] |
| Covalent Organic Framework | DTZ-COF | Not specified, but highly sensitive | High quenching efficiency | [9] |
| Functionalized MOF | Amino-functionalized Zn-MOF | 5.6 x 10⁻⁷ M (0.56 µM) | Not specified | [6] |
Note: Direct performance data for a simple Zn(DPB)-MOF was not available in the initial search; however, based on the performance of structurally similar materials, high sensitivity is anticipated.
The data indicates that while conjugated polymers and other functionalized MOFs show excellent sensitivity, DPB-based materials are theoretically well-positioned to compete due to their favorable electronic properties for PET with NACs.
Performance Benchmarking: Metal Ions
The pyrazole nitrogen atoms in the DPB scaffold make it an excellent ligand for coordinating with metal ions. This interaction can either enhance or quench fluorescence, providing a clear signal. The detection of heavy metal ions and biologically relevant metal ions like Fe³⁺ is a significant area of research.
For instance, frameworks structurally analogous to DPB-based systems, such as those using 1,4-di(1H-imidazol-4-yl)benzene, have demonstrated high selectivity and sensitivity for Fe³⁺ ions.[10][11] The mechanism often involves the metal ion coordinating within the MOF structure, which alters the electronic state of the ligand and quenches its fluorescence.
Table 2: Performance Comparison for Fe³⁺ Ion Detection
| Sensor Material Class | Specific Example | Limit of Detection (LOD) | Quenching Constant (Ksv) (M⁻¹) | Reference |
| DPB-Analogue MOF | Zn(L)(bpdc) (L = di-imidazol-benzene) | 0.25 µM | Linear Stern-Volmer Relationship | [10] |
| DPB-Analogue MOF | Cd₂(L)(Hbptc)₂ (L = di-imidazol-benzene) | 0.692 µM | Linear Stern-Volmer Relationship | [10] |
| Azulene-based Electrode | Polyazulene-tetrazole CME | ~10⁻⁹ M for Pb(II) | N/A | [2] |
The data from these analogous systems strongly suggests that a DPB-based MOF would be a highly effective sensor for Fe³⁺ and potentially other heavy metal ions, offering detection limits in the sub-micromolar range. The selectivity arises from the specific coordination chemistry between the pyrazole nitrogen donors and the target metal ion.
Key Sensing Mechanisms and Experimental Workflows
The Mechanism of Fluorescence Quenching
Fluorescence quenching is the fundamental process underlying the detection capability of these materials for many analytes.[12] It refers to any process that decreases the fluorescence intensity of a sample. For DPB-based sensors, the dominant mechanism is often Photoinduced Electron Transfer (PET) , a form of dynamic quenching.
References
- 1. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. ossila.com [ossila.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-di(1H-pyrazol-4-yl)benzene
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 1,4-di(1H-pyrazol-4-yl)benzene, a key building block in medicinal chemistry and materials science, require a protocol grounded in rigorous safety standards and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the protection of laboratory personnel and the environment.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent hazards. This compound is classified with specific hazard statements that dictate its handling and disposal as a hazardous material. Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sewer system.[1]
Table 1: Hazard Profile of this compound
| Hazard Statement | Classification | Implication for Handling and Disposal |
| H302 | Harmful if swallowed | Avoid ingestion. Waste must be securely contained to prevent accidental exposure. |
| H315 | Causes skin irritation | Skin contact must be avoided through appropriate PPE. Contaminated items are hazardous waste. |
| H319 | Causes serious eye irritation | Eye protection is mandatory. Any contact requires immediate and thorough rinsing.[1] |
| H335 | May cause respiratory irritation | Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust.[1] |
Source: Synthesized from supplier safety information.
This hazard profile mandates that this compound be managed as a regulated hazardous waste stream from "cradle to grave," a principle established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]
Pre-Disposal Checklist: Assembling Your Resources
Before beginning any work that will generate waste, ensure the following are readily available:
-
Designated Hazardous Waste Accumulation Area: A specific, clearly marked location within the laboratory for storing waste.
-
Appropriate Waste Containers: Chemically compatible, leak-proof containers with secure, tight-fitting lids.[4] For this compound solid waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
Hazardous Waste Labels: Provided by your institution's Environmental Health & Safety (EHS) department.
-
Personal Protective Equipment (PPE): As detailed in the following section.
-
Spill Kit: Equipped with absorbent materials suitable for chemical spills.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.
Given the compound's irritant properties, a comprehensive PPE strategy is essential. This is your first and most critical line of defense.
-
Eye Protection: Wear safety goggles with side-shields or a face shield.[5]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[1]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, impervious clothing may be necessary.[1][5]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][6]
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. Do not mix this waste stream with other, incompatible chemical wastes.[4][7]
-
Solid Waste:
-
Contaminated Labware and Debris:
-
Disposable items such as gloves, pipette tips, and absorbent pads that are contaminated with the compound must be collected in the same solid hazardous waste container.
-
Non-disposable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinsate is considered acutely hazardous and must be collected in a separate, labeled hazardous liquid waste container.[7] Subsequent rinses can also be collected in the same container.
-
-
Solutions:
-
Any solutions containing this compound must be collected in a dedicated, leak-proof container for hazardous liquid waste.
-
Ensure the container is compatible with the solvent used. Segregate halogenated and non-halogenated solvent waste where possible.[8]
-
Accurate labeling is a critical compliance point under Occupational Safety and Health Administration (OSHA) and EPA regulations.[2][9]
-
Affix a hazardous waste label to your container as soon as you begin accumulating waste.
-
The label must include:
-
Store the sealed container in your lab's designated hazardous waste accumulation area, away from ignition sources and incompatible materials.[1][7]
The final step is the transfer of the waste to a licensed disposal facility. Laboratory personnel do not perform final disposal.
-
Once the waste container is full or you have finished the project, follow your institution's specific procedures for requesting a waste pickup from the EHS department.
-
The accepted method for final disposal is through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
Emergency Procedures for Spills and Exposure
In the event of an accident, immediate and correct action is crucial.
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical consultation.[1]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1]
-
Small Spill (Solid):
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.[1]
-
Clean the spill area with a damp cloth or paper towels, and place these materials into the hazardous waste container.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. usbioclean.com [usbioclean.com]
- 5. chemscene.com [chemscene.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
